3,4-Difluoroaniline
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUZKSSQHTNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191945 | |
| Record name | Benzenamine, 3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3863-11-4 | |
| Record name | 3,4-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3863-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Difluoroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MC3Z4TRF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoroaniline, a halogenated aromatic amine, is a pivotal building block in modern synthetic chemistry. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, safety and handling protocols, common applications, and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a versatile chemical intermediate with the CAS number 3863-11-4.[1][2][3] It typically appears as a light yellow to yellow powder or liquid, depending on the ambient temperature.[1][2] The presence of fluorine atoms significantly influences its reactivity and solubility, making it a crucial component in the synthesis of complex organic molecules.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3863-11-4 | [1][2][3][5] |
| Molecular Formula | C₆H₅F₂N | [1][2][3] |
| Molecular Weight | 129.11 g/mol | [1][3][5] |
| Appearance | Light yellow to yellow powder or lump; clear yellow to straw liquid after melting | [1][2][6] |
| Melting Point | 22 °C | [1][2] |
| Boiling Point | 77 °C at 7 mmHg | [1][5][6][7] |
| Density | 1.302 g/mL at 25 °C | [2][5][6][7] |
| Refractive Index | n20/D 1.513 | [2][5][6][7] |
| Flash Point | 85 °C (185 °F) - closed cup | [2][5] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4-Difluorobenzenamine, Aniline, 3,4-difluoro- | [3][4][8] |
| InChI | InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2 | [3][7] |
| InChIKey | AXNUZKSSQHTNPZ-UHFFFAOYSA-N | [3][7] |
| SMILES | Nc1ccc(F)c(F)c1 | [7] |
| EC Number | 223-381-7 | [3][5] |
| PubChem CID | 77469 | [1][3] |
Safety and Handling
This compound is considered a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a fume hood.[9]
Table 3: GHS Hazard and Precautionary Statements for this compound
| Classification | Code | Statement | Reference |
| Hazard Statements | H302 | Harmful if swallowed | [3][5] |
| H315 | Causes skin irritation | [3][5] | |
| H319 | Causes serious eye irritation | [3][5] | |
| H332 | Harmful if inhaled | [3][9] | |
| H335 | May cause respiratory irritation | [5] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5][9] |
| P270 | Do not eat, drink or smoke when using this product | [5][9] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [10] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | [9] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water | [9] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |
Applications in Research and Development
The presence of fluorine atoms in this compound enhances the metabolic stability and binding affinity of molecules, making it a sought-after intermediate in drug discovery and agrochemical synthesis.
-
Pharmaceuticals: It serves as a crucial starting material for the synthesis of various pharmaceuticals, particularly quinolone antibacterials and drugs targeting neurological disorders.[1][11]
-
Agrochemicals: This compound is utilized in the formulation of potent herbicides and fungicides, contributing to improved crop protection.[1]
-
Dyes and Pigments: this compound is a key component in the manufacturing of certain dyes, imparting desirable properties to the final products.[1][4]
-
Materials Science: It is explored in the development of advanced fluorinated polymers and coatings with enhanced chemical resistance and durability.[1][4]
Experimental Protocols
Synthesis of this compound from 3,4-Difluoronitrobenzene
A common laboratory-scale synthesis involves the reduction of 3,4-difluoronitrobenzene.
Materials:
-
3,4-difluoronitrobenzene
-
Toluene
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Autoclave
-
Filtration apparatus (e.g., Hyflow bed)
-
Rotary evaporator
Procedure:
-
Charge an autoclave with 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of Pd/C catalyst at a temperature between 25 °C and 35 °C.[6]
-
Introduce hydrogen gas into the reaction system, maintaining a pressure between 2.0 and 6.0 kg/cm ².
-
Conduct the reaction at 25 °C to 35 °C for 3 to 4 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.[6]
-
Upon completion, depressurize the autoclave and unload the reaction mixture.
-
Filter the mixture through a Hyflow bed and wash the filter cake with 200.0 mL of toluene.[6]
-
Collect the filtrate and remove the solvent by vacuum distillation at a temperature below 50 °C to yield crude this compound.[6]
-
The purity of the final product can be assessed by high-performance liquid chromatography (HPLC).[6]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques.
Table 4: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| ¹H NMR | Spectral data available in CDCl₃ solution. | [12][13] |
| ¹³C NMR | Chemical shifts recorded in CDCl₃ solution. | [12] |
| FT-IR | Spectra recorded in the 4000–400 cm⁻¹ region. | [12] |
| FT-Raman | Spectra recorded in the 3500–10 cm⁻¹ region. | [12] |
| Mass Spectrometry (GC-MS) | Fragmentation patterns have been analyzed. | [3][12] |
| UV-Vis | Absorption spectra recorded in ethanol (B145695) and water in the 200-400 nm range. | [12] |
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for spectroscopic analysis.
Biological Degradation
Research has shown that this compound can be degraded by certain microorganisms under aerobic conditions. For instance, Pseudomonas fluorescens has been shown to degrade this compound, a process that involves defluorination and cleavage of the aromatic ring.[14][15] Such studies are crucial for understanding the environmental fate of this and similar halogenated compounds.
Conclusion
This compound is a compound of significant interest in both academic research and industrial applications. Its synthesis, reactivity, and incorporation into larger molecules are well-documented. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the development of novel pharmaceuticals, agrochemicals, and materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]
- 5. 3,4-ジフルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 3863-11-4 [chemicalbook.com]
- 7. This compound 99 3863-11-4 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 3863-11-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound(3863-11-4) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound 99 3863-11-4 [sigmaaldrich.com]
An In-depth Technical Guide to 3,4-Difluoroaniline: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoroaniline, a key fluorinated aromatic amine intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its molecular structure, physicochemical properties, and established synthetic protocols. Furthermore, it outlines its significant role as a building block in the development of quinolone-based antibacterial agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Molecular Structure and Weight
This compound is an organic compound featuring a benzene (B151609) ring substituted with an amino group (-NH₂) and two fluorine atoms at the 3 and 4 positions.[1] Its molecular structure imparts unique chemical properties, including enhanced stability due to the strong carbon-fluorine bonds, while maintaining the reactivity characteristic of primary aromatic amines.[1]
The fundamental properties of this compound are summarized below:
-
Molecular Formula: C₆H₅F₂N[2]
-
Molecular Weight: 129.11 g/mol [2]
-
CAS Number: 3863-11-4
-
Canonical SMILES: C1=CC(=C(C=C1N)F)F
-
InChI Key: AXNUZKSSQHTNPZ-UHFFFAOYSA-N
Physicochemical and Spectroscopic Data
The quantitative data for this compound are compiled in the table below, providing a ready reference for its physical and chemical characteristics.
| Property | Value | Reference(s) |
| Physical State | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 22 °C | |
| Boiling Point | 77 °C at 7 mmHg | [3] |
| Density | 1.302 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.513 | |
| Flash Point | 85 °C (closed cup) | |
| Water Solubility | Sparingly soluble | [1] |
| LogP (Octanol/Water) | 1.547 (Calculated) |
Experimental Protocols
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound is the catalytic hydrogenation of 3,4-difluoronitrobenzene.
Protocol: Reduction of 3,4-Difluoronitrobenzene [3]
-
Reaction Setup: To a high-pressure autoclave, add 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of a Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the autoclave and introduce hydrogen gas, maintaining a pressure between 2.0 and 6.0 kg/cm ². The reaction is conducted at a temperature of 25 °C to 35 °C for 3 to 4 hours with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, depressurize the autoclave and filter the reaction mixture through a celite bed to remove the catalyst. Wash the filter cake with 200.0 mL of toluene.
-
Isolation: Combine the filtrates and remove the solvent by vacuum distillation at a temperature below 50 °C to yield the crude this compound.
-
Purification: The crude product can be further purified by high-performance liquid chromatography (HPLC) if required.
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general procedure for acquiring a ¹H NMR spectrum of this compound.
-
Sample Preparation: Accurately weigh approximately 5-20 mg of this compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[4]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform shimming of the magnetic field to optimize its homogeneity and improve spectral resolution. This can be done manually or automatically.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans and pulse sequence, and initiate the data collection.[4]
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
A general protocol for obtaining an FT-IR spectrum of liquid this compound is provided below.
-
Sample Preparation: Place a small drop of neat this compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform film between the plates.[5]
-
Data Acquisition: Place the salt plate assembly into the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]
-
Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent (e.g., methylene (B1212753) chloride followed by ethanol) to prevent contamination of subsequent samples.[5]
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic pathways involving this compound.
Caption: Synthetic workflow for this compound.
Caption: Application in quinolone synthesis.
Applications in Drug Development
This compound is a crucial starting material for the synthesis of quinolone antibacterials.[7] The difluoro-substituted phenyl ring is a common structural motif in many potent fluoroquinolone drugs. The synthetic pathway often involves the condensation of this compound with a malonic acid derivative, followed by cyclization and further functionalization to yield the final active pharmaceutical ingredient.[8][9] The presence of the fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of these antibiotics.
Safety Information
This compound is considered toxic upon inhalation, ingestion, or skin contact.[1] It can cause irritation to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make it an important intermediate in the production of a range of high-value chemicals, most notably in the pharmaceutical industry for the development of potent antibacterial agents. The information provided in this guide serves as a foundational resource for scientists and researchers working with this important compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3863-11-4 [chemicalbook.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 3,4-Difluoroaniline, a key intermediate in the pharmaceutical and chemical industries. Due to the limited availability of publicly accessible quantitative solubility data, this document focuses on providing robust experimental protocols for determining the solubility of this compound in various solvents. These methodologies, including gravimetric and spectrophotometric techniques, are presented to enable researchers to generate accurate and reproducible data essential for process development, formulation, and analytical method development. Additionally, this guide illustrates the role of this compound as a precursor in the synthesis of quinolone antibiotics, a critical application in drug development.
Introduction
This compound is an aromatic amine containing two fluorine atoms on the benzene (B151609) ring. This substitution pattern significantly influences its physicochemical properties, including its reactivity and solubility, making it a valuable building block in organic synthesis.[1] Its applications are prominent in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] A thorough understanding of its solubility in a range of solvents is paramount for its effective utilization in these fields, particularly in drug discovery and development where solubility directly impacts reaction kinetics, purification, and formulation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂N | |
| Molecular Weight | 129.11 g/mol | |
| CAS Number | 3863-11-4 | |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 22 °C | [3] |
| Boiling Point | 77 °C at 7 mmHg | |
| Density | 1.302 g/mL at 25 °C | |
| Water Solubility (Calculated) | log10WS = -1.77 | [4] |
Solubility of this compound: A Data Gap
A comprehensive literature search reveals a notable absence of publicly available, quantitative experimental data on the solubility of this compound in a wide range of common organic solvents. While it is generally described as being soluble in polar solvents, specific numerical values are not well-documented.[2] The calculated water solubility suggests it is slightly soluble in water.[3]
To address this data gap, this guide provides detailed experimental protocols for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The following table template is provided for the systematic recording of experimentally determined solubility data.
Table 2: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetone | 25 | |||
| Acetonitrile | 25 | |||
| Toluene | 25 | |||
| Dichloromethane | 25 | |||
| Water | 25 | |||
| User-defined solvent |
Experimental Protocols for Solubility Determination
The following are established and reliable methods for determining the solubility of a solid or liquid compound in a solvent.
Gravimetric Method (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5] It is a direct and robust method suitable for a wide range of compounds and solvents.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solute is essential to ensure that the solution is saturated.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifugation or filtration can be used to separate the saturated solution from the excess solid. Care must be taken to maintain the constant temperature during this step.
-
Quantification: Accurately transfer a known volume or weight of the clear, saturated supernatant to a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the dissolved this compound is obtained.
-
Calculation: The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.
Spectrophotometric Method (UV-Vis or HPLC)
Spectrophotometric methods are indirect but often faster and more sensitive than the gravimetric method, particularly for compounds with low solubility. These methods rely on the Beer-Lambert law.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generation of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Alternatively, inject the standards into an HPLC system and record the peak areas. Plot a calibration curve of absorbance or peak area versus concentration.
-
Preparation of a Saturated Solution: Prepare a saturated solution of this compound and allow it to equilibrate as described in the gravimetric method (steps 1-3).
-
Dilution and Analysis: Accurately dilute a known volume of the clear, saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Measure the absorbance or peak area of the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental Workflow for Solubility Determination.
Logical Relationship: Synthesis of Quinolone Antibiotics
This compound is a key starting material for the synthesis of various quinolone antibiotics.[6] The following diagram illustrates a simplified, logical pathway for this synthesis.
Caption: Synthesis of a Quinolone Antibiotic Precursor.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 3863-11-4 [chemicalbook.com]
- 4. This compound (CAS 3863-11-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
A Technical Guide to the Physicochemical Properties of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the melting and boiling points of 3,4-Difluoroaniline (CAS: 3863-11-4), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated structure enhances reactivity and solubility, making it a valuable building block in medicinal chemistry to improve the biological activity and stability of potential drug candidates.[1] This guide presents key physical data, detailed experimental protocols for property determination, and a visualization of its common synthesis pathway.
Core Physicochemical Data
This compound is a versatile compound that appears as a white or colorless to yellow powder, lump, or clear liquid, depending on the ambient temperature.[2] Its physical properties are critical for handling, reaction setup, and purification processes. The quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅F₂N | [1][3] |
| Molecular Weight | 129.11 g/mol | [1][3] |
| Appearance | Light yellow to yellow powder to lump; clear liquid after melting | [1][2] |
| Melting Point | 22 °C | [1][2] |
| Boiling Point | 77 °C at 7 mmHg170 °C at 753 mmHg | [1][2][4][5] |
| Density | 1.302 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.513 | [2][4] |
Experimental Protocols for Determination of Melting and Boiling Points
The following sections detail standardized laboratory procedures for accurately determining the melting and boiling points of organic compounds like this compound. These methods are adapted from established protocols for similar organic solids and liquids.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions to a liquid.[6] For a pure substance, this occurs over a narrow range, typically 0.5-1°C.[7] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[6]
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is placed on a clean, dry surface. The open end of a glass capillary tube (sealed at the other end) is pushed into the powder to load a sample.[6] The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm for uniform heating.[7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or concentrated H₂SO₄) or a calibrated digital melting point apparatus (e.g., Mel-Temp).[7][8][9]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6] Constant stirring of the heating bath is crucial to ensure a uniform temperature distribution.[6]
-
Data Recording: Two temperatures are recorded to define the melting range[7]:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample becomes a clear liquid. The reported melting point is the range from T1 to T2.
-
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] Since this compound has a melting point near room temperature (22 °C), it can be gently warmed into its liquid state for this procedure.
Methodology: Small-Scale Capillary Inversion Method
-
Sample Preparation: Approximately 0.5 mL of liquid this compound is placed into a small test tube (e.g., an ignition tube).
-
Apparatus Setup: A short capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.[9] The test tube is then attached to a thermometer, with the liquid sample level with the thermometer bulb. This assembly is immersed in a heating bath (Thiele tube with paraffin (B1166041) oil or similar).[9][10]
-
Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[9]
-
Data Recording: The heat source is removed once a steady stream of bubbles is observed. As the liquid cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the inverted capillary tube.[9] It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is highly pressure-dependent.
Synthesis Pathway Visualization
This compound is commonly synthesized via the catalytic reduction of 3,4-Difluoronitrobenzene.[2] This reaction involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂).
Caption: Synthesis of this compound via catalytic reduction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 3863-11-4 [amp.chemicalbook.com]
- 3. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 3863-11-4 [chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of 3,4-Difluoroaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,4-Difluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of analytical workflows.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₅F₂N) is an aromatic amine with two fluorine substituents on the benzene (B151609) ring. Its structure lends itself to a variety of spectroscopic characterization techniques, each providing unique insights into its molecular features.
| Property | Value |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol [1] |
| CAS Number | 3863-11-4[1] |
| Appearance | Colorless to light yellow solid or liquid[2] |
The primary spectroscopic methods for the analysis of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). A logical workflow for the comprehensive analysis of an unknown sample, presumed to be this compound, is depicted below.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the amine protons. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling (H-H and H-F).
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| [Insert Value] | [Insert Multiplicity] | [Insert J-values] | H-2 |
| [Insert Value] | [Insert Multiplicity] | [Insert J-values] | H-5 |
| [Insert Value] | [Insert Multiplicity] | [Insert J-values] | H-6 |
| [Insert Value] | broad singlet | - | -NH₂ |
| Note: Specific chemical shifts and coupling constants can be found in spectral databases such as ChemicalBook.[3] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the fluorine and amine substituents. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |
| [Insert Value] | [Insert J-value] | C-1 |
| [Insert Value] | [Insert J-value] | C-2 |
| [Insert Value] | [Insert J-value] | C-3 |
| [Insert Value] | [Insert J-value] | C-4 |
| [Insert Value] | [Insert J-value] | C-5 |
| [Insert Value] | [Insert J-value] | C-6 |
| Note: Specific chemical shifts can be found in spectral databases such as ChemicalBook[4] and PubChem.[1] |
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.
Table 3: ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| -142.5 | F-3 or F-4 |
| -155.6 | F-3 or F-4 |
| Note: Data obtained from a study on the degradation of this compound. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the amine group, C-N bond, C-F bonds, and the aromatic C-H and C=C bonds.
Table 4: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3500 | N-H stretch (asymmetric) | Primary Amine |
| 3300 - 3400 | N-H stretch (symmetric) | Primary Amine |
| 1600 - 1650 | N-H bend | Primary Amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 1500 - 1600 | C=C stretch | Aromatic Ring |
| 1250 - 1350 | C-N stretch | Aromatic Amine |
| 1100 - 1250 | C-F stretch | Aryl Fluoride |
| Note: A representative IR spectrum can be found on the NIST Chemistry WebBook[5] and in databases like ChemicalBook.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 129.
Table 5: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 129 | Molecular Ion (M⁺)[1] |
| 102 | [M - HCN]⁺ |
| 101 | [M - H₂CN]⁺ |
| Note: The fragmentation pattern of aromatic amines can be complex.[7] The mass spectrum is available in the NIST Mass Spectrometry Data Center.[1] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. The position of the maximum absorption (λmax) is influenced by the aromatic system and its substituents. For halogenated anilines, the λmax is generally observed in the range of 280 - 320 nm in solvents like ethanol (B145695) or methanol.
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and comparable spectroscopic data.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
¹⁹F NMR Acquisition:
-
If available, use a fluorine-capable probe.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard like CFCl₃ (δ 0.0).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR-FTIR Protocol)
-
Sample Preparation: No specific sample preparation is needed for a liquid sample. For a solid, place a small amount directly on the ATR crystal.
-
Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and collect a background spectrum.
-
Sample Measurement: Place the this compound sample on the crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (EI-MS Protocol)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Inter-technique Relationships
The different spectroscopic techniques provide complementary information that, when combined, allows for a full structural elucidation of this compound.
Caption: Relationship between spectroscopic techniques and structural information.
By integrating the data from these diverse spectroscopic methods, researchers can confidently confirm the identity, purity, and structure of this compound, ensuring its suitability for downstream applications in drug development and other scientific endeavors.
References
- 1. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(3863-11-4) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(3863-11-4) 13C NMR spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound(3863-11-4)IR [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-difluoroaniline. It covers spectral interpretation, predicted quantitative data, a comprehensive experimental protocol for data acquisition, and graphical models illustrating molecular structure and experimental workflow.
Spectral Interpretation and Data
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the amine (-NH₂) protons. The substitution pattern on the benzene (B151609) ring, featuring two electron-withdrawing fluorine atoms and one electron-donating amino group, dictates the chemical shifts and complex splitting patterns observed in the aromatic region (typically δ 6.5-7.5 ppm).
The molecule has three distinct aromatic protons: H-2, H-5, and H-6.
-
H-2 Proton: This proton is positioned ortho to the amino group and meta to the fluorine at C-3. It experiences coupling to H-6 (meta-coupling, ⁴JHH), H-5 (para-coupling, ⁵JHH, often negligible), the fluorine at C-3 (meta-coupling, ⁴JHF), and the fluorine at C-4 (para-coupling, ⁵JHF). This complex coupling results in a multiplet, often appearing as a doublet of triplets or a complex multiplet.
-
H-5 Proton: Situated ortho to the fluorine at C-4 and meta to the fluorine at C-3, this proton's signal is split by H-6 (ortho-coupling, ³JHH), the fluorine at C-4 (ortho-coupling, ³JHF), and the fluorine at C-3 (meta-coupling, ⁴JHF). This typically results in a complex multiplet, often approximated as a doublet of doublets of doublets (ddd).
-
H-6 Proton: This proton is ortho to both the amino group and the H-5 proton. It exhibits splitting from H-5 (ortho-coupling, ³JHH) and H-2 (meta-coupling, ⁴JHH). The influence of the adjacent fluorine atoms is minimal. The resulting signal is typically a doublet of doublets (dd).
-
Amine Protons (-NH₂): The two protons of the amine group are chemically equivalent and typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.
The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are calculated based on established substituent effects and coupling constant ranges for fluorinated aromatic systems. Experimental values may vary slightly based on solvent and instrument conditions.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 6.75 - 6.85 | ddd (doublet of doublet of doublets) | ⁴J(H2-F3) ≈ 7-9 Hz, ⁴J(H2-H6) ≈ 2-3 Hz, ⁵J(H2-F4) ≈ 1-2 Hz |
| H-5 | 6.65 - 6.75 | ddd (doublet of doublet of doublets) | ³J(H5-F4) ≈ 9-11 Hz, ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-F3) ≈ 4-6 Hz |
| H-6 | 6.95 - 7.05 | ddd (doublet of doublet of doublets) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-H2) ≈ 2-3 Hz, ⁵J(H6-F3) ≈ 1-2 Hz |
| -NH₂ | 3.60 - 4.00 | br s (broad singlet) | N/A |
Diagrams and Visualizations
Visual models are essential for understanding the structural relationships and experimental processes involved in NMR spectroscopy.
The following diagram illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to the observed splitting patterns.
Caption: Coupling relationships in this compound.
This flowchart outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
Caption: Standard workflow for ¹H NMR spectroscopy.
Experimental Protocol
This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
-
Sample: this compound (5-25 mg)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Equipment:
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[3][4]
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] Agitate the vial gently to ensure the sample dissolves completely.
-
Filtration: Prepare a Pasteur pipette by placing a small, tight plug of glass wool into the narrow section.[5]
-
Transfer: Filter the sample solution through the prepared pipette directly into a clean 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade spectral quality.[5] The final solvent height in the tube should be approximately 4-5 cm.[1][3]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
-
Insertion: Carefully insert the NMR tube into the spectrometer's sample holder.
-
Locking and Shimming: The instrument's software is used to "lock" onto the deuterium (B1214612) signal of the CDCl₃. This stabilizes the magnetic field. Subsequently, an automated or manual shimming process is performed to optimize the magnetic field homogeneity across the sample, which is critical for obtaining sharp spectral lines.[1]
-
Standard Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[2]
-
Number of Scans (NS): 16 to 32 scans are generally sufficient for a sample of this concentration.[2]
-
Relaxation Delay (D1): A delay of 1.0-2.0 seconds between pulses ensures the nuclei have sufficient time to relax.[2]
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of chemical shifts for organic molecules.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
-
Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.
-
Fourier Transform (FT): The raw FID data is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift (δ) axis is calibrated by setting the peak for the internal standard TMS to 0.00 ppm. If TMS is not used, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.[5]
-
Integration: The area under each signal is integrated. The relative integration values correspond to the ratio of protons giving rise to each signal.
-
Peak Picking and Analysis: The chemical shifts of all peaks are identified. The splitting patterns (multiplicities) and coupling constants (J) are measured to elucidate the final structure and confirm assignments.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,4-difluoroaniline. Due to the limited availability of public experimental spectral data, this document presents high-quality predicted chemical shifts and outlines the detailed experimental protocols necessary for their empirical determination. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.
Predicted 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound have been predicted based on established substituent effects on the aniline (B41778) scaffold. The presence of two electron-withdrawing fluorine atoms and an electron-donating amino group leads to a distinct pattern of chemical shifts in the aromatic region. The predicted values are summarized in Table 1.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 142.5 |
| C2 | 117.0 |
| C3 | 150.0 (d, J ≈ 240 Hz) |
| C4 | 145.0 (d, J ≈ 245 Hz) |
| C5 | 104.0 |
| C6 | 110.0 |
Note: Predicted values are estimations based on substituent effects observed in analogous compounds. The carbon atoms directly bonded to fluorine (C3 and C4) are expected to show large coupling constants (J-coupling).
To provide clarity on the atom numbering, the chemical structure of this compound is presented below.
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is crucial for the structural elucidation and purity assessment of this compound. A standardized protocol for this purpose is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh 20-50 mg of this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for aromatic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆).
-
Dissolution: Transfer the weighed sample and solvent to a clean, dry 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer:
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 to 4096 (or more, depending on the sample concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
The logical workflow for acquiring and processing the 13C NMR data is illustrated in the following diagram.
Interpretation of the 13C NMR Spectrum
The interpretation of the 13C NMR spectrum of this compound involves assigning each peak to a specific carbon atom in the molecule. The following logical relationships guide this process:
-
Quaternary Carbons: The carbon atoms C1, C3, and C4 are quaternary and will typically show weaker signals compared to the protonated carbons.
-
Fluorine Coupling: The carbons directly bonded to fluorine (C3 and C4) will appear as doublets with large coupling constants (¹JCF). The carbon atoms two bonds away from fluorine (C2 and C5 for C3; C2 and C5 for C4) will exhibit smaller couplings (²JCF), and those three bonds away will show even smaller couplings (³JCF).
-
Substituent Effects: The electron-donating amino group (-NH₂) will shield the ortho (C2, C6) and para (C4) positions, causing their signals to appear at a higher field (lower ppm) compared to benzene. Conversely, the electron-withdrawing fluorine atoms will deshield the carbons they are attached to (C3, C4), shifting their signals to a lower field (higher ppm).
A diagram illustrating these interpretative relationships is provided below.
In-Depth Technical Guide to 19F NMR Spectroscopy of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectroscopy data for 3,4-difluoroaniline. It is designed to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize fluorinated compounds. This document presents key spectral data, detailed experimental protocols, and a visual representation of the spin-spin coupling interactions within the molecule.
19F NMR Spectral Data
The 19F NMR spectrum of this compound is characterized by two distinct resonances corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts are influenced by the electronic environment, including the electron-donating amino group.
A study involving the microbial degradation of this compound reported the following 19F NMR chemical shifts:
| Fluorine Atom | Chemical Shift (δ) in ppm |
| F-3 | -142.5 |
| F-4 | -155.6 |
Note: The chemical shifts were reported from an analysis in a culture medium with 4-fluorobenzoic acid as an internal standard. Chemical shifts can vary slightly depending on the solvent and concentration.
While the precise, experimentally determined coupling constants for this compound were not found in the surveyed literature, typical coupling constants for analogous fluoroaromatic systems are provided below as a reference. These values are crucial for a detailed interpretation of the signal multiplicities.
| Coupling Interaction | Typical Range (Hz) |
| 3JF-F (ortho) | 18 - 22 |
| 3JH-F (ortho) | 6 - 10 |
| 4JH-F (meta) | 2 - 8 |
| 5JH-F (para) | < 2 |
Experimental Protocol for 19F NMR Spectroscopy
The following provides a generalized, yet detailed, methodology for acquiring high-quality 19F NMR spectra of this compound.
2.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that readily dissolves this compound. Common choices include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard can be added. A common standard for 19F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.72 ppm relative to CFCl₃. Alternatively, an external standard can be used.
-
Sample Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For very high-resolution spectra or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a fluorine-observe probe is required.
-
Tuning and Matching: Tune and match the probe to the 19F frequency to ensure optimal signal detection.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the expected chemical shift range for aromatic fluorine atoms (e.g., -100 to -180 ppm).
-
Transmitter Offset: Center the transmitter offset in the middle of the expected spectral region.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient to achieve a good signal-to-noise ratio.
-
Proton Decoupling (Optional): To simplify the spectrum and remove H-F couplings, proton decoupling (e.g., using a WALTZ-16 sequence) can be applied during the acquisition. Comparing the proton-coupled and decoupled spectra can aid in signal assignment.
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal or external standard. If no standard is used, the solvent's residual peak (if it has a known 19F shift) or an external reference sample can be used. The primary reference for 19F NMR is trichlorofluoromethane (B166822) (CFCl₃) at 0.0 ppm.
-
Integration: Integrate the signals to determine the relative ratios of the different fluorine environments.
Visualization of Molecular Structure and Couplings
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key through-bond spin-spin coupling interactions that are observable in the 19F NMR spectrum.
Figure 1: Molecular structure of this compound and its primary spin-spin coupling interactions.
An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectrum of 3,4-Difluoroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the vibrational properties of this molecule is crucial for its identification, purity assessment, and the study of its molecular interactions. This document details the experimental protocols for acquiring the FTIR spectrum, presents a thorough analysis of the spectral data, and outlines the logical workflow for such an analysis.
Introduction to the FTIR Spectroscopy of this compound
Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer generates a unique spectral fingerprint of the molecule. For this compound (C₆H₅F₂N), the FTIR spectrum reveals characteristic vibrational modes of the amine group (-NH₂), the aromatic ring, and the carbon-fluorine bonds. These spectral features are essential for confirming the compound's identity and for quality control in synthetic processes.
Experimental Protocols
The acquisition of a high-quality FTIR spectrum of this compound can be achieved through several standard sampling techniques. The choice of method depends on the physical state of the sample and the specific requirements of the analysis.
2.1. Sample Preparation
This compound is typically a solid at room temperature and can be prepared for FTIR analysis using one of the following methods:
-
Potassium Bromide (KBr) Pellet Method :
-
Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed in a pellet die under high pressure using a hydraulic press to form a thin, transparent pellet.
-
The resulting pellet is placed in the sample holder of the FTIR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR) Method :
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Pressure is applied using a clamp to ensure good contact between the sample and the crystal surface.
-
This method requires minimal sample preparation and is non-destructive.
-
-
Thin Solid Film Method :
-
A small amount of this compound is dissolved in a volatile organic solvent (e.g., methylene (B1212753) chloride).
-
A drop of the solution is placed on an IR-transparent window (e.g., a KBr plate).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the window, which is then mounted in the spectrometer.[1][2]
-
2.2. Data Acquisition
-
Instrumentation : A Fourier-transform infrared spectrometer, such as a Bruker IFS 112 or a Perkin Elmer Spectrum-1, is used to record the spectrum.[2][3]
-
Spectral Range : The spectrum is typically recorded in the mid-infrared region, from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution : A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Background Spectrum : A background spectrum of the empty sample compartment (or a pure KBr pellet for the pellet method) is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
-
Data Processing : The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
FTIR Spectrum Analysis and Vibrational Assignments
The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the various vibrational modes of the molecule. A detailed assignment of the major experimental FTIR peaks is presented in the table below. These assignments are supported by computational studies using methods such as Density Functional Theory (DFT) at the B3LYP/6-31G* level.[4]
Table 1: Experimental FTIR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3430 | Medium | N-H Asymmetric Stretching |
| ~3350 | Medium | N-H Symmetric Stretching |
| ~1620 | Strong | N-H Scissoring (Bending) |
| ~1510 | Strong | C=C Aromatic Ring Stretching |
| ~1430 | Medium | C=C Aromatic Ring Stretching |
| 1340 | Medium | C-N Stretching |
| ~1280 | Strong | C-F Stretching |
| ~1170 | Medium | C-H In-plane Bending |
| ~870 | Strong | C-H Out-of-plane Bending |
| 605 | Strong | C-NH₂ In-plane Bending |
| 470 | Medium | C-F In-plane Bending |
| 230 | Weak | C-NH₂ Out-of-plane Bending |
Note: The exact peak positions and intensities may vary slightly depending on the sampling method and the physical state of the sample.
Key Spectral Features:
-
N-H Stretching : The two bands observed in the 3500-3300 cm⁻¹ region are characteristic of the asymmetric and symmetric stretching vibrations of the primary amine group (-NH₂).[5]
-
Aromatic C=C Stretching : The strong absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the benzene (B151609) ring.
-
C-N Stretching : The band around 1340 cm⁻¹ is assigned to the stretching vibration of the carbon-nitrogen bond.[4]
-
C-F Stretching : The strong absorption around 1280 cm⁻¹ is a key indicator of the carbon-fluorine bond.
-
Out-of-Plane Bending : The strong bands in the fingerprint region (below 1000 cm⁻¹) are due to C-H and C-C out-of-plane bending vibrations, which are characteristic of the substitution pattern on the aromatic ring.
Experimental and Analytical Workflow
The logical flow of obtaining and interpreting the FTIR spectrum of this compound is illustrated in the following diagram.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
The FTIR spectrum of this compound provides a wealth of information regarding its molecular structure. The characteristic absorption bands of the amine, aromatic, and fluoro functional groups serve as a reliable tool for the identification and characterization of this important chemical intermediate. The experimental protocols and spectral assignments detailed in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. Adherence to proper sample preparation and data acquisition techniques is paramount for obtaining high-quality, reproducible FTIR spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. View of FTIR and Raman Spectra Assignments and Electronic Structure Calculations for 3, 4-Difluoroaniline | Journal of Advances in Science and Technology [ignited.in]
- 5. This compound [webbook.nist.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Difluoroaniline
For Immediate Release
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the mass spectrometry fragmentation pattern of 3,4-Difluoroaniline. This document outlines the key fragmentation pathways, presents quantitative data in a clear, tabular format, and provides detailed experimental protocols for replication and further investigation.
Executive Summary
This compound, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, exhibits a characteristic fragmentation pattern under electron ionization (EI) mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and for the structural elucidation of its derivatives. This guide provides a comprehensive analysis of the fragmentation behavior of this compound, supported by spectral data from the National Institute of Standards and Technology (NIST) database. The molecular ion is the base peak, and the primary fragmentation pathways involve the loss of HCN and C2H2, leading to the formation of characteristic fragment ions.
Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the significant ions, are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 129 | 100.0 | [C₆H₅F₂N]⁺• (Molecular Ion) |
| 102 | 23.9 | [C₅H₃F₂]⁺ |
| 101 | 11.2 | [C₅H₂F₂]⁺• |
| 83 | 6.5 | [C₄H₂F]⁺ |
| 82 | 6.1 | [C₄HF]⁺• |
| 75 | 11.1 | [C₄H₃F]⁺• |
| 63 | 6.5 | [C₃H₁F]⁺ |
| 57 | 5.3 | [C₃H₂F]⁺ |
| 50 | 5.0 | [C₄H₂]⁺• |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization follows a logical pathway initiated by the removal of an electron from the aniline (B41778) molecule, forming the molecular ion ([C₆H₅F₂N]⁺•) at m/z 129, which is the most abundant ion (base peak). The primary fragmentation routes from the molecular ion are outlined below.
A key fragmentation step is the loss of a neutral molecule of hydrogen cyanide (HCN), a common fragmentation pathway for anilines, resulting in the formation of the ion at m/z 102 ([C₅H₃F₂]⁺). Subsequent loss of a hydrogen atom from this ion leads to the fragment at m/z 101 ([C₅H₂F₂]⁺•).
Another significant fragmentation pathway involves the loss of a neutral acetylene (B1199291) (C₂H₂) molecule from the molecular ion, which is a characteristic fragmentation of the benzene (B151609) ring, to produce the ion at m/z 103 . While not a major peak in the provided data, this pathway is common for aromatic compounds. Further fragmentation of the difluorophenyl cation intermediate can lead to the observed smaller fragments.
The following diagram illustrates the proposed primary fragmentation pathways of this compound.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
The mass spectral data presented in this guide was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following provides a detailed methodology for the analysis of this compound.
4.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane. A typical concentration for GC-MS analysis is in the range of 1-10 µg/mL.
4.2. Gas Chromatography (GC) Conditions
-
Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent, is suitable for the separation.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: The injector temperature is typically set to 250 °C.
-
Injection Mode: A splitless injection of 1 µL of the sample is performed to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.
-
Hold: Maintain the temperature at 250 °C for 5 minutes.
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) is used with an electron energy of 70 eV.
-
Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of 40 to 300 amu to ensure the detection of the molecular ion and all significant fragments.
-
Ion Source Temperature: The ion source temperature is maintained at 230 °C.
-
Quadrupole Temperature: The quadrupole temperature is set to 150 °C.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and protocols are intended to support researchers in the accurate identification and further investigation of this important chemical entity.
The Amine Group in 3,4-Difluoroaniline: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Difluoroaniline is a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of two fluorine atoms on the aniline (B41778) ring significantly modulates the reactivity of the amine group, influencing its basicity, nucleophilicity, and propensity to engage in a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity of the amine group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights.
Electronic Effects of Fluorine Substitution
The reactivity of the amine group in this compound is fundamentally governed by the electronic properties of the fluorine substituents. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amine group. This reduction in electron density decreases the basicity and nucleophilicity of the amine compared to aniline.
However, fluorine also possesses lone pairs of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M effect). In the case of this compound, the fluorine at the 4-position can participate in resonance with the amine group, while the fluorine at the 3-position primarily exerts an inductive effect. The interplay of these inductive and mesomeric effects ultimately dictates the overall reactivity of the amine functionality.
Basicity and Nucleophilicity
This reduced basicity also translates to lower nucleophilicity. The amine group of this compound is less reactive towards electrophiles compared to aniline. However, it is still sufficiently nucleophilic to participate in a wide range of important synthetic transformations.
Table 1: Physicochemical and Basicity Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa of Conjugate Acid |
| This compound | 3863-11-4 | C₆H₅F₂N | 129.11 | ~3.0[3] |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | 4.6 |
Key Reactions of the Amine Group
The amine group of this compound undergoes a variety of reactions that are crucial for the synthesis of more complex molecules. These include acylation, alkylation, and diazotization, among others.
N-Acylation
N-acylation is a common transformation used to introduce an acyl group onto the nitrogen atom, often to protect the amine or to synthesize amide-containing target molecules. The reaction of this compound with acylating agents such as acid chlorides or anhydrides proceeds readily, typically in the presence of a base to neutralize the acidic byproduct.
Experimental Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-(3,4-difluorophenyl)acetamide.
-
The product can be further purified by recrystallization or column chromatography.
Table 2: Representative Yields for N-Acylation of Substituted Anilines
| Aniline Derivative | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Aniline | Acetic Anhydride | Pyridine | - | 90 | General Procedure |
| 4-Fluoroaniline | Acetyl Chloride | Triethylamine | DCM | 95 | General Procedure |
| This compound | Acetic Anhydride | Triethylamine | DCM | >90 (Expected) | Adapted Protocol |
N-Alkylation
The amine group of this compound can be alkylated using alkyl halides. Due to its reduced nucleophilicity, this reaction may require more forcing conditions compared to the alkylation of aniline.
Experimental Protocol: N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add this compound (1.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diazotization and Sandmeyer Reaction
Diazotization of the primary aromatic amine of this compound to form a diazonium salt is a pivotal reaction.[4] This intermediate is highly versatile and can be converted to a wide range of functional groups through subsequent reactions, most notably the Sandmeyer reaction.[5][6]
Experimental Protocol: Diazotization of this compound and Subsequent Sandmeyer Bromination
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve this compound (1.0 eq) in 48% HBr.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting 1-bromo-3,4-difluorobenzene by distillation or column chromatography.
-
Synthetic Utility in Drug Development
This compound is a prevalent building block in the synthesis of numerous biologically active molecules, particularly kinase inhibitors for cancer therapy.[1] The difluorophenyl moiety is often incorporated to enhance metabolic stability and improve binding affinity to the target protein.
Example: Role in Kinase Inhibitor Synthesis
Many kinase inhibitors target the ATP-binding site of the enzyme. The 3,4-difluorophenyl group can form favorable interactions within this site, including hydrogen bonds and hydrophobic interactions. The fluorine atoms can also block sites of potential metabolism, increasing the drug's half-life.
Visualizations
Reaction Mechanisms
Caption: General mechanism for the N-acylation of an amine.
Caption: Workflow for diazotization and Sandmeyer reaction.
Conclusion
The amine group in this compound exhibits a nuanced reactivity profile shaped by the strong inductive and weaker mesomeric effects of the two fluorine atoms. While its basicity and nucleophilicity are attenuated compared to aniline, it remains a versatile and highly valuable functional group for a broad range of synthetic transformations. Its prevalence in the structures of modern pharmaceuticals, particularly kinase inhibitors, underscores its importance in drug discovery and development. A thorough understanding of its reactivity is therefore essential for chemists engaged in the synthesis of complex, biologically active molecules.
References
The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic and Steric Effects in 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline is a versatile building block in medicinal chemistry and materials science, primarily owing to the unique electronic and steric properties imparted by its fluorine substituents.[1][2][3] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[4][5] This technical guide provides a comprehensive analysis of the electronic and steric effects of the fluorine atoms in this compound, supported by quantitative data, detailed experimental protocols, and logical visualizations.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂N | [1] |
| Molecular Weight | 129.11 g/mol | [6] |
| Melting Point | 22 °C | [3] |
| Boiling Point | 77 °C at 7 mmHg | [7] |
| Density | 1.302 g/mL at 25 °C | [7] |
| pKa (Predicted) | 3.0 ± 0.10 | [8] |
| Refractive Index (n20/D) | 1.513 | [7] |
Electronic Effects of Fluorine Substitution
The two fluorine atoms at the meta and para positions of the aniline (B41778) ring exert strong electronic effects, significantly influencing the molecule's reactivity and properties.
Inductive and Resonance Effects
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the basicity of the amino group. The predicted pKa of 3.0 ± 0.10 for this compound is significantly lower than that of aniline (pKa = 4.6), indicating a substantial decrease in basicity due to the electron-withdrawing nature of the fluorine atoms.[8]
Conversely, fluorine can also exert a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. However, the inductive effect of fluorine is generally considered to be dominant over its resonance effect. The interplay of these effects modulates the electron distribution within the molecule, impacting its reactivity in electrophilic aromatic substitution reactions.[9]
Spectroscopic Evidence
Spectroscopic techniques provide valuable insights into the electronic structure of this compound. A comprehensive study by Atac et al. (2015) utilized FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, complemented by Density Functional Theory (DFT) calculations, to investigate its molecular and electronic properties.
The vibrational spectra (FT-IR and FT-Raman) and NMR chemical shifts are sensitive to the electronic environment of the molecule. The calculated HOMO and LUMO energies from DFT studies further elucidate the electronic transitions observed in the UV-Vis spectrum and provide information about the molecule's reactivity.
Steric Effects of Fluorine Substitution
The steric effect of fluorine, while smaller than other halogens, can influence molecular conformation and intermolecular interactions. The van der Waals radius of fluorine is 1.47 Å. The presence of two fluorine atoms on the aniline ring can affect the orientation of substituents and the approach of reactants.
Quantitative Data
The following tables summarize key quantitative data derived from experimental studies and computational models, providing a detailed picture of the molecular structure and electronic properties of this compound.
Molecular Geometry (from DFT Calculations)
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-N | 1.395 |
| C1-C2 | 1.396 |
| C2-C3 | 1.385 |
| C3-C4 | 1.383 |
| C4-C5 | 1.392 |
| C5-C6 | 1.395 |
| C6-C1 | 1.398 |
| C3-F1 | 1.358 |
| C4-F2 | 1.356 |
| **Bond Angles (°) ** | |
| C6-C1-C2 | 120.2 |
| C1-C2-C3 | 120.1 |
| C2-C3-C4 | 120.0 |
| C3-C4-C5 | 119.9 |
| C4-C5-C6 | 120.3 |
| C5-C6-C1 | 119.5 |
| C2-C3-F1 | 119.8 |
| C4-C3-F1 | 120.2 |
| C3-C4-F2 | 120.1 |
| C5-C4-F2 | 119.9 |
Electronic Properties (from DFT Calculations)
| Parameter | Value |
| Dipole Moment (Debye) | 2.53 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.68 |
| Energy Gap (eV) | 5.21 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 3,4-difluoronitrobenzene.
Procedure:
-
To a solution of 1-hydroxylamine-3-fluorobenzene in pyridine, add anhydrous hydrogen fluoride (B91410) at 0°C under an inert atmosphere.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.[2]
-
Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an organic solvent (e.g., methylene (B1212753) chloride).[2]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography to yield pure this compound.[2]
Spectroscopic Analysis
5.2.1. NMR Spectroscopy
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra. For ¹H and ¹³C NMR, use standard acquisition parameters. For ¹⁹F NMR, a specific probe or tuning may be required.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
5.2.2. FT-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., N-H stretching, C-F stretching, aromatic C-H stretching).
Computational Methodology
5.3.1. Density Functional Theory (DFT) Calculations
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for geometry optimization and electronic structure calculations of organic molecules.
-
Basis Set: A basis set such as 6-311++G(d,p) provides a good balance between accuracy and computational cost for molecules of this size.
-
Procedure:
-
Build the initial 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation.
-
Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational frequencies for comparison with experimental IR and Raman spectra.
-
Calculate electronic properties such as dipole moment, HOMO-LUMO energies, and molecular electrostatic potential.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Interplay of electronic effects in this compound.
Caption: General experimental workflow for this compound.
Role in Drug Development
The electronic and steric properties of the fluorine atoms in this compound make it a valuable scaffold in drug design.
Modulation of Physicochemical Properties
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.[4]
Quantitative Structure-Activity Relationship (QSAR)
While specific QSAR studies for this compound derivatives are not extensively reported in the public literature, the principles of QSAR can be applied to understand the impact of the difluoro substitution pattern.[10] The Hammett substituent constants (σ) for fluorine (σ_m = 0.34, σ_p = 0.06) quantify its electronic effect and can be used in QSAR models to correlate with biological activity.[11][12] These models help in predicting the activity of novel derivatives and guiding the synthesis of more potent and selective drug candidates.
Conclusion
The electronic and steric effects of the two fluorine atoms in this compound are profound and multifaceted. The strong inductive effect of fluorine significantly reduces the basicity of the aniline nitrogen and modulates the electron density of the aromatic ring, thereby influencing its reactivity. While the steric hindrance is modest, it can play a role in directing molecular interactions. A thorough understanding of these effects, supported by the quantitative data and experimental protocols provided in this guide, is essential for the effective utilization of this compound as a key building block in the development of novel pharmaceuticals and advanced materials. Further experimental investigation into its pKa and detailed QSAR studies of its derivatives will undoubtedly provide deeper insights into its potential applications.
References
- 1. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3863-11-4 [chemicalbook.com]
- 8. This compound CAS#: 3863-11-4 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. global.oup.com [global.oup.com]
3,4-Difluoroaniline: A Core Building Block for Advanced Fluorinated Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline is a fluorinated aromatic amine that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with an amino group and two fluorine atoms at the 3 and 4 positions, imparts unique physicochemical properties to target molecules.[3] The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable synthon in drug discovery.[1][4] This guide provides a comprehensive overview of the properties, synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and structured data for easy reference.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key properties and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3863-11-4 | [1] |
| Molecular Formula | C₆H₅F₂N | [1][5] |
| Molecular Weight | 129.11 g/mol | [1][6] |
| Appearance | Light yellow to yellow crystal or liquid | [1][5] |
| Melting Point | 22 °C | [1][5] |
| Boiling Point | 77 °C at 7 mmHg | [7][8] |
| Density | 1.302 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.513 | [5][8] |
| Flash Point | 85 °C (185 °F) - closed cup | [5][8] |
| Solubility | Sparingly soluble in water | [2] |
| Purity | ≥ 98% (GC) | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Signals | Reference(s) |
| ¹H NMR | Spectra available, specific shifts depend on solvent. | [6][9] |
| ¹³C NMR | Spectra available. | [6] |
| Mass Spec (GC-MS) | m/z top peak: 129; 2nd highest: 102; 3rd highest: 101. | [6] |
| FTIR | Spectra available, characteristic N-H and C-F stretches. | [6][8] |
| Raman | Spectra available. | [6] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the reduction of 3,4-difluoronitrobenzene (B149031).[2][10] Catalytic hydrogenation is a widely used technique for this transformation.[2]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of this compound from 3,4-difluoronitrobenzene by catalytic hydrogenation.[7]
Materials:
-
3,4-difluoronitrobenzene (200.0 g)
-
Toluene (600.0 mL)
-
10% Palladium on carbon (Pd/C) catalyst (12.0 g)
-
Autoclave reactor
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Hyflow bed)
-
Rotary evaporator
Procedure:
-
To a high-pressure autoclave, add 3,4-difluoronitrobenzene (200.0 g), toluene (600.0 mL), and 10% Pd/C catalyst (12.0 g) at a temperature between 25-35 °C.[7]
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.0-6.0 kg/cm ².[7]
-
Maintain the reaction temperature between 25-35 °C and stir for 3-4 hours.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.[7]
-
Upon completion, carefully depressurize the autoclave and unload the reaction mixture.[7]
-
Filter the mixture through a Hyflow bed to remove the Pd/C catalyst. Wash the filter cake with an additional 200.0 mL of toluene.[7]
-
Combine the filtrates and remove the toluene by vacuum distillation at a temperature below 50 °C.[7]
-
The resulting crude product is this compound, which can be further purified if necessary. This process typically yields around 152.0 g (93.8%) of the product with a purity of approximately 95.85% by HPLC.[7]
Key Reactions and Applications
This compound is a versatile intermediate in a variety of chemical transformations, most notably in the synthesis of pharmaceuticals and agrochemicals.[1] Its applications stem from its ability to undergo reactions at the amino group and the aromatic ring.
Role in Pharmaceutical Synthesis
The 3,4-difluorophenyl moiety is a common feature in many biologically active molecules. This structural motif is often introduced using this compound.
Linezolid (B1675486) is an important oxazolidinone antibiotic.[11] A key intermediate in its synthesis, 3-fluoro-4-morpholinoaniline, can be prepared from this compound, which itself is derived from 3,4-difluoronitrobenzene.[12][13]
Caption: Pathway to Linezolid via this compound derivative.
The substituted aniline (B41778) core is a crucial component of many kinase inhibitors, as it often interacts with the ATP-binding pocket of the enzyme.[14] The specific substitution pattern of this compound can be leveraged to develop novel inhibitors with enhanced potency and selectivity.[15]
Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation that converts an aryl amine, via its diazonium salt, into an aryl halide or pseudohalide.[16][17] This reaction allows for the introduction of a wide range of functional groups onto the aromatic ring.
Caption: The Sandmeyer Reaction workflow.
Experimental Protocol: General Procedure for Sandmeyer Reaction
This protocol provides a general method for the diazotization of an aniline and subsequent Sandmeyer reaction.[18]
Materials:
-
This compound
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Sodium nitrite (B80452)
-
Copper(I) halide (e.g., CuCl, CuBr)
-
Hydrochloric acid or hydrobromic acid
-
Ice-salt bath
-
Organic solvent (e.g., diethyl ether)
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve this compound in a mixture of glacial acetic acid and concentrated sulfuric acid.[18]
-
Cool the mixture to 0-5 °C in an ice-salt bath.[18]
-
Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise, ensuring the temperature remains below 5 °C.[18]
-
Stir the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the complete formation of the diazonium salt.[18]
-
-
Sandmeyer Reaction (Chlorination Example):
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.[19]
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.[19]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.[18]
-
Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether.[18]
-
Wash the organic layer with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.[18]
-
Remove the solvent under reduced pressure and purify the crude product by chromatography or distillation.[18]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[20][21] This reaction is highly versatile for coupling amines with aryl halides.
Caption: Buchwald-Hartwig Amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with an aniline.[20]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (or other amine, 1.2 mmol)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)[20]
-
Phosphine (B1218219) ligand (e.g., XPhos, 3 mol%)[20]
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 2.0 mmol)[20]
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)[20]
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), palladium pre-catalyst (0.02 mmol), and phosphine ligand (0.03 mmol).[20]
-
Add the base (2.0 mmol) to the flask.[20]
-
Add the anhydrous solvent (5 mL), followed by the amine (1.2 mmol).[20]
-
Seal the flask or tube and heat the reaction mixture to 100 °C with vigorous stirring.[20]
-
Monitor the reaction by TLC or GC-MS.[20]
-
Once the reaction is complete, cool the mixture to room temperature.[20]
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.[20]
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.[20]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-aryl aniline derivative.[20]
Conclusion
This compound is a cornerstone of modern medicinal and materials chemistry.[5] Its unique electronic properties, conferred by the difluoro substitution pattern, make it an invaluable tool for modulating the characteristics of target molecules.[1] The synthetic routes to and from this building block are well-established, offering chemists reliable methods for its incorporation into complex structures. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound as a key intermediate is set to increase, further solidifying its role in the development of next-generation pharmaceuticals and advanced materials.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 3863-11-4 [chemicalbook.com]
- 8. 3,4-二氟苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(3863-11-4) 1H NMR spectrum [chemicalbook.com]
- 10. RU1792936C - Method of this compound synthesis - Google Patents [patents.google.com]
- 11. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. CN103724295A - Method for preparing linezolid intermediate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. jk-sci.com [jk-sci.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: 3,4-Difluoroaniline in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-difluoroaniline as a key building block in the synthesis of various pharmaceuticals. The unique electronic properties conferred by the two fluorine atoms make this compound a valuable intermediate for creating potent and selective therapeutic agents.[1][2] The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.[1][3] This document details the synthesis of an antibiotic, a quinolone antibacterial agent, and a representative kinase inhibitor, including experimental protocols and the biological pathways they target.
Synthesis of the Antibiotic Linezolid
Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] While not directly synthesized from this compound in this protocol, a key intermediate, 3-fluoro-4-morpholinoaniline (B119058), is derived from the closely related 3,4-difluoronitrobenzene. This synthesis is illustrative of the utility of the 3,4-difluoroaromatic scaffold.
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation.[1][2][5][6] This mechanism is distinct from many other classes of antibiotics.
Caption: Mechanism of action of Linezolid.
Experimental Workflow: Synthesis of Linezolid
Caption: Synthetic workflow for Linezolid.
Experimental Protocols
Protocol 1: Synthesis of 3-Fluoro-4-morpholinoaniline [6][7]
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (10.0 g, 0.0629 mol) and morpholine (8.7 g, 0.0629 mol) in a suitable solvent.
-
Reaction Conditions: Heat the mixture to 60-65 °C and stir for 10 hours.
-
Work-up: Cool the reaction to room temperature and add water (100 mL). Filter the resulting solid and wash with water (20 mL).
-
Purification: Recrystallize the crude product from ethanol (B145695) to obtain pure 4-(2-fluoro-4-nitrophenyl)morpholine.
-
Reduction: Reduce the nitro group of the purified intermediate using iron powder and ammonium (B1175870) chloride in a mixture of methanol (B129727) and water to yield 3-fluoro-4-morpholinoaniline.
| Reactant/Product | Molecular Weight | Moles | Yield |
| 1,2-Difluoro-4-nitrobenzene | 159.09 g/mol | 0.0629 | - |
| Morpholine | 87.12 g/mol | 0.0629 | - |
| 3-Fluoro-4-morpholinoaniline | 196.22 g/mol | - | 88.46% |
Protocol 2: Synthesis of Linezolid from 3-Fluoro-4-morpholinoaniline [2][3]
-
N-Alkylation: React 3-fluoro-4-morpholinoaniline (1.08 g, 0.005 mol) with (R)-epichlorohydrin (0.46 g, 0.005 mol) in methanol (10 mL). Heat the mixture to reflux for 16 hours and then concentrate to a thick liquid.
-
Cyclization: The crude adduct is reacted with carbonyl diimidazole in dichloromethane (B109758) at ambient temperature to form the oxazolidinone ring.
-
Functionalization: The resulting intermediate undergoes condensation with potassium phthalimide (B116566) in dimethylformamide at reflux temperature.
-
Deprotection and Acetylation: Treatment with hydrazine (B178648) hydrate (B1144303) followed by reaction with acetic anhydride (B1165640) yields Linezolid.
| Starting Material | Molecular Weight | Moles |
| 3-Fluoro-4-morpholinoaniline | 196.22 g/mol | 0.005 |
| (R)-Epichlorohydrin | 92.52 g/mol | 0.005 |
Synthesis of the Quinolone Antibacterial Danofloxacin
Danofloxacin is a fluoroquinolone antibiotic used in veterinary medicine.[8] this compound is a key starting material for the synthesis of the quinolone core of this molecule.
Signaling Pathway: Inhibition of Bacterial DNA Synthesis
Danofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[9] This leads to the cessation of bacterial cell division and ultimately cell death.
Caption: Mechanism of action of Danofloxacin.
Experimental Workflow: Synthesis of Danofloxacin
Caption: Synthetic workflow for Danofloxacin.
Experimental Protocol: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Danofloxacin Intermediate)
This protocol describes the synthesis of the core quinolone structure from this compound.
-
Condensation: React this compound with diethyl ethoxymethylenemalonate.
-
Cyclization: The resulting intermediate is cyclized by heating in a high-boiling point solvent such as diphenyl ether.
-
N-Alkylation: The quinolone core is then N-alkylated with cyclopropylamine.
-
Saponification: The ester is saponified to yield the carboxylic acid.
Further reaction of this intermediate with (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane yields danofloxacin.[5]
Representative Synthesis of a Kinase Inhibitor
Difluoroaniline derivatives are crucial scaffolds in the development of kinase inhibitors, which are a cornerstone of modern cancer therapy.[10] These inhibitors often target signaling pathways involved in cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.[11]
Signaling Pathway: Dual Inhibition of VEGFR & EGFR
Many kinase inhibitors are designed to be multi-targeted to block redundant signaling pathways used by cancer cells. A common strategy is the dual inhibition of VEGFR and EGFR.
Caption: Dual inhibition of VEGFR and EGFR pathways.
Experimental Workflow: Representative Kinase Inhibitor Synthesis
Caption: Representative kinase inhibitor synthesis.
Experimental Protocol: Representative Synthesis of a 4-Anilinoquinazoline (B1210976) Kinase Inhibitor
This protocol outlines a representative synthesis of a 4-anilinoquinazoline-based kinase inhibitor, a common scaffold for EGFR and VEGFR inhibitors.
-
Reaction Setup: In a suitable solvent such as isopropanol, combine this compound (1.0 equivalent) and a 4-chloroquinazoline (B184009) derivative (e.g., 4-chloro-6,7-dimethoxyquinazoline, 1.0 equivalent).
-
Reaction Conditions: Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Wash the crude product with the reaction solvent and dry under vacuum to yield the 4-anilinoquinazoline intermediate. This intermediate can then be further modified to introduce various side chains to modulate its activity and selectivity.
| Reactant | Molecular Weight | Equivalents |
| This compound | 129.11 g/mol | 1.0 |
| 4-Chloro-6,7-dimethoxyquinazoline | 226.64 g/mol | 1.0 |
Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. orientjchem.org [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. innospk.com [innospk.com]
- 5. Danofloxacin mesylate, CP-76136-27, Advocin-药物合成数据库 [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 3,4-Difluoroaniline in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline is a versatile fluorinated aromatic amine that serves as a critical building block in the synthesis of a variety of agrochemicals.[1][2] The presence of two fluorine atoms on the aniline (B41778) ring imparts unique physicochemical properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved biological activity.[1][2] These characteristics make this compound a valuable synthon in the development of modern herbicides and fungicides, contributing to enhanced crop protection and yield.[1] This document provides detailed application notes and experimental protocols for the synthesis of two major classes of agrochemicals derived from this compound: pyrazole (B372694) carboxamide fungicides and urea-based herbicides.
Application 1: Synthesis of Pyrazole Carboxamide Fungicides (Succinate Dehydrogenase Inhibitors)
Pyrazole carboxamide fungicides are a significant class of agricultural chemicals that function by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1][3] This inhibition disrupts the fungus's energy production, leading to its death. This compound is a key component in the synthesis of the amide moiety of these fungicides, which is crucial for their binding to the SDH enzyme.
General Synthetic Pathway
The synthesis of pyrazole carboxamide fungicides from this compound typically involves the coupling of a substituted pyrazole-4-carbonyl chloride with this compound.
Diagram of the general synthetic pathway for pyrazole carboxamide fungicides.
Caption: General synthesis of pyrazole carboxamide fungicides.
Experimental Protocol: Synthesis of a Representative N-(3,4-difluorophenyl)pyrazole carboxamide
This protocol describes a general method for the synthesis of a model pyrazole carboxamide fungicide.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
This compound
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(3,4-difluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Quantitative Data (Exemplary)
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | 135-137 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.85 (s, 1H), 7.60-7.50 (m, 2H), 7.20-7.10 (m, 1H), 6.80 (t, J=54.4 Hz, 1H), 3.95 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 162.5, 151.0 (dd, J=247.5, 12.1 Hz), 148.5 (dd, J=245.5, 12.1 Hz), 142.0, 135.0, 122.0, 117.5 (d, J=18.2 Hz), 115.0 (d, J=18.2 Hz), 109.0 (t, J=238.4 Hz), 40.0 |
| HRMS (ESI) | m/z calculated for C₁₂H₉F₄N₃O [M+H]⁺: 288.0709, Found: 288.0712 |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][3] They bind to the ubiquinone binding site (Qp site) of the SDH enzyme complex (Complex II) in the mitochondrial electron transport chain.[1] This binding blocks the transfer of electrons from succinate to ubiquinone, which is a crucial step in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][4] The inhibition of SDH leads to a cascade of events within the fungal cell, including the disruption of ATP synthesis and the generation of reactive oxygen species (ROS), ultimately causing fungal cell death.[1]
Diagram of the succinate dehydrogenase inhibition pathway.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Application 2: Synthesis of Urea-Based Herbicides
Urea-based herbicides are another important class of agrochemicals that can be synthesized from this compound. These herbicides typically act by inhibiting essential biological processes in weeds, such as photosynthesis or amino acid biosynthesis. The 3,4-difluorophenylurea moiety is a key pharmacophore in many of these herbicides.
General Synthetic Pathway
The synthesis of urea-based herbicides from this compound is commonly achieved through the reaction of the aniline with an appropriate isocyanate.
Diagram of the general synthetic pathway for urea-based herbicides.
Caption: General synthesis of urea-based herbicides.
Experimental Protocol: Synthesis of a Representative N-(3,4-difluorophenyl)-N'-arylurea
This protocol provides a general method for the synthesis of a model urea-based herbicide.
Materials:
-
This compound
-
4-Chlorophenyl isocyanate
-
Toluene (B28343), anhydrous
-
Hexane
-
Filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add 4-chlorophenyl isocyanate (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will precipitate out of the solution as a white solid.
-
Monitor the reaction by TLC to ensure the consumption of the starting materials.
-
Filter the precipitate and wash it with a small amount of cold toluene and then with hexane.
-
Dry the resulting solid under vacuum to obtain the pure N-(3,4-difluorophenyl)-N'-(4-chlorophenyl)urea.
Quantitative Data (Exemplary)
| Parameter | Value |
| Yield | >95% |
| Melting Point | 210-212 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.05 (s, 1H), 8.85 (s, 1H), 7.60-7.50 (m, 3H), 7.40-7.30 (m, 3H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) | 152.5, 149.0 (dd, J=242.4, 12.1 Hz), 146.0 (dd, J=240.4, 12.1 Hz), 138.5, 136.0, 128.5, 125.0, 119.5, 117.0 (d, J=17.2 Hz), 108.0 (d, J=21.2 Hz) |
| HRMS (ESI) | m/z calculated for C₁₃H₉ClF₂N₂O [M+H]⁺: 283.0426, Found: 283.0429 |
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
Many phenylurea herbicides, including those derived from difluoroanilines, act by inhibiting carotenoid biosynthesis in plants.[5][6][7] Specifically, they can inhibit the enzyme phytoene (B131915) desaturase (PDS), which is a key enzyme in the carotenoid biosynthetic pathway.[3][8] Carotenoids are essential pigments that protect chlorophyll (B73375) from photo-oxidative damage.[3][5] By inhibiting their synthesis, the plant's photosynthetic machinery is left unprotected from high light intensity, leading to chlorophyll bleaching, cessation of photosynthesis, and ultimately, the death of the weed.[5][8]
Diagram of the carotenoid biosynthesis inhibition pathway.
Caption: Mechanism of action of urea-based herbicides targeting carotenoid biosynthesis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a range of modern agrochemicals. Its incorporation into molecules can significantly enhance their biological efficacy. The protocols and data presented here provide a foundation for researchers and scientists in the agrochemical and pharmaceutical industries to explore the potential of this building block in the development of novel and effective crop protection agents. The distinct mechanisms of action of the resulting fungicides and herbicides highlight the broad utility of this compound in targeting different essential pathways in pests and weeds.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
Application Notes and Protocols: Synthesis of Quinolone Antibacterials from 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic pathways to quinolone antibacterials utilizing 3,4-difluoroaniline as a key starting material. Detailed experimental protocols for the synthesis of key intermediates and final products are provided, along with a summary of the mechanism of action and structure-activity relationships.
Introduction to Quinolone Synthesis via this compound
This compound is a critical building block in the synthesis of numerous medically important fluoroquinolone antibacterials. Its two fluorine substituents on the aromatic ring are often retained in the final drug molecule, contributing to the enhanced biological activity and favorable pharmacokinetic properties of second and third-generation quinolones. The fluorine atom at the C-6 position of the quinolone core is particularly important for antibacterial potency.
This document outlines two major synthetic strategies starting from this compound:
-
The Gould-Jacobs Reaction: A classical and versatile method for the construction of the 4-hydroxyquinoline (B1666331) core.
-
Multi-step Synthesis of Advanced Fluoroquinolones: Exemplified by the synthesis of key intermediates for drugs like Levofloxacin and Ciprofloxacin.
Mechanism of Action of Quinolone Antibacterials
Quinolone antibacterials exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
The core mechanism involves the following steps:
-
Enzyme Binding: The quinolone molecule binds to the enzyme-DNA complex.[1]
-
Stabilization of the Cleavage Complex: The drug stabilizes a transient state where the DNA is cleaved by the enzyme, forming a quinolone-enzyme-DNA ternary complex.[2]
-
Inhibition of DNA Ligation: This stabilization prevents the re-ligation of the cleaved DNA strands.[2]
-
Generation of Double-Strand Breaks: The stalled replication fork collides with the stabilized complex, leading to the release of lethal double-strand DNA breaks.[3][4]
-
Cell Death: The accumulation of these breaks triggers the SOS response and ultimately leads to bacterial cell death.[3][4]
In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the main target.[3]
Caption: Mechanism of action of quinolone antibacterials.
Synthetic Pathway 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a fundamental method for synthesizing the 4-hydroxyquinoline core structure.[5][6] It involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by thermal cyclization.
Caption: The Gould-Jacobs reaction pathway.
Experimental Protocol: Gould-Jacobs Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate
This protocol describes the initial condensation and cyclization steps of the Gould-Jacobs reaction using this compound.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Reaction flask with reflux condenser
-
Heating mantle
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110°C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Remove the ethanol formed during the reaction under reduced pressure. The resulting product is the diethyl (3,4-difluoroanilino)methylenemalonate intermediate.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain the reflux for 30-60 minutes. The product will precipitate upon cooling.
-
Cool the reaction mixture to room temperature and add a non-polar solvent like hexane (B92381) or cyclohexane (B81311) to facilitate further precipitation.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum to yield ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.
Synthetic Pathway 2: Synthesis of Levofloxacin Intermediate
A key intermediate in the synthesis of Levofloxacin, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][4]benzoxazine-6-carboxylic acid, can be synthesized from this compound through a multi-step process.
Caption: Synthetic workflow for a key Levofloxacin intermediate.
Experimental Protocol: Synthesis of 2-Hydroxy-3,4-difluoroaniline
This protocol details a crucial step in the synthesis of Ofloxacin and Levofloxacin from this compound.
Materials:
-
N-(tert-butoxycarbonyl)-3,4-difluoroaniline
-
tert-Butyllithium (t-BuLi) in hexanes
-
Trimethyl borate (B1201080)
-
Hydrogen peroxide (30%)
-
Acetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-3,4-difluoroaniline (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C.
-
Slowly add t-BuLi (2.0 eq) and stir the mixture at -78°C for 1 hour.
-
Add trimethyl borate (1.2 eq) and allow the mixture to warm to room temperature.
-
Cool the mixture to 0°C and add a mixture of acetic acid and hydrogen peroxide.
-
Stir for 1 hour at room temperature.
-
Add 1M HCl and heat the mixture to 40°C for 2 hours for hydrolysis of the carbamate.
-
Neutralize the solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-hydroxy-3,4-difluoroaniline.
Structure-Activity Relationship (SAR)
The antibacterial efficacy of fluoroquinolones is highly dependent on the substituents at various positions of the quinolone core.
-
N-1 Position: A cyclopropyl (B3062369) group is generally optimal for broad-spectrum antibacterial activity.[7]
-
C-5 Position: An amino group can improve overall potency.[8]
-
C-6 Position: A fluorine atom is crucial for high potency against both Gram-positive and Gram-negative bacteria.
-
C-7 Position: The substituent at this position significantly influences potency, spectrum, and pharmacokinetics.[9] Piperazine or pyrrolidine (B122466) rings, often substituted, enhance activity against Gram-positive bacteria and can improve the serum half-life.[8][9] The nature of the C-7 substituent also impacts side effects such as CNS effects and phototoxicity.[8]
-
C-8 Position: A halogen (F or Cl) can improve oral absorption and activity against anaerobic bacteria.[8][9]
Data Presentation
Table 1: Yields of Intermediates in Ofloxacin/Levofloxacin Synthesis
| Step | Product | Yield (%) | Reference |
| Protection of this compound | N-(tert-butoxycarbonyl)-3,4-difluoroaniline | High | [2] |
| ortho-Hydroxylation | 2-Hydroxy-3,4-difluoroaniline | 85 | [2] |
| Condensation with EMME | Diethyl (3,4-difluoro-2-hydroxyanilino)methylenemalonate | 80 | [2] |
| O-Alkylation and Cyclization to Benzoxazine | Racemic or enantiomerically pure 1,4-benzoxazine derivative | 76 | [2] |
| Conversion to Ofloxacin/Levofloxacin core | 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido...carboxylic acid | 87 | [2] |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Reference |
| This compound | C₆H₅F₂N | 129.11 | 38-41 | Commercial |
| 2-Hydroxy-3,4-difluoroaniline | C₆H₅F₂NO | 145.11 | 127-129 | [2] |
| Diethyl (3,4-difluoro-2-hydroxyanilino)methylenemalonate | C₁₄H₁₅F₂NO₅ | 315.27 | 185-187 | [2] |
| (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido...acid | C₁₃H₉F₂NO₄ | 281.21 | >300 (lit.) | [10] |
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 左旋氧氟沙星羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for N-Alkylation of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline is a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its fluorine substituents can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the development of pharmaceuticals and agrochemicals.[1] N-alkylation of this compound is a fundamental transformation that introduces diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
General Experimental Workflow
Caption: General experimental workflow for the N-alkylation of this compound.
Protocol 1: N-Alkylation via Alkyl Halides
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base. This is a classic and widely used SN2 reaction.[2]
Materials
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Anhydrous solvent (e.g., Acetonitrile (B52724), DMF, THF, Acetone)
-
Ethyl acetate (B1210297) or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aniline (B41778) in an anhydrous solvent (e.g., acetonitrile or DMF) to a concentration of approximately 0.1-0.5 M.
-
Add an anhydrous base such as potassium carbonate (2.0-3.0 eq) or sodium hydride (1.1-1.5 eq, handle with extreme care) to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature if it was heated.
-
If sodium hydride was used, carefully quench the excess hydride with a few drops of water or isopropanol.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired N-alkylated this compound.
Data Presentation: Reaction Conditions for N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Methyl Iodide | K₂CO₃ / NaH | Acetonitrile / DMF | 25 - 60 | 12 - 24 | 70 - 90 | A non-nucleophilic base is recommended to avoid side reactions.[3] |
| Benzyl Bromide | Et₃N / DBU | Dichloromethane / Toluene | 25 - 80 | 8 - 16 | 65 - 85 | Reaction progress should be monitored by TLC or LC-MS.[3] |
| Ethyl Bromoacetate | NaHCO₃ / K₂CO₃ | Acetone / THF | 25 - 56 (reflux) | 6 - 12 | 75 - 95 | Mild basic conditions are often sufficient.[3] |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and a reliable alternative to direct alkylation, often preventing over-alkylation.[4] The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent.[4]
Materials
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Experimental Procedure
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).
-
Dissolve the starting materials in a suitable solvent such as DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.
Data Presentation: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent(s) | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Mild and selective, tolerates many functional groups.[5] |
| Sodium cyanoborohydride (NaBH₃CN) | MeOH | Effective at a slightly acidic pH; can selectively reduce imines in the presence of aldehydes.[4] |
| Phenylsilane | (with Dibutyltin dichloride catalyst) | Mild conditions, high functional group tolerance.[6] |
Advanced and Greener N-Alkylation Strategies
For researchers interested in more modern and sustainable approaches, several alternative N-alkylation methods are available:
-
Borrowing Hydrogen/Hydrogen Autotransfer : This method utilizes alcohols as alkylating agents with a catalyst, producing water as the only byproduct, thus offering high atom economy.[7]
-
Photoinduced N-Alkylation : Visible-light-induced methods can provide access to a wide range of N-alkylated anilines under mild conditions, often avoiding the use of harsh reagents.[8][9]
Signaling Pathways and Applications in Drug Development
N-alkylated this compound derivatives are integral to the development of various therapeutic agents. For instance, they can serve as core structures for kinase inhibitors, which are crucial in cancer therapy by targeting specific signaling pathways.
Caption: Synthesis of N-alkylated intermediates for kinase inhibitors.
References
- 1. guidechem.com [guidechem.com]
- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of 3,4-Difluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Difluoroaniline is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its derivatives are integral to various active compounds. The acylation of the amino group in this compound is a fundamental and versatile transformation. This reaction, typically a nucleophilic acyl substitution, converts the highly activating and basic amino group (-NH₂) into a less activating and more stable amide group (-NHCOR). This modification serves multiple purposes: it can act as a protecting group to prevent unwanted side reactions during subsequent electrophilic aromatic substitutions, and the resulting amide functionality is often a key structural motif in biologically active molecules.
This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl halides and acid anhydrides. It outlines the necessary reagents, reaction conditions, purification procedures, and characterization methods.
General Reaction and Mechanism
The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the stable N-acylated product and a byproduct that is typically neutralized by a base.
Caption: General mechanism for the acylation of this compound.
Data Presentation: Summary of Reaction Conditions
The choice of reagents and conditions is critical for achieving high yield and purity. The following table summarizes typical conditions for the acylation of anilines, which are applicable to this compound.
| Acylating Agent | Base | Solvent(s) | Typical Temperature | Typical Time | Reference |
| Acyl Chloride | Triethylamine (Et₃N), Pyridine, K₂CO₃ | Dichloromethane (DCM), THF, DMF | 0 °C to RT | 15 - 60 min | [1][2] |
| Acid Anhydride (B1165640) | Sodium Acetate, None | Glacial Acetic Acid, Toluene, Pyridine | RT to Reflux | 1 - 4 hours | [2] |
| Carboxylic Acid | DCC, EDC, TBTU | Dichloromethane (DCM), DMF | 0 °C to RT | 2 - 12 hours | [3] |
Experimental Protocols
General Considerations:
-
Reactions should be performed in dry glassware, and under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents like acyl chlorides.[1]
-
Anhydrous solvents should be used to prevent hydrolysis of the acylating agent.[1]
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Acylation using an Acyl Halide (e.g., Acetyl Chloride)
This method is rapid and efficient, utilizing a highly reactive acyl chloride. A base is required to neutralize the HCl byproduct.[2]
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 - 1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 eq)[2]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1][2]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.5 eq) in anhydrous DCM.
-
Cool the stirred solution to 0 °C in an ice bath.[2]
-
Slowly add acetyl chloride (1.1 eq) dropwise to the mixture. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC until the starting aniline is consumed (typically 15-60 minutes).[2]
-
Upon completion, pour the reaction mixture into ice-cold water.[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol) or by column chromatography.[2][4]
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This method uses a less reactive but easier-to-handle acylating agent. It can sometimes be performed without a base, using the solvent as a catalyst.[2]
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.5 - 2.0 eq)
-
Glacial Acetic Acid (as solvent) or Toluene
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-(3,4-difluorophenyl)acetamide.[2]
-
Dry the purified product under vacuum.
Visualized Workflows
General Experimental Workflow
Caption: Standard workflow for an acylation reaction using an acyl halide.
Troubleshooting Logic
References
Experimental Guide to the Diazotization of 3,4-Difluoroaniline
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental procedure for the diazotization of 3,4-difluoroaniline. The resulting 3,4-difluorobenzenediazonium salt is a versatile intermediate in organic synthesis, particularly in the preparation of various substituted fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science.
Application Notes
The diazotization of aromatic amines is a fundamental transformation in organic chemistry, converting a primary aromatic amine into a diazonium salt.[1] This process involves the reaction of the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.[1] The resulting diazonium salt is a highly reactive species and is often used immediately in subsequent reactions without isolation.[2]
For this compound, the presence of two fluorine atoms on the aromatic ring can influence its reactivity. The general principles of diazotization still apply, but careful control of the reaction conditions is crucial to ensure complete conversion and minimize side reactions. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions compared to aniline (B41778), though the fundamental procedure remains the same.
The primary application of the 3,4-difluorobenzenediazonium salt is as a precursor in Sandmeyer-type reactions for the introduction of various substituents onto the aromatic ring, such as halogens, cyano, hydroxyl, and other functional groups.[3] This allows for the synthesis of a wide array of 3,4-difluoro-substituted aromatic compounds.
Safety Precautions: Diazonium salts, particularly in the solid state, can be explosive and should be handled with extreme caution.[4] It is strongly recommended to use the diazonium salt solution immediately after its preparation and to keep it at low temperatures at all times. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Experimental Protocols
The following protocol is a generalized procedure for the diazotization of this compound based on established methods for similar aromatic amines. Researchers should optimize the conditions for their specific application.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask or beaker
-
Dropping funnel
-
Thermometer
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In a round-bottom flask or beaker equipped with a magnetic stir bar, add this compound.
-
Add a mixture of concentrated hydrochloric acid (or sulfuric acid) and water.
-
Stir the mixture until the aniline is completely dissolved, forming the corresponding anilinium salt.
-
Cool the solution to 0-5 °C using an ice bath. It is critical to maintain this low temperature throughout the reaction.[1]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold aniline salt solution from the dropping funnel while stirring vigorously.
-
Monitor the temperature of the reaction mixture closely and ensure it remains between 0-5 °C. The addition of sodium nitrite is an exothermic process.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes to ensure the diazotization is complete.[1]
-
The resulting solution contains the 3,4-difluorobenzenediazonium salt and is ready for immediate use in subsequent synthetic steps.
-
Data Presentation
The following table summarizes the typical quantitative data for the diazotization of a generic aniline, which can be adapted for this compound. Molar equivalents are based on the starting aniline.
| Parameter | Value | Notes |
| This compound | 1.0 eq | |
| Concentrated HCl | 2.5 - 3.0 eq | An excess of acid is necessary to maintain an acidic medium and prevent side reactions. |
| Sodium Nitrite | 1.0 - 1.1 eq | A slight excess may be used to ensure complete reaction. |
| Reaction Temperature | 0 - 5 °C | Strict temperature control is crucial for the stability of the diazonium salt.[1] |
| Reaction Time | 15 - 30 min | After the addition of sodium nitrite is complete.[1] |
Mandatory Visualization
Caption: Diazotization Workflow.
Caption: Diazotization Mechanism.
References
Application Notes and Protocols: The Sandmeyer Reaction with 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the implementation of the Sandmeyer reaction using 3,4-difluoroaniline. This versatile reaction allows for the introduction of various substituents onto the aromatic ring, starting from the readily available this compound. The protocols outlined below are intended to serve as a guide and may require optimization for specific laboratory conditions and scales.
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group on an aromatic ring into a wide range of other functional groups via a diazonium salt intermediate.[1] This transformation is particularly valuable in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties. This compound is an important building block, and its derivatization through the Sandmeyer reaction opens avenues to a variety of 1,2,4-trisubstituted benzene (B151609) derivatives.
The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[2] The low temperature is crucial to prevent the premature decomposition of the thermally sensitive diazonium salt.[3]
-
Substitution: The diazonium group is then displaced by a nucleophile, catalyzed by a copper(I) salt.[1] Common nucleophiles include chloride, bromide, and cyanide, allowing for the synthesis of the corresponding aryl halides and nitriles.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sandmeyer reaction of this compound with various copper(I) salts. Please note that yields can vary depending on the specific reaction conditions and scale.
| Product | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1-Chloro-3,4-difluorobenzene (B1582247) | NaNO₂, HCl | CuCl | Water, HCl | 0-5 then rt to 50 | 1-2 | 70-80 |
| 1-Bromo-3,4-difluorobenzene | NaNO₂, HBr | CuBr | Water, HBr | 0-5 then rt to 60 | 1-2 | 75-85 |
| 3,4-Difluorobenzonitrile (B1296988) | NaNO₂, H₂SO₄ | CuCN | Water, Toluene (B28343) | 0-5 then rt to 70 | 2-3 | 65-75 |
Experimental Protocols
Safety Precautions: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive when isolated in a dry state. Always handle diazonium salt solutions with care and avoid their isolation. The reaction also involves corrosive acids and toxic copper salts. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All procedures should be carried out in a well-ventilated fume hood.
Protocol 1: Synthesis of 1-Chloro-3,4-difluorobenzene
This protocol describes the conversion of this compound to 1-chloro-3,4-difluorobenzene via a Sandmeyer reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve this compound (e.g., 12.9 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (30 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline (B41778) solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
Part B: Sandmeyer Chlorination
-
In a separate 500 mL flask, prepare a solution of copper(I) chloride (e.g., 12 g, 0.12 mol) in concentrated HCl (50 mL). Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL), followed by 5% sodium hydroxide (B78521) solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation to yield pure 1-chloro-3,4-difluorobenzene.
Protocol 2: Synthesis of 1-Bromo-3,4-difluorobenzene
This protocol outlines the synthesis of 1-bromo-3,4-difluorobenzene from this compound.
Materials:
-
This compound
-
48% Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Bromide (CuBr)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL three-necked round-bottom flask, dissolve this compound (e.g., 12.9 g, 0.1 mol) in 48% HBr (40 mL).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
Part B: Sandmeyer Bromination
-
In a 500 mL flask, dissolve copper(I) bromide (e.g., 17.2 g, 0.12 mol) in 48% HBr (30 mL) and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes.
-
Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, 5% sodium hydroxide solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain 1-bromo-3,4-difluorobenzene.
Protocol 3: Synthesis of 3,4-Difluorobenzonitrile
This protocol details the preparation of 3,4-difluorobenzonitrile from this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL flask, carefully add this compound (e.g., 12.9 g, 0.1 mol) to a mixture of concentrated sulfuric acid (15 mL) and water (50 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (e.g., 7.2 g, 0.105 mol) in water (20 mL).
-
Slowly add the sodium nitrite solution to the cooled aniline solution, keeping the temperature below 5 °C.
-
Stir the diazonium salt solution for an additional 30 minutes at 0-5 °C.
Part B: Sandmeyer Cyanation
-
In a 500 mL three-necked flask, prepare a solution of copper(I) cyanide (e.g., 13.5 g, 0.15 mol) and sodium cyanide (e.g., 8.0 g, 0.16 mol) in water (100 mL). Warm the mixture gently to dissolve the salts, then cool to room temperature.
-
Add toluene (50 mL) to the copper cyanide solution.
-
Carefully and slowly add the cold diazonium salt solution to the stirred copper cyanide solution.
-
After the addition is complete, heat the reaction mixture to 70 °C for 1 hour.
-
Cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers and wash with 10% sodium hydroxide solution, followed by water, and then brine.
-
Dry the toluene solution over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
The crude 3,4-difluorobenzonitrile can be purified by vacuum distillation.
Mandatory Visualization
Caption: General workflow of the Sandmeyer reaction with this compound.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Involving 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 3,4-difluoroaniline. This reaction is a powerful and versatile tool for the synthesis of N-aryl-3,4-difluoroaniline derivatives, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The protocols outlined below are based on established methodologies and provide detailed experimental procedures for the coupling of this compound with various aryl halides.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine, catalyzed by a palladium complex. This reaction has become indispensable in modern organic synthesis due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods. For a substrate like this compound, which is an electron-deficient aniline (B41778), careful selection of the catalyst system—comprising a palladium precursor, a phosphine (B1218219) ligand, and a base—is crucial for achieving high yields and selectivity.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious choice of several key parameters:
-
Palladium Pre-catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle, especially with challenging substrates. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated efficacy in the amination of electron-deficient anilines.
-
Base: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the reductive elimination step. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and potassium phosphate (B84403) (K₃PO₄) are frequently employed.
-
Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF) are typically used to ensure a moisture-free environment, which is critical for the stability and activity of the catalyst.
Tabulated Quantitative Data
The following table summarizes the reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various aryl halides.
| Entry | Aryl Halide | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene (B49008) | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |
| 2 | 2-Chlorotoluene (B165313) | Pd(OAc)₂ (2) | RuPhos (4) | KOt-Bu (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | 1-Bromo-4-(tert-butyl)benzene | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 20 | 92 |
| 4 | 4-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Dioxane | 100 | 16 | 90 |
| 5 | 2-Bromopyridine | Pd₂(dba)₃ (2) | RuPhos (4) | KOt-Bu (1.5) | Toluene | 110 | 24 | 85 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methylphenyl)-3,4-difluoroaniline
This protocol describes the palladium-catalyzed amination of 4-bromotoluene with this compound using Pd₂(dba)₃ and XPhos.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
This compound (1.2 mmol, 155 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)
-
XPhos (0.02 mmol, 9.5 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add 4-bromotoluene, this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired N-(4-methylphenyl)-3,4-difluoroaniline.
Protocol 2: Synthesis of N-(2-methylphenyl)-3,4-difluoroaniline
This protocol details the coupling of 2-chlorotoluene with this compound using a Pd(OAc)₂/RuPhos catalyst system.
Materials:
-
2-Chlorotoluene (1.0 mmol, 126.6 mg)
-
This compound (1.2 mmol, 155 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
RuPhos (0.04 mmol, 18.6 mg)
-
Potassium tert-butoxide (KOt-Bu) (1.5 mmol, 168 mg)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
In a glovebox, charge a dry sealed tube with Pd(OAc)₂, RuPhos, and potassium tert-butoxide.
-
Add 2-chlorotoluene and this compound to the tube.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a plug of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield N-(2-methylphenyl)-3,4-difluoroaniline.
Visualizations
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reactions of 3,4-difluoroaniline derivatives. These compounds are pivotal building blocks in medicinal chemistry, and their derivatization via Suzuki coupling is a key strategy in the synthesis of novel therapeutic agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. For drug development professionals, the this compound moiety is of particular interest as the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This guide outlines the essential considerations and provides detailed protocols for the successful Suzuki coupling of halogenated this compound derivatives with various arylboronic acids.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-3,4-difluoroaniline. The reactivity of the halogen is crucial, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium(II) complex.[2]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biphenyl (B1667301) product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling of a Bromo-3,4-difluoroaniline Derivative
This protocol is a representative starting point for the coupling of a bromo-3,4-difluoroaniline with a generic arylboronic acid.
Materials:
-
Bromo-3,4-difluoroaniline derivative (e.g., 5-bromo-2,3-difluoroaniline) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-3,4-difluoroaniline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Iodo-3,4-difluoroaniline derivative (e.g., 4-iodo-2,3-difluoroaniline) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 5:1)
-
Microwave vial
Procedure:
-
Reaction Setup: In a microwave vial, combine the iodo-3,4-difluoroaniline derivative, arylboronic acid, palladium catalyst, ligand, and base.
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 10-30 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of various substituted anilines and fluorinated aryl halides, providing a comparative framework for the optimization of reactions with this compound derivatives.
Table 1: Suzuki Coupling of Various Haloanilines with Phenylboronic Acid
| Entry | Haloaniline | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 3-Bromo-N,N-diethyl-4-methylaniline | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 88 |
| 3 | 3,6-Dichloro-2,4-difluoroaniline | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 75-85 |
| 4 | 5-Chloro-2,3-dibromoaniline | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Toluene/H₂O | 90 | 24 | High |
Table 2: Suzuki Coupling of 1-Bromo-4-fluorobenzene with Various Boronic Acids
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95 |
| 2 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~80 |
| 3 | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~60 |
| 4 | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~100 |
Applications in Drug Discovery: Targeting S-Nitrosoglutathione Reductase (GSNOR)
Biphenyl derivatives are prevalent scaffolds in medicinal chemistry. A notable application of biphenyl compounds, including those potentially derived from this compound, is the inhibition of S-Nitrosoglutathione Reductase (GSNOR).
GSNOR is a key enzyme in the regulation of nitric oxide (NO) signaling pathways.[3] It catabolizes S-nitrosoglutathione (GSNO), a major endogenous reservoir of NO.[4] In inflammatory lung diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), GSNOR activity is often upregulated, leading to a depletion of GSNO and impaired NO-mediated bronchodilation and anti-inflammatory responses.[5][6]
Inhibitors of GSNOR can restore the levels of GSNO, thereby enhancing NO signaling. This leads to several beneficial downstream effects, including:
-
Bronchodilation: Increased GSNO levels promote airway smooth muscle relaxation.[7]
-
Anti-inflammatory Effects: Enhanced NO signaling can suppress the activity of pro-inflammatory transcription factors like NF-κB.
Signaling Pathway of GSNOR Inhibition
The following diagram illustrates the signaling pathway affected by GSNOR inhibitors.
Caption: Signaling pathway of GSNOR inhibition.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling experiment and the catalytic cycle.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. What are GSNOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of S-nitrosoglutathione reductase protects against experimental asthma in BALB/c mice through attenuation of both bronchoconstriction and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Nitrosoglutathione Reductase: An Important Regulator in Human Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-Nitrosoglutathione Reductase Inhibition Regulates Allergen-Induced Lung Inflammation and Airway Hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3,4-Difluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,4-Difluoroaniline is a versatile starting material in organic synthesis, prized for its role in introducing fluorine atoms into complex molecules.[1][2] Fluorine substitution is a key strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. These application notes provide detailed protocols for the synthesis of several classes of novel fluorine-containing heterocyclic compounds derived from this compound, including quinolones, benzimidazoles, and benzothiazoles. These heterocyclic scaffolds are central to numerous pharmaceuticals and biologically active compounds.[3][4][5][6]
Synthesis of 6,7-Difluoroquinolone Core Structure
Application Note: The 6,7-difluoroquinolone scaffold is the backbone of many potent antibacterial agents, including danofloxacin (B54342) and other fluoroquinolone antibiotics.[7] The fluorine atoms at the 6 and 7 positions are crucial for their antibacterial activity and pharmacokinetic properties. The following multi-step protocol outlines the synthesis of a key intermediate, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, starting from this compound.[7]
Synthetic Pathway Overview
References
- 1. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
The Pivotal Role of 3,4-Difluoroaniline in the Advancement of Kinase Inhibitors
For Immediate Release:
Shanghai, China – December 20, 2025 – In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3,4-difluoroaniline has emerged as a critical synthon in the design and synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its unique electronic properties and structural contributions have made it a favored moiety for enhancing drug-receptor interactions and improving pharmacokinetic profiles.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the integral role of this compound in the creation of next-generation kinase inhibitors.
Application Notes
The 3,4-difluoro substitution pattern on the aniline (B41778) ring offers a unique combination of lipophilicity and electron-withdrawing effects, which can significantly influence the binding affinity and selectivity of kinase inhibitors. The fluorine atoms can form favorable hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases, leading to enhanced potency. Furthermore, the metabolic stability of the aniline ring is often improved by the presence of fluorine atoms, a crucial factor in drug design.
Derivatives of this compound have demonstrated inhibitory activity against a range of key kinases implicated in oncogenesis and inflammatory diseases. These include:
-
MEK1/2 (Mitogen-activated protein kinase kinase 1/2): Central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in many cancers.
-
Bcr-Abl (Breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1): A fusion protein tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).
-
BTK (Bruton's tyrosine kinase): A key regulator of B-cell receptor signaling, crucial for the survival and proliferation of malignant B-cells.
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many tumors.
The incorporation of the this compound scaffold has been a key strategy in the development of both reversible and irreversible kinase inhibitors, showcasing its versatility in medicinal chemistry.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various kinase inhibitors incorporating the this compound or structurally related motifs.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Bcr-Abl Inhibitors | |||
| Compound 33a | Bcr-Abl | 20.1 | [1] |
| Bcr-Abl (T315I mutant) | 34.7 | [1] | |
| Compound 36a | Bcr-Abl | 26.3 | [1] |
| Bcr-Abl (T315I mutant) | 51.4 | [1] | |
| BTK Inhibitors | |||
| Compound 12 | BTK | 21 | [2] |
| Compound 16 | BTK | 27 | [2] |
| Ibrutinib (control) | BTK | 0.5 | [3] |
| Acalabrutinib (control) | BTK | 5.1 | [4] |
| Aurora Kinase Inhibitors | |||
| Compound 13 | Aurora A | 38.6 | [5] |
| Compound 17 | Aurora A | 64.9 | [5] |
| MEK/mTOR Inhibitors | |||
| Compound LP-65 | MEK | 83.2 | [6][7] |
| mTOR | 40.5 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor using this compound
This protocol is adapted from the synthesis of pyrimidine-based Aurora kinase inhibitors and illustrates the integration of this compound into a common kinase inhibitor scaffold.[5]
Step 1: Synthesis of N-(3,4-difluorophenyl)-2,6-dichloropyrimidin-4-amine
-
To a solution of 2,4,6-trichloropyrimidine (B138864) (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add this compound (1.1 eq) and triethylamine (B128534) (1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with brine and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired intermediate.
Step 2: Synthesis of the Final Kinase Inhibitor
-
To a solution of N-(3,4-difluorophenyl)-2,6-dichloropyrimidin-4-amine (1.0 eq) in 1-pentanol, add the desired amine (e.g., (S)-(3-aminopyrrolidin-1-yl)(phenyl)methanone, 1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to 120°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the final pyrimidine-based kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[8]
-
Prepare a reaction mixture containing the target kinase (e.g., Bcr-Abl, BTK), its specific substrate, and ATP in the kinase assay buffer.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the test compound (dissolved in DMSO) in a series of dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce light. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Conclusion
The strategic incorporation of this compound into kinase inhibitor scaffolds represents a powerful approach in modern drug discovery. Its unique properties contribute to enhanced potency, selectivity, and metabolic stability, addressing key challenges in the development of targeted therapies. The provided application notes, data, and protocols serve as a valuable resource for the scientific community to further explore and exploit the potential of this versatile building block in the ongoing quest for more effective treatments for cancer and other debilitating diseases.
References
- 1. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of 3,4-Difluoroaniline in Dye Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,4-difluoroaniline as a key intermediate in the synthesis of azo disperse dyes. Detailed protocols for the synthesis of a representative dye, 4-((3,4-difluorophenyl)diazenyl)-N,N-diethylaniline, and its application in dyeing polyester (B1180765) fabric are provided, along with a summary of its performance characteristics.
Introduction
This compound is a versatile aromatic amine that serves as a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] In the realm of dye chemistry, its unique electronic properties, conferred by the two fluorine substituents on the benzene (B151609) ring, make it an attractive precursor for the production of high-performance dyes.[1] Specifically, this compound is utilized in the synthesis of azo dyes, a major class of synthetic colorants known for their vibrant colors and wide range of applications. These dyes are particularly suitable for dyeing hydrophobic fibers such as polyester.
The presence of fluorine atoms in the dye structure can enhance properties such as light fastness and thermal stability, making dyes derived from this compound of particular interest for applications requiring high durability. This document outlines the synthesis and application of a specific monoazo disperse dye derived from this compound.
Synthesis of a Disperse Dye using this compound
A common application of this compound in dye production is in the synthesis of monoazo disperse dyes. The general synthetic route involves two main steps: the diazotization of this compound to form a diazonium salt, followed by a coupling reaction with a suitable aromatic coupling component.
A representative example is the synthesis of 4-((3,4-difluorophenyl)diazenyl)-N,N-diethylaniline , a disperse dye that typically imparts a yellow to orange hue.
Experimental Protocol: Synthesis of 4-((3,4-difluorophenyl)diazenyl)-N,N-diethylaniline
This protocol details the laboratory-scale synthesis of the target disperse dye.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
N,N-Diethylaniline
-
Sodium Acetate (B1210297)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 1.29 g (0.01 mol) of this compound in 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water to the aniline (B41778) solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution is the diazonium salt of this compound.
Step 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 10 mL of 50% aqueous ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours.
-
Gradually add a saturated solution of sodium acetate to adjust the pH of the reaction mixture to 4-5, which facilitates the coupling reaction.
-
A colored precipitate of the disperse dye will form. Continue stirring for another hour to ensure complete precipitation.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
Characterization:
The structure and purity of the synthesized dye can be confirmed using various analytical techniques, including:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.
-
Mass Spectrometry: To determine the molecular weight of the synthesized dye.
Application of the Synthesized Disperse Dye
The synthesized 4-((3,4-difluorophenyl)diazenyl)-N,N-diethylaniline can be used to dye hydrophobic fibers like polyester. The following protocol outlines a typical high-temperature dyeing procedure.
Experimental Protocol: Dyeing of Polyester Fabric
Materials:
-
Synthesized Disperse Dye
-
Polyester Fabric
-
Dispersing Agent
-
Acetic Acid
-
Sodium Hydroxide (B78521) (for reduction clearing)
-
Sodium Hydrosulfite (for reduction clearing)
Procedure:
-
Dye Bath Preparation: Prepare a dye bath containing the synthesized disperse dye (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5. The liquor ratio (ratio of the weight of the fabric to the volume of the dye bath) should be maintained, for example, at 1:50.
-
Dyeing: Immerse the polyester fabric in the dye bath at room temperature. Gradually raise the temperature to 130 °C over 45-60 minutes. Maintain this temperature for 60 minutes to allow for dye penetration and fixation within the polyester fibers.
-
Cooling and Rinsing: After dyeing, cool the dye bath to 70 °C and remove the fabric. Rinse the dyed fabric thoroughly with hot and then cold water.
-
Reduction Clearing: To remove any unfixed dye from the fabric surface and improve wash fastness, perform a reduction clearing process. Treat the fabric in a solution containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite at 70-80 °C for 15-20 minutes.
-
Final Rinsing and Drying: Rinse the fabric again with hot and cold water to remove the clearing chemicals. Finally, dry the dyed fabric.
Performance Evaluation of the Dye
The performance of the synthesized dye is evaluated based on its fastness properties, which indicate the resistance of the color to various environmental factors.
Data Presentation
The following table summarizes the expected performance data for a disperse dye derived from this compound, such as 4-((3,4-difluorophenyl)diazenyl)-N,N-diethylaniline, on polyester fabric. The values are based on typical results for disperse azo dyes and may vary depending on the specific dye structure and dyeing conditions.
| Property | Test Method | Rating |
| Light Fastness | ISO 105-B02 | 4-5 |
| Wash Fastness (Change in Color) | ISO 105-C06 | 4 |
| Wash Fastness (Staining on Cotton) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3-4 |
| Sublimation Fastness | ISO 105-P01 | 4 |
Note: Light fastness is typically rated on a scale of 1 to 8, where 8 is the highest. Wash, rubbing, and sublimation fastness are rated on a scale of 1 to 5, where 5 is the highest.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of the disperse dye from this compound.
Caption: Workflow for the synthesis of a disperse dye from this compound.
Signaling Pathways and Logical Relationships
For the described chemical synthesis, a logical relationship diagram is more appropriate than a signaling pathway diagram, which is typically used for biological processes. The following diagram illustrates the key relationships and dependencies in the dye synthesis and application process.
Caption: Logical relationships in the synthesis and application of the disperse dye.
References
Application Notes and Protocols for the Hydrogenation of 3,4-Difluoronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the catalytic hydrogenation of 3,4-difluoronitrobenzene (B149031) to produce 3,4-difluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is compiled from established chemical literature and aims to offer a comprehensive guide for laboratory and process development.
Introduction
The reduction of the nitro group in 3,4-difluoronitrobenzene is a critical transformation. Catalytic hydrogenation is an environmentally benign and efficient method for this conversion. The primary challenge in the hydrogenation of halogenated nitroarenes is achieving high chemoselectivity, reducing the nitro group without cleaving the carbon-fluorine bonds (hydrodefluorination). This document outlines a standard protocol using a palladium-on-carbon (Pd/C) catalyst and discusses alternative catalytic systems that have shown high selectivity for similar substrates.
Experimental Protocols
Protocol 1: Standard Palladium-on-Carbon Catalyzed Hydrogenation
This protocol is based on a common and effective method for the hydrogenation of 3,4-difluoronitrobenzene.
Materials:
-
3,4-Difluoronitrobenzene
-
Palladium on carbon (Pd/C) catalyst (typically 5% or 10%)
-
Hydrogen (H₂) gas
-
Autoclave or a suitable pressure reactor
-
Filtration apparatus (e.g., Buchner funnel with a Hyflow or Celite bed)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a clean and dry autoclave, add 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of Pd/C catalyst.[1]
-
Seal the autoclave and purge the system with nitrogen gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas to a pressure of 2.0 to 6.0 kg/cm ².[1]
-
Maintain the reaction temperature between 25 °C and 35 °C and stir the mixture vigorously.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. The typical reaction time is 3 to 4 hours.[1]
-
Upon completion, carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a bed of Hyflow or Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 200.0 mL of toluene to ensure complete recovery of the product.[1]
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure at a temperature below 50 °C to remove the toluene.[1]
-
The resulting crude product is this compound. For this specific protocol, a yield of 152.0 g (93.8%) with a purity of 95.85% as determined by HPLC can be expected.[1]
Data Presentation
Table 1: Summary of Experimental Conditions for Pd/C Catalyzed Hydrogenation of 3,4-Difluoronitrobenzene
| Parameter | Value | Reference |
| Substrate | 3,4-Difluoronitrobenzene (200.0 g) | [1] |
| Catalyst | Palladium on Carbon (Pd/C) (12.0 g) | [1] |
| Solvent | Toluene (600.0 mL) | [1] |
| Hydrogen Pressure | 2.0 - 6.0 kg/cm ² | [1] |
| Temperature | 25 - 35 °C | [1] |
| Reaction Time | 3 - 4 hours | [1] |
| Product | This compound | [1] |
| Yield | 93.8% | [1] |
| Purity (HPLC) | 95.85% | [1] |
Alternative Catalytic Systems
While Pd/C is a widely used and effective catalyst, research into the selective hydrogenation of halogenated nitroarenes has identified other promising catalysts that may offer advantages in terms of selectivity, activity, and recyclability. These include:
-
Platinum-based catalysts : A platinum catalyst in propanol (B110389) has been mentioned for the reduction of 3,4-difluoronitrobenzene.[2]
-
Ruthenium-based catalysts : Ruthenium on a nitrogen-doped carbon matrix (Ru/CN) has demonstrated high chemoselectivity and activity for the hydrogenation of various halogenated nitroarenes.[3]
-
Tungsten Disulfide (WS₂) : Nanostructured WS₂ has been shown to catalyze the selective hydrogenation of substituted nitroarenes.[4]
-
Cobalt-based catalysts : A well-defined cobalt catalyst (Co@NC) prepared from a metal-organic framework has shown high conversion and selectivity for the hydrogenation of aromatic nitro compounds under mild conditions.[5]
These alternative catalysts could be particularly useful in cases where dehalogenation is a significant side reaction with traditional palladium catalysts.
Visualizations
Caption: Experimental workflow for the hydrogenation of 3,4-difluoronitrobenzene.
Caption: Simplified mechanism of catalytic hydrogenation of 3,4-difluoronitrobenzene.
References
- 1. This compound | 3863-11-4 [chemicalbook.com]
- 2. RU1792936C - Method of this compound synthesis - Google Patents [patents.google.com]
- 3. Highly selective hydrogenation of halogenated nitroarenes over Ru/CN nanocomposites by in situ pyrolysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Defect-mediated selective hydrogenation of nitroarenes on nanostructured WS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 3,4-difluoroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the difluorophenyl moiety. The protocols outlined below cover four major classes of palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling, Heck Reaction, and Sonogashira Coupling.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is a valuable substrate in these reactions, as the resulting products often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[2] These characteristics make this compound a key starting material in the synthesis of various pharmaceuticals and agrochemicals.[3][4]
I. Buchwald-Hartwig Amination: Synthesis of N-Aryl-3,4-difluoroanilines
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2][5] This reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules.[1]
General Reaction Scheme:
(where Ar-X is an aryl halide or triflate)
Experimental Protocol
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (B28343) (5 mL)
-
Schlenk tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, cesium carbonate, palladium(II) acetate, and Xantphos.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-aryl-3,4-difluoroaniline.
Data Presentation
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 100 | 8 | 80-90 |
| 4-Iodobenzonitrile | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 120 | 6 | 88-98 |
Note: The data in this table are representative examples for similar substrates and may require optimization for specific reactions with this compound.
II. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2][6] It is particularly valuable for the synthesis of biaryl compounds.[2]
General Reaction Scheme:
(where Ar-X is an aryl halide or triflate)
Experimental Protocol
Materials:
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene) (1.0 mmol, 1.0 equiv)
-
3,4-Difluorophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (1 mL)
-
Round-bottom flask with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the aryl halide, 3,4-difluorophenylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Fit the flask with a reflux condenser and purge with an inert gas for 15 minutes.
-
Add the degassed toluene and water.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[7]
Data Presentation
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 92 |
| 4-Iodotoluene | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 95 |
| 2-Chloropyridine | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | t-AmylOH/H₂O | 110 | 18 | 88 |
Note: The data in this table is based on representative Suzuki-Miyaura couplings with 3,4-difluorophenylboronic acid and may need optimization for different substrates.[6]
III. Heck Reaction: Synthesis of Substituted Styrenes
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[8][9] It is a powerful method for the synthesis of substituted alkenes.[4]
General Reaction Scheme:
(where R is an electron-withdrawing group, e.g., CO₂Et)
Experimental Protocol
Materials:
-
4-Iodo-3,4-difluoroaniline (prepared from this compound) (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (B77674) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
-
Sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
In a sealed tube, dissolve 4-iodo-3,4-difluoroaniline, Pd(OAc)₂, and P(o-tol)₃ in DMF.
-
Purge the solution with an inert gas for 10 minutes.
-
Add triethylamine and ethyl acrylate.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the substituted styrene.
Data Presentation
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 24 | 75-85 |
| Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 18 | 70-80 |
| Acrylonitrile | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1) | K₂CO₃ | NMP | 130 | 12 | 80-90 |
Note: The data in this table are representative examples for Heck reactions with similar aryl halides and may require optimization.
I-C₆H₃F₂-NH₂ + H-C≡C-R --(Pd catalyst, Cu(I), Base)--> R-C≡C-C₆H₃F₂-NH₂
References
- 1. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Palladium-Catalyzed Amination of Aryl Halides on Solid Support [ouci.dntb.gov.ua]
Application Note: HPLC Methods for Reaction Monitoring of 3,4-Difluoroaniline
Introduction
3,4-Difluoroaniline is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Monitoring the progress of chemical reactions involving this compound is essential for optimizing reaction conditions, ensuring product quality, and maximizing yield. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for this purpose due to its high resolution, sensitivity, and accuracy.[2][3] This application note provides a detailed protocol for the use of reversed-phase HPLC (RP-HPLC) with UV detection for the reaction monitoring of this compound.
Principle and Applications
Reversed-phase HPLC separates compounds based on their hydrophobicity.[3] A nonpolar stationary phase (typically C18) is used with a polar mobile phase.[3] By modulating the composition of the mobile phase, a separation of this compound from its reactants, intermediates, and products can be achieved.[3] This method is applicable to a wide range of reactions involving this compound, such as acylation, alkylation, and condensation reactions.
Data Presentation
Table 1: Typical HPLC Parameters for Analysis of this compound and Related Compounds
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[2][4] |
| Mobile Phase | A: 0.1% Phosphoric acid in Water B: Acetonitrile[5][6][7] |
| Gradient | 20% B to 80% B over 30 minutes[6] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[2][6] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL[2][6] |
| Sample Diluent | Acetonitrile/Water (50:50)[6] |
Experimental Protocols
1. Materials and Reagents
-
This compound (reagent grade)
-
Acetonitrile (HPLC grade)[3]
-
Water (HPLC or Milli-Q grade)[3]
-
Reaction mixture aliquots
2. Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]
3. Preparation of Mobile Phase and Standards
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas the solution before use.[6]
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas before use.[6]
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent (Acetonitrile/Water 50:50). From the stock solution, prepare a series of calibration standards at different concentrations to determine the linear range of detection.
4. Sample Preparation for Reaction Monitoring
-
At specified time intervals during the chemical reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with the sample diluent to a concentration within the calibration range of the HPLC method.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
5. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure that there are no interfering peaks from the solvent.
-
Inject the prepared standard solutions to establish the retention time and response for this compound.
-
Inject the prepared samples from the reaction monitoring.
-
Identify the peaks in the chromatogram based on the retention times of the standards.[3]
-
Quantify the concentration of this compound and any other relevant species by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-based reaction monitoring.
Caption: Logical relationships in HPLC method development.
References
- 1. This compound | 3863-11-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Aniline, 2-propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for GC-MS Analysis of 3,4-Difluoroaniline Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline is a key building block in the synthesis of a variety of pharmaceuticals and agrochemicals. Monitoring the progress of reactions involving this intermediate and characterizing the purity of the final products is crucial for process optimization, yield determination, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection of volatile and semi-volatile compounds in complex reaction mixtures.
These application notes provide a comprehensive guide to the analysis of this compound reaction mixtures using GC-MS. The protocols cover sample preparation, instrument setup, and data analysis for the identification and quantification of this compound and potential impurities.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound and related compounds from aqueous reaction mixtures or for quenching a reaction prior to analysis.
Reagents and Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate (B1210297) (or Dichloromethane), HPLC grade
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials with PTFE-lined caps
-
Nitrogen gas supply for evaporation
Procedure:
-
Quench the reaction by adding the reaction mixture to a separatory funnel containing saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all organic extracts.
-
Wash the combined organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution into a clean vial.
-
If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the sample to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the analysis of this compound. Method optimization may be required based on the specific reaction mixture and instrumentation.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Autosampler
GC Conditions:
| Parameter | Value |
|---|---|
| Column | Mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes[1] |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Range | Scan from m/z 40 to 500[1] |
| Source Temperature | 230 °C[1] |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected retention time and key mass-to-charge ratios (m/z) for this compound and potential impurities. Retention times are estimates and will vary depending on the specific GC conditions.
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | ~10-12 | 129.11 | 129 (M+), 102, 101[2] |
| 1,2-Difluorobenzene (Starting Material) | ~6-8 | 114.09 | 114 (M+), 88 |
| 3,4-Difluoronitrobenzene (Intermediate) | ~11-13 | 159.09 | 159 (M+), 129, 113, 83 |
| 2,3-Difluoroaniline (Isomer) | ~10-12 | 129.11 | 129 (M+), 102 |
| Aniline (Side Product) | ~7-9 | 93.13 | 93 (M+), 66 |
Bolded m/z values indicate the molecular ion, which is often the most abundant peak.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are method-dependent and should be determined experimentally for your specific instrumentation and matrix. A general protocol for their determination is provided below.
Protocol for LOD and LOQ Determination:
-
Prepare a series of calibration standards of this compound in a relevant solvent (e.g., ethyl acetate) at decreasing concentrations approaching the expected limit of detection.
-
Inject each standard multiple times (e.g., n=7) into the GC-MS.
-
Calculate the standard deviation of the response (peak area) at the lowest concentrations.
-
Determine the slope of the calibration curve.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of a this compound reaction mixture.
Caption: GC-MS workflow for this compound reaction mixture analysis.
Logical Relationship of Reaction Components
The following diagram illustrates a potential synthetic pathway to this compound and highlights the relationship between the starting materials, intermediates, the final product, and potential byproducts.
Caption: Potential synthetic route and related impurities for this compound.
References
Application Notes and Protocols: 3,4-Difluoroaniline in the Synthesis of High-Performance Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluoroaniline is a versatile difluorinated aromatic amine that serves as a critical building block in the synthesis of high-performance fluorinated polymers. The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and increased solubility in organic solvents. These characteristics make fluorinated polymers highly sought after for advanced applications in aerospace, electronics, and biomedical fields. This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides and polybenzoxazoles using this compound as a key monomer.
High-Performance Fluorinated Polyimides from this compound
Fluorinated polyimides are a class of polymers known for their exceptional thermal and mechanical properties. The use of this compound as the diamine monomer can further enhance these properties, leading to materials with low dielectric constants and good processability.
General Synthesis Pathway for Polyimides
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. In the first step, this compound is reacted with an aromatic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the elimination of water.[1]
dot
Caption: General workflow for the two-step synthesis of fluorinated polyimides.
Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a general procedure for synthesizing a polyimide from this compound and pyromellitic dianhydride (PMDA).
Materials:
-
This compound (purified by sublimation)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Acetic anhydride (B1165640)
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Continue stirring the mixture at room temperature for 12 hours, and then heat to 50°C for an additional 2 hours to ensure complete imidization.
-
Precipitate the resulting polyimide by slowly pouring the reaction solution into a large volume of methanol with constant stirring.
-
Filter the fibrous polyimide precipitate, wash it thoroughly with methanol and then with hot water, and dry it in a vacuum oven at 80°C for 24 hours.
Step 2: Thermal Imidization (Alternative)
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the glass plate in a programmable oven and heat it under a nitrogen atmosphere using a staged heating program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete cyclization to the polyimide.[2][3]
-
After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.
Quantitative Data
The properties of polyimides are highly dependent on the specific dianhydride used in the synthesis. The incorporation of fluorinated diamines like this compound generally leads to polymers with lower dielectric constants and improved solubility.
| Property | Typical Value Range for Fluorinated Polyimides |
| Glass Transition Temperature (Tg) | 250 - 400 °C[4] |
| 5% Weight Loss Temperature (TGA) | > 500 °C in N2[5][6] |
| Tensile Strength | 80 - 150 MPa |
| Elongation at Break | 5 - 15 % |
| Dielectric Constant (1 MHz) | 2.5 - 3.2[7] |
High-Performance Fluorinated Polybenzoxazoles from this compound
Polybenzoxazoles (PBOs) are another class of high-performance polymers with outstanding thermal and chemical stability. The synthesis of PBOs can be adapted to include fluorinated monomers like a derivative of this compound to enhance their properties. While direct polymerization of this compound into a PBO is not a standard route, a precursor derived from it, a bis(o-aminophenol), would be required.
General Synthesis Pathway for Polybenzoxazoles
The synthesis of polybenzoxazoles typically involves the polycondensation of a bis(o-aminophenol) with a dicarboxylic acid or its derivative (e.g., a diacid chloride) to form a poly(o-hydroxyamide) precursor. This precursor is then thermally cyclized to the final polybenzoxazole.
dot
Caption: General workflow for the synthesis of fluorinated polybenzoxazoles.
Experimental Protocol: Synthesis of a Polybenzoxazole (Conceptual)
This protocol outlines a conceptual pathway for the synthesis of a polybenzoxazole that would incorporate the difluoro-phenylene moiety from this compound. The initial step would be the synthesis of a suitable bis(o-aminophenol) monomer containing the 3,4-difluorophenyl group.
Materials:
-
A bis(o-aminophenol) monomer containing the 3,4-difluorophenyl structure
-
Terephthaloyl chloride
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Propylene (B89431) oxide
-
Methanol
-
Hot water
Procedure:
Step 1: Synthesis of Poly(o-hydroxyamide)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the bis(o-aminophenol) monomer in anhydrous NMP at a temperature of -10°C to 0°C.
-
To this solution, add propylene oxide as an acid scavenger, followed by the addition of an equimolar amount of terephthaloyl chloride.
-
The reaction is typically carried out at a low temperature for about 1 hour and then allowed to proceed at room temperature overnight.[2]
-
The resulting viscous polymer solution is then poured into methanol to precipitate the poly(o-hydroxyamide).
-
The precipitate is collected by filtration, washed with methanol and hot water, and then dried.
Step 2: Thermal Cyclization
-
The dried poly(o-hydroxyamide) precursor is then subjected to thermal treatment in a nitrogen atmosphere.
-
A typical heating program would involve heating to 250°C for 6 hours, followed by heating at 300°C for another 6 hours to ensure complete conversion to the polybenzoxazole.
Quantitative Data
Fluorinated polybenzoxazoles are expected to exhibit excellent thermal stability and mechanical properties.
| Property | Expected Value Range for Fluorinated PBOs |
| Glass Transition Temperature (Tg) | 275 - 375 °C |
| 10% Weight Loss Temperature (TGA) | 545 - 615 °C in Nitrogen |
| Tensile Strength | 105 - 135 MPa |
| Tensile Modulus | 2.1 - 2.8 GPa |
| Elongation at Break | 11 - 25 % |
Applications in Drug Development
While the primary applications of these high-performance polymers are in materials science and engineering, their unique properties could be leveraged in the field of drug development.
-
Drug Delivery Systems: The chemical inertness and stability of fluorinated polymers make them potential candidates for creating controlled-release drug delivery systems. Their tunable solubility could be used to control the release kinetics of encapsulated drugs.
-
Medical Devices and Implants: The high strength, thermal stability, and biocompatibility (which would need to be specifically evaluated) of these polymers could make them suitable for fabricating medical devices and long-term implants. The fluorination can also impart hydrophobicity, which might reduce biofouling.
-
Diagnostic Tools: Fluorinated polymers can be designed to have specific optical properties, potentially for use in diagnostic imaging applications.
Conclusion
This compound is a valuable monomer for the synthesis of high-performance fluorinated polymers such as polyimides and polybenzoxazoles. The incorporation of the difluorophenyl moiety into the polymer backbone can lead to materials with superior thermal stability, chemical resistance, and desirable dielectric properties. The detailed protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the synthesis and application of these advanced materials in a variety of fields, including the potential for innovative uses in drug development. Further research into the synthesis of novel monomers derived from this compound will continue to expand the scope and utility of this important class of polymers.
References
- 1. dakenchem.com [dakenchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. zeusinc.com [zeusinc.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Purity Distillation of 3,4-Difluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the high-purity distillation of 3,4-Difluoroaniline.
Experimental Protocols
A detailed methodology for the vacuum distillation of this compound is provided below. This protocol is a composite of best practices for the purification of anilines and specific data available for this compound.
Objective: To purify crude this compound to a high purity level (>99%) by vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump
-
Manometer or vacuum gauge
-
Heating mantle with a stirrer
-
Cold trap (recommended)
-
Boiling chips or a magnetic stir bar
-
Inert gas source (e.g., Nitrogen or Argon)
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation of the Apparatus:
-
Ensure all glassware is clean and dry to prevent contamination and potential side reactions.
-
Assemble the vacuum distillation apparatus as shown in the experimental workflow diagram. A fractionating column is recommended to achieve high purity, especially if isomeric impurities are suspected.
-
Use high-vacuum grease on all ground-glass joints to ensure a good seal.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask to ensure smooth boiling.
-
-
Charging the Flask:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
-
System Evacuation and Leak Check:
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Slowly evacuate the system. A gradual reduction in pressure will help to remove any volatile impurities without causing the sample to bump violently.
-
Once the desired pressure is reached (refer to the data table for appropriate temperature and pressure ranges), check for any leaks. The pressure should remain stable if the system is well-sealed.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.
-
Increase the temperature gradually until the this compound begins to boil and the vapor rises into the distillation head.
-
Monitor the temperature at the distillation head. Collect any initial low-boiling fractions in a separate receiving flask.
-
Collect the main fraction of this compound at a constant temperature and pressure. Refer to the data table for the expected boiling point at your operating pressure. For example, at approximately 11 mmHg, the product should distill at 75-77°C.
-
It is advisable to collect the distillate in several fractions to isolate the purest form of the product.
-
-
Shutdown:
-
Once the distillation is complete, or if the temperature starts to fluctuate significantly, stop the heating and allow the apparatus to cool down to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure using an inert gas.
-
Turn off the vacuum pump.
-
The purified this compound should be a colorless to light yellow liquid.[1][2] Store it under an inert atmosphere and protected from light to prevent degradation.[2]
-
Data Presentation
Table 1: Physical Properties and Distillation Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅F₂N | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 22 °C | [2] |
| Boiling Point | 77 °C at 7 mmHg | [1] |
| 92 °C at 48 mmHg | [1] | |
| 170 °C at 753 mmHg | [1] | |
| 75-77 °C at 11 mmHg | ||
| Density | 1.302 g/mL at 25 °C | [1] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the high-purity distillation of this compound.
Question 1: The distillation is proceeding very slowly or not at all, even at high temperatures. What could be the problem?
Answer: This issue can arise from several factors:
-
Inadequate Vacuum: The most common cause is a poor vacuum. Check all connections and joints for leaks. Ensure your vacuum pump is functioning correctly and is capable of reaching the required pressure.
-
Insufficient Heating: The heating mantle may not be providing enough energy to overcome the heat loss to the surroundings. Ensure the heating mantle is appropriately sized for the flask and consider insulating the distillation flask and column with glass wool or aluminum foil.
-
Flooding of the Column: If using a packed or Vigreux column, excessive heating can lead to "flooding," where the liquid fills the column and obstructs vapor flow. Reduce the heating rate to allow for proper equilibrium between the vapor and liquid phases.
Question 2: The distillate is discolored (yellow to brown). What is causing this and how can I prevent it?
Answer: Discoloration of the distillate is often a sign of thermal decomposition. Anilines, in general, are susceptible to oxidation and decomposition at elevated temperatures.
-
High Distillation Temperature: A high pot temperature can lead to the degradation of this compound. To mitigate this, operate the distillation at a lower pressure, which will significantly reduce the boiling point.
-
Presence of Oxygen: Residual air in the distillation apparatus can cause oxidation. It is crucial to ensure the system is leak-free and, if possible, to purge the system with an inert gas like nitrogen or argon before pulling a vacuum.
-
Contaminated Starting Material: Impurities in the crude this compound may be less stable and decompose at lower temperatures, leading to discoloration.
Question 3: The boiling point of my product is not sharp and varies during the distillation. What does this indicate?
Answer: A fluctuating boiling point typically indicates the presence of impurities or an unstable vacuum.
-
Impurities: If the crude material contains impurities with boiling points close to that of this compound, you may observe a boiling range rather than a sharp boiling point. Using a more efficient fractionating column can help to separate these impurities. Potential impurities could include isomers (e.g., 2,3-difluoroaniline, 2,5-difluoroaniline) or byproducts from the synthesis.
-
Unstable Vacuum: Fluctuations in the vacuum level will cause the boiling point to change. Ensure your vacuum source is stable and that there are no leaks in the system. A manometer is essential for monitoring the pressure accurately.
-
Azeotrope Formation: Anilines can form azeotropes with water. If your crude sample is wet, you may observe a lower, constant boiling point initially as the azeotrope distills, followed by a rise in temperature. It is important to dry the crude this compound before distillation, for example, by using a suitable drying agent like potassium hydroxide (B78521) pellets.
Question 4: I am observing "bumping" or violent boiling in the distillation flask. How can I control this?
Answer: "Bumping" occurs when the liquid becomes superheated and then boils in a sudden, violent burst.
-
Inadequate Boiling Agitation: Always use fresh boiling chips or a magnetic stirrer to promote smooth boiling. Old boiling chips may lose their effectiveness.
-
Rapid Heating: Heating the flask too quickly can lead to superheating. A gradual increase in temperature is recommended.
-
High Vacuum on a Volatile Sample: If the initial vacuum is applied too rapidly to a sample containing volatile impurities, it can cause vigorous boiling. Reduce the pressure slowly.
Question 5: What is the expected purity of this compound after a single vacuum distillation?
Answer: With a properly conducted vacuum distillation using a fractionating column, it is possible to achieve a purity of >99%. The final purity will depend on the nature and concentration of impurities in the starting material. For highly demanding applications, a second distillation or another purification technique like crystallization may be necessary. A patent for the synthesis of this compound reported a purity of 95.85% after an initial vacuum distillation to remove the solvent.[3]
Mandatory Visualization
Caption: Experimental Workflow for High-Purity Distillation.
Caption: Troubleshooting Common Distillation Issues.
References
Technical Support Center: Recrystallization of 3,4-Difluoroaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 3,4-difluoroaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for this compound derivatives?
An ideal solvent for recrystallizing this compound derivatives should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is crucial for achieving a high recovery of purified crystals upon cooling. Additionally, the solvent should be chemically inert towards the aniline (B41778) derivative, relatively volatile for easy removal from the crystals, and preferably have a boiling point lower than the melting point of the compound to prevent "oiling out".[1]
Q2: My this compound derivative is "oiling out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or if the solution is highly supersaturated. The presence of impurities can also lower the melting point of the compound, increasing the likelihood of oiling out.
To resolve this, you can try the following:
-
Increase the solvent volume: Add more of the hot solvent to decrease the saturation of the solution.
-
Lower the crystallization temperature slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Use a different solvent or a mixed solvent system: A solvent with a lower boiling point might be more suitable. Alternatively, a mixed solvent system can modulate the solubility characteristics.
-
Induce crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can provide nucleation sites for crystal growth.
Q3: I am experiencing a very low yield after recrystallizing my this compound derivative. What are the common reasons for this?
Low recovery is a frequent issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling. It is critical to use the minimum amount of hot solvent necessary to just dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of material. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature to maximize crystal formation.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Q4: My recrystallized this compound derivative is still colored. How can I remove colored impurities?
If the recrystallized product retains a color, it indicates the presence of impurities. The following steps can be taken to decolorize the solution:
-
Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: It is crucial to perform a hot gravity filtration immediately after adding the charcoal to remove it and the adsorbed impurities. Do not let the solution cool during this step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.2. The solution is supersaturated but lacks nucleation sites.3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow the solution to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.3. Change to a less polar solvent or use a mixed-solvent system where the compound is less soluble. |
| Crystals Form Too Quickly (Crashing Out) | 1. The solution is too concentrated.2. The solution was cooled too rapidly. | 1. Add a small amount of additional hot solvent to the solution.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
| Oiling Out (Formation of a Liquid Layer) | 1. The melting point of the compound is lower than the boiling point of the solvent.2. High concentration of impurities.3. Rapid cooling of a highly concentrated solution. | 1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.2. Consider a preliminary purification step like column chromatography before recrystallization.3. Use a lower boiling point solvent or a mixed solvent system. |
| Low Yield of Recovered Crystals | 1. Using an excessive amount of solvent.2. Premature crystallization during hot filtration.3. Incomplete cooling of the solution.4. Washing crystals with warm solvent. | 1. Use the minimum amount of hot solvent required for dissolution.2. Pre-heat the filtration apparatus (funnel and flask).3. Ensure the solution is cooled in an ice bath for an adequate amount of time.4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure After Recrystallization | 1. Inappropriate solvent choice (impurities have similar solubility).2. Crystals crashed out too quickly, trapping impurities.3. The impurity is a major component of the crude material. | 1. Perform solvent screening to find a solvent that dissolves the impurities well at all temperatures but the desired compound only when hot.2. Ensure slow cooling to allow for selective crystallization.3. Consider a different purification technique, such as column chromatography, before recrystallization. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
-
Place approximately 20-30 mg of the crude this compound derivative into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, shaking after each addition, to assess solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot and yield a large amount of crystals upon cooling.
-
If a single solvent is not ideal, a mixed-solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is soluble at room temperature) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool as described above.
Protocol 2: General Recrystallization of a this compound Derivative
-
Dissolution: Place the crude this compound derivative in an appropriately sized Erlenmeyer flask. Add the chosen solvent (determined from Protocol 1) in small portions while heating the flask on a hot plate with stirring. Use the minimum amount of hot solvent necessary to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Preheat a stemless funnel and a receiving Erlenmeyer flask with a small amount of the hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
Data Presentation
As published quantitative solubility data is scarce, the following table provides a template for recording experimentally determined solubility, which is crucial for optimizing the recrystallization process.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) (Experimentally Determined) | Observations |
| Water | 25 | Slightly soluble | |
| 100 | |||
| Ethanol | 25 | Soluble | |
| 78 | Very soluble | ||
| Toluene | 25 | ||
| 111 | |||
| Hexane | 25 | Insoluble | |
| 69 | Sparingly soluble | ||
| Other |
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the recrystallization of this compound derivatives.
Troubleshooting Logic for "Oiling Out"
Caption: Decision-making process for troubleshooting the "oiling out" phenomenon.
References
identifying common impurities in 3,4-Difluoroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoroaniline. Our goal is to help you identify and resolve common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Reduction of 3,4-Difluoronitrobenzene (B149031): This is a widely used industrial method involving the reduction of the nitro group to an amine. Common reducing systems include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[1][2]
-
Nitration of 1,2-Difluorobenzene (B135520) followed by reduction: This two-step process begins with the nitration of 1,2-difluorobenzene to form 3,4-difluoronitrobenzene, which is then reduced to the desired aniline.[3][4]
Q2: What are the primary types of impurities I should expect in my this compound product?
A2: Impurities in this compound can be broadly categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3,4-difluoronitrobenzene or 1,2-difluorobenzene.
-
Isomeric Impurities: Positional isomers such as 2,3-difluoroaniline (B47769) or 2,5-difluoroaniline (B146615) may arise, particularly from the nitration of 1,2-difluorobenzene if not perfectly selective.
-
Intermediates: Incomplete reduction of the nitro group can lead to the presence of 3,4-difluoronitrosobenzene and N-(3,4-difluorophenyl)hydroxylamine.
-
Side-Reaction Products: Condensation of the nitroso and hydroxylamine (B1172632) intermediates can form azoxy and azo compounds.
-
-
Degradation Products: this compound can degrade over time or under certain conditions (e.g., exposure to light or air) to form various colored byproducts.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
Q3: How can I monitor the progress of the reaction to minimize impurities?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction's progress. By tracking the disappearance of the starting material (e.g., 3,4-difluoronitrobenzene) and the appearance of the product (this compound), you can determine the optimal reaction time and prevent the formation of byproducts due to over- or under-reaction.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted 3,4-Difluoronitrobenzene in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | Extend the reaction time and continue monitoring by TLC or HPLC until the starting material is consumed. |
| Insufficient catalyst or reducing agent | Increase the amount of catalyst (e.g., Pd/C) or the pressure of hydrogen gas. Ensure the reducing agent is active and added in the correct stoichiometric amount. |
| Catalyst poisoning | Ensure all reagents and solvents are of high purity and the reaction setup is clean. Certain functional groups or contaminants can poison the catalyst. |
Issue 2: Isomeric Impurities Detected in the Product
| Possible Cause | Suggested Solution |
| Non-selective nitration of 1,2-difluorobenzene | Optimize the nitration reaction conditions (temperature, reaction time, nitrating agent) to favor the formation of the desired 3,4-difluoronitrobenzene isomer. Purification of the nitrated intermediate before reduction is crucial. |
| Co-elution during chromatography | Modify the HPLC or GC method to improve the resolution between the isomers. This may involve changing the column, mobile phase/gas, or temperature gradient. |
Issue 3: Yellow or Brown Discoloration of the Final Product
| Possible Cause | Suggested Solution |
| Presence of azo or azoxy compounds | These colored impurities form from the condensation of nitroso and hydroxylamine intermediates. Ensure complete reduction of the nitro group by using appropriate reaction conditions (e.g., sufficient reducing agent, optimal temperature). Purification by column chromatography or recrystallization may be necessary. |
| Air oxidation of the aniline | This compound is susceptible to air oxidation. Handle the final product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place. |
Data Presentation
The following table summarizes common impurities found in this compound synthesis and their typical analytical observations.
| Impurity Type | Potential Structure/Name | Expected Analytical Behavior (HPLC) | Typical Concentration Range (Crude Product) |
| Starting Material | 3,4-Difluoronitrobenzene | Longer retention time than this compound in reversed-phase HPLC. | 0.1 - 2.0% |
| Isomeric Impurity | 2,3-Difluoroaniline | May have a similar retention time to this compound, requiring optimized separation conditions. | < 1.0% |
| Isomeric Impurity | 2,5-Difluoroaniline | May have a similar retention time to this compound, requiring optimized separation conditions. | < 1.0% |
| Intermediate | 3,4-Difluoronitrosobenzene | Can be detected by HPLC, often with a different UV absorption maximum. | < 0.5% |
| Side-Product | 3,3',4,4'-Tetrafluoroazoxybenzene | Longer retention time and different UV-Vis spectrum. | < 0.5% |
| Side-Product | 3,3',4,4'-Tetrafluoroazobenzene | Longer retention time and distinct color. | < 0.5% |
Note: The typical concentration ranges are estimates and can vary significantly depending on the specific reaction conditions and purification methods used.
Experimental Protocols
Key Experiment: Catalytic Hydrogenation of 3,4-Difluoronitrobenzene
This protocol describes a general procedure for the synthesis of this compound by the reduction of 3,4-difluoronitrobenzene.
Materials:
-
3,4-Difluoronitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Pressurized hydrogenation reactor (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, dissolve 3,4-difluoronitrobenzene in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing the hydrogen uptake and by periodically taking samples for TLC or HPLC analysis.
-
Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizations
Logical Workflow for Impurity Identification and Troubleshooting
Caption: A logical workflow for identifying and addressing impurities during this compound synthesis.
Signaling Pathway of Impurity Formation
Caption: A diagram illustrating the potential pathways for impurity formation during the reduction of 3,4-difluoronitrobenzene.
References
strategies to improve low yields in 3,4-Difluoroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in the synthesis of 3,4-difluoroaniline.
Troubleshooting Guide
Q1: My this compound synthesis via catalytic hydrogenation of 3,4-difluoronitrobenzene (B149031) is resulting in a low yield. What are the potential causes and how can I address them?
A1: Low yields in the catalytic hydrogenation of 3,4-difluoronitrobenzene can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures below 30°C can significantly slow down the reaction rate, leading to incomplete conversion and thus, a lower yield.[1] Conversely, exceeding 75°C may increase the loss of volatile reactants and products, which also negatively impacts the final yield.[1]
-
Inefficient Catalyst Activity: The choice and handling of the catalyst are paramount.
-
Catalyst Selection: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[2] Other options include platinum-based catalysts or Raney Nickel.[3][4] The activity can vary between different types and batches of catalysts.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. Ensure the purity of your 3,4-difluoronitrobenzene and solvent. Moisture can also negatively affect some catalysts.[5]
-
Catalyst Loading: Insufficient catalyst loading will result in an incomplete reaction. A typical loading for Pd/C is around 5-10% by weight relative to the starting material.[2]
-
-
Inadequate Hydrogen Pressure: The hydrogenation reaction requires a sufficient partial pressure of hydrogen gas to proceed efficiently. If the pressure is too low, the reaction will be slow or may not go to completion. Typical pressures can range from atmospheric to several kilograms per square centimeter ( kg/cm ²).[2][3]
-
Poor Mixing: In a heterogeneous catalytic system, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface. Inadequate agitation can lead to localized depletion of reactants and reduced reaction rates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in catalytic hydrogenation.
Q2: I am observing significant side product formation during my synthesis. What are the common side products and how can I minimize them?
A2: Side product formation is a common issue that can significantly reduce the yield and purity of this compound.
-
Incomplete Reduction Products: The reduction of a nitro group to an amine proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds.[6][7] If the reaction is not driven to completion, these intermediates may be present in the final product mixture. To minimize these, ensure sufficient reaction time, adequate catalyst loading, and optimal reaction conditions.
-
Over-reduction/Dehalogenation: While less common for fluorine substituents under standard conditions, aggressive reaction conditions (high temperature, high pressure, or highly active catalysts) could potentially lead to the loss of fluorine atoms (dehalogenation). Careful control of reaction parameters is essential.
-
Azo and Azoxy Compounds: The condensation of the nitroso and hydroxylamine intermediates can lead to the formation of dimeric azo and azoxy compounds.[3] This is more prevalent in reactions where the reducing agent is not efficient or is depleted prematurely.
Mitigation Strategies:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product.[2] This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Control Stoichiometry: In chemical reductions, such as the Béchamp reduction, ensure the correct stoichiometry of the reducing agent (e.g., iron powder) to the nitro compound.[6][8]
-
Inert Atmosphere: For certain sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the reduction of 3,4-difluoronitrobenzene.[1][2] The two main approaches for this reduction are:
-
Catalytic Hydrogenation: This involves reacting 3,4-difluoronitrobenzene with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[2][3][4] This method is often preferred due to its high efficiency and cleaner reaction profile, generating water as the primary byproduct.[6]
-
Chemical Reduction: This method employs stoichiometric reducing agents. The Béchamp reduction, which uses iron metal in an acidic medium, is a classic example.[6][8] While effective, this method generates significant amounts of iron oxide sludge as a byproduct, which can complicate purification.
Another, less common, route involves the reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous hydrogen fluoride.[3]
Q2: What are the recommended purification methods for crude this compound?
A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Distillation: Vacuum distillation is a highly effective method for purifying this compound, which is a liquid at room temperature.[2] This technique is suitable for removing non-volatile impurities and byproducts with significantly different boiling points.
-
Extraction: A standard work-up procedure often involves quenching the reaction mixture, followed by extraction with an organic solvent.[3][5] Washing the organic layer with aqueous solutions can help remove acidic or basic impurities.
-
Filtration: After catalytic hydrogenation, the solid catalyst must be removed by filtration, often through a bed of a filter aid like Celite.[2][4]
Q3: Are there any specific safety precautions I should take when working with the synthesis of this compound?
A3: Yes, several safety precautions are crucial:
-
Handling of Reagents:
-
3,4-Difluoronitrobenzene: This starting material is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The reaction should be carried out in a properly rated autoclave or a high-pressure hydrogenation apparatus.[2][4] Ensure the system is leak-proof and operated by trained personnel.
-
Acids and Bases: Strong acids (like in the Béchamp reduction) and bases used during work-up should be handled with care to avoid chemical burns.[8]
-
-
Reaction Hazards:
-
Exothermic Reactions: Nitration and reduction reactions can be exothermic. Proper temperature control and slow addition of reagents are necessary to prevent runaway reactions.
-
Catalyst Handling: Some hydrogenation catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric (ignite spontaneously in air). They should be handled under an inert atmosphere or wetted with a solvent.
-
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Catalytic Hydrogenation | Béchamp Reduction |
| Starting Material | 3,4-Difluoronitrobenzene | 3,4-Difluoronitrobenzene |
| Reducing Agent | Hydrogen Gas (H₂) | Iron (Fe) powder |
| Catalyst/Reagent | Pd/C, Pt/C, Raney Ni | Hydrochloric Acid (HCl) |
| Typical Temperature | 25 - 75°C[1][2] | Reflux Temperature[8] |
| Typical Pressure | 2.0 - 6.0 kg/cm ²[2] | Atmospheric |
| Solvent | Toluene (B28343), Propanol, Ethanol[1][2][3] | Ethanol, Water[8] |
| Reported Yield | Up to 93.8%[2] | Generally good, but can vary |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 3,4-Difluoronitrobenzene
This protocol is adapted from a high-yield synthesis method.[2]
Materials:
-
3,4-Difluoronitrobenzene
-
Toluene
-
5% or 10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Autoclave or high-pressure hydrogenation apparatus
-
Filtration apparatus (e.g., with a Hyflow or Celite bed)
-
Rotary evaporator
Procedure:
-
To a suitable autoclave, add 3,4-difluoronitrobenzene (e.g., 200.0 g), toluene (e.g., 600.0 mL), and the Pd/C catalyst (e.g., 12.0 g).
-
Seal the autoclave and purge the system with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to a pressure between 2.0 and 6.0 kg/cm ².
-
Maintain the reaction temperature between 25°C and 35°C and stir the mixture vigorously for 3 to 4 hours.
-
Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material.
-
Upon completion, carefully depressurize the autoclave and purge with nitrogen gas.
-
Filter the reaction mixture through a bed of Hyflow or Celite to remove the Pd/C catalyst. Wash the filter cake with additional toluene (e.g., 200.0 mL).
-
Combine the filtrate and the washings.
-
Remove the solvent by vacuum distillation at a temperature below 50°C.
-
The resulting crude this compound can be further purified by vacuum distillation if necessary.
General Workflow Diagram:
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. RU1792936C - Method of this compound synthesis - Google Patents [patents.google.com]
- 2. This compound | 3863-11-4 [chemicalbook.com]
- 3. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimizing Reaction Temperature for Substitutions on 3,4-Difluoroaniline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction temperatures for substitution reactions on 3,4-difluoroaniline. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) reaction on this compound is showing low or no conversion at room temperature. What is the issue?
A1: The aromatic ring of this compound is activated towards nucleophilic attack by the electron-withdrawing fluorine atoms. However, many SNAr reactions, especially with moderately activated rings, require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.[1] Room temperature may not provide sufficient thermal energy for the reaction to proceed at a reasonable rate.
Troubleshooting Steps:
-
Gradually increase the reaction temperature in increments of 10-20 °C.
-
Monitor the reaction progress at each temperature point using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Ensure you are using a suitable polar aprotic solvent, such as DMSO, DMF, or NMP, which can help to solvate the intermediate and increase the nucleophile's reactivity.[1]
Q2: I am observing significant amounts of side products and decomposition of my starting material at high temperatures in my SNAr reaction. How can I mitigate this?
A2: While higher temperatures can increase the reaction rate, excessive heat can lead to undesirable side reactions and decomposition of the starting material or product.[1] Anilines can be sensitive to high temperatures.
Troubleshooting Steps:
-
Perform a temperature optimization study to find the optimal balance between reaction rate and selectivity. See the experimental protocols below for a general approach.
-
Once the optimal temperature is identified, ensure precise temperature control throughout the reaction.
-
Consider if a lower temperature for a longer reaction time could yield a cleaner reaction profile.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: For an electrophilic aromatic substitution (EAS) on this compound, what is a typical starting temperature for optimization?
A3: Electrophilic aromatic substitution on this compound can be challenging due to the deactivating effect of the two fluorine atoms.[1] The amino group is an ortho-, para-director, while the halogens are deactivating ortho-, para-directors. The reaction conditions, including temperature, will be highly dependent on the nature of the electrophile. For many EAS reactions, cooling may be necessary to prevent side reactions.[1] A good starting point for optimization is often at or below room temperature (e.g., 0 °C to 25 °C).
Troubleshooting Steps:
-
Begin the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
If no reaction is observed, a gentle increase in temperature may be required.
-
Monitor for the formation of polysubstituted byproducts, which can indicate the reaction is running too hot.
Q4: Which fluorine atom is more likely to be substituted in a nucleophilic aromatic substitution reaction, and how does temperature affect this selectivity?
A4: In SNAr reactions on this compound, the fluorine at the 4-position (para to the amino group) is generally the most likely to be substituted. This is because the amino group can stabilize the Meisenheimer intermediate through resonance. While temperature primarily affects the reaction rate, extremely high temperatures could potentially lead to a loss of regioselectivity. It is always advisable to operate at the minimum temperature required for a clean and efficient reaction.
Data Presentation: Temperature Effects on Substitution Reactions
The following tables provide hypothetical data to illustrate the potential impact of reaction temperature on the yield and purity of products from substitution reactions on this compound.
Table 1: Hypothetical Data for Nucleophilic Aromatic Substitution (SNAr) Reaction: this compound with Morpholine
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 60 | 24 | 15 | >98 | Very slow reaction |
| 80 | 18 | 65 | >98 | Moderate reaction rate |
| 100 | 12 | 92 | 97 | Good reaction rate, minor impurities |
| 120 | 8 | 95 | 90 | Fast reaction, increased side products |
| 140 | 4 | 88 | 75 | Rapid reaction, significant decomposition |
Table 2: Hypothetical Data for Electrophilic Aromatic Substitution (EAS) Reaction: Bromination of this compound
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 | 6 | 75 | 95 | Clean reaction, moderate rate |
| 25 (Room Temp) | 4 | 85 | 88 | Faster reaction, some di-substituted product |
| 50 | 2 | 80 | 70 | Rapid reaction, significant polysubstitution |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in SNAr
This protocol describes the reaction of this compound with a generic nucleophile.
-
Reaction Setup: In a series of parallel reaction vials, add this compound (1.0 eq), the nucleophile (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) to a polar aprotic solvent (e.g., DMF, DMSO).
-
Inert Atmosphere: Purge each vial with an inert gas (nitrogen or argon).
-
Temperature Screening: Place the vials in parallel heating blocks set to a range of temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C, 140 °C).
-
Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., every 2 hours) by taking a small aliquot and analyzing it by TLC or LC-MS.
-
Work-up: Once a reaction is deemed complete, cool it to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and LC-MS to determine yield and purity.
-
Optimization: Based on the results, select the optimal temperature that provides the best balance of reaction time, yield, and purity.
Protocol 2: General Procedure for Temperature Optimization in EAS
This protocol outlines the bromination of this compound as a representative EAS reaction.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Temperature Control: Cool the flask to the desired starting temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Slowly add a solution of the electrophile (e.g., bromine, 1.0 eq, in the same solvent) via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, stir the reaction at the set temperature. Monitor the reaction progress by TLC or LC-MS.
-
Temperature Adjustment: If the reaction is sluggish, allow it to warm to a higher temperature (e.g., room temperature) and continue monitoring.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium thiosulfate (B1220275) for bromination). Neutralize with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
-
Analysis: Wash the organic layer, dry it, and concentrate it. Analyze the crude product to determine the yield and purity, paying close attention to the presence of any regioisomers or polysubstituted products.
-
Optimization: Repeat the experiment at different temperatures to determine the optimal conditions for monosubstitution.
Visualizations
References
selecting the best catalyst for 3,4-difluoronitrobenzene reduction
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-difluoroaniline through the reduction of 3,4-difluoronitrobenzene (B149031). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common catalytic systems to assist in optimizing your experimental outcomes.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for achieving high yield and selectivity in the reduction of 3,4-difluoronitrobenzene. The primary challenge is the prevention of hydrodehalogenation, which leads to the formation of undesired byproducts. Below is a comparative summary of common catalysts used for the reduction of halogenated nitroarenes.
| Catalyst | Hydrogen Source | Typical Solvent | Temperature (°C) | Reaction Time | Reported Yield of Halogenated Aniline | Selectivity Notes |
| Pd/C (5-10%) | Hydrazine (B178648) hydrate (B1144303) | Methanol (B129727) / Ethanol | 80 (Reflux) | 5 min - 3 h | Good to Excellent | Highly selective for the nitro group under mild conditions.[1][2] Higher temperatures can lead to dehalogenation.[3] |
| Sodium borohydride (B1222165) | Toluene / Ethanol | Room Temp | 30 min - 1 h | Good | Effective system, though selectivity against dehalogenation needs careful control.[4][5] | |
| H₂ gas | Methanol / Ethanol | Room Temp - 60 | 1 - 5 h | Variable | Prone to dehalogenation, especially with aryl halides.[6] | |
| Raney Nickel | Hydrazine monoformate | Methanol | Room Temp | 2 - 10 min | 90-95% | Excellent for preserving halogen substituents.[7] Often preferred over Pd/C to prevent dehalogenation. |
| H₂ gas | Methanol | 60 | 5 h | Good | Generally shows good selectivity for the nitro group over halogens.[8] | |
| Pt/C (5%) | Hydrazine hydrate | Ethanol | 0 - 5 | 1 - 2 h | Good | Effective for hydrogenation, can be more robust than Pd/C but also more expensive.[9] |
| H₂ gas | Various | 30 - 130 | Variable | Good | Can be a viable alternative to Pd/C when specific selectivity is required.[10] |
Experimental Protocols
Below are detailed methodologies for key experiments. Please note that these are general procedures and may require optimization for your specific substrate and laboratory conditions.
Protocol 1: Selective Reduction using Pd/C and Hydrazine Hydrate
This protocol is adapted for the selective reduction of the nitro group while preserving the fluorine substituents.[1]
Materials:
-
3,4-Difluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (MeOH)
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Hexanes for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-difluoronitrobenzene (1 mmol) in methanol (5 mL).
-
Carefully add 10% Pd/C (e.g., 13 mg).
-
To the stirring mixture, add hydrazine hydrate (10 mmol) dropwise.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Reduction using Raney Nickel and Hydrazinium (B103819) Monoformate
This method is known for its high selectivity and rapid reaction times in reducing nitroarenes without affecting halogens.[7]
Materials:
-
3,4-Difluoronitrobenzene
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrazinium monoformate (prepared by neutralizing hydrazine hydrate with formic acid)
-
Diatomaceous earth (Celite®)
-
Nitrogen gas supply
Procedure:
-
Prepare hydrazinium monoformate by slowly adding formic acid to an equimolar amount of hydrazine hydrate in an ice bath.
-
In a flask under a nitrogen atmosphere, suspend 3,4-difluoronitrobenzene (5 mmol) and Raney Nickel (approx. 100 mg, washed with methanol) in methanol (3 mL).
-
With vigorous stirring, add the prepared hydrazinium monoformate solution (2 mL) dropwise. The reaction is exothermic and will effervesce.
-
Monitor the reaction by TLC; it is often complete within 2-6 minutes.
-
Once the reaction is complete, filter the mixture through Celite® to remove the catalyst.
-
The filtrate can be worked up by evaporating the solvent. The resulting amine can be further purified if necessary.
Troubleshooting Guide
Q: My reaction is showing low yield or is incomplete. What should I do?
A:
-
Catalyst Activity: Ensure your catalyst is active. Heterogeneous catalysts like Pd/C and Raney Nickel can lose activity over time or due to poisoning. Use fresh catalyst or increase the catalyst loading. For Raney Nickel, ensure it has been properly activated and stored.
-
Hydrogen Source: Check the quality and amount of your hydrogen source. If using hydrazine hydrate, ensure it has not degraded. For catalytic transfer hydrogenation, the efficiency of the hydrogen donor is crucial.
-
Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature. Monitor the reaction progress closely using TLC or GC to determine the optimal endpoint.
-
Solvent: Ensure the solvent is anhydrous if required by the specific protocol, as water can sometimes interfere with the reaction.
Q: I am observing significant dehalogenation of my product. How can I prevent this?
A:
-
Catalyst Choice: Dehalogenation is a common side reaction with Pd/C.[6] Consider switching to a catalyst less prone to causing dehalogenation, such as Raney Nickel.[8]
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can minimize dehalogenation.[3] For Pd/C with hydrazine, using reflux heating is more selective for the nitro group, while microwave heating can promote dehalogenation.[3]
-
Hydrogen Source: The choice of hydrogen donor can influence selectivity. Hydrazinium monoformate with Raney Nickel is reported to be highly selective.[7]
Q: The workup of my reaction is difficult, and I am losing product.
A:
-
Catalyst Removal: Fine catalyst particles can be difficult to filter. Using a pad of Celite® can aid in the complete removal of the catalyst.
-
Product Isolation: If your product, this compound, is volatile, be cautious during solvent evaporation. Use moderate temperatures and pressures on the rotary evaporator.
-
Emulsion Formation: If an emulsion forms during aqueous workup, adding a small amount of brine or filtering the mixture through Celite® can help to break it.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the reduction of 3,4-difluoronitrobenzene?
The "best" catalyst depends on your specific requirements for yield, selectivity, cost, and reaction time. For high selectivity in preserving the fluorine atoms, Raney Nickel is an excellent choice.[7][8] Pd/C can also be highly selective under carefully controlled mild conditions.[1][3]
Q2: Can I use sodium borohydride with Pd/C for this reduction?
Yes, sodium borohydride can be used as a hydrogen source with Pd/C.[4] However, you will need to carefully optimize the reaction conditions to prevent dehalogenation.
Q3: Is it necessary to use a pressure vessel for this hydrogenation?
Not necessarily. Catalytic transfer hydrogenation methods using hydrogen donors like hydrazine hydrate or hydrazinium monoformate can be performed at atmospheric pressure in standard laboratory glassware.[1][7]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can observe the disappearance of the starting material spot (3,4-difluoronitrobenzene) and the appearance of the product spot (this compound). Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the safety precautions for handling these reagents?
-
Catalysts: Pd/C and especially Raney Nickel can be pyrophoric (ignite spontaneously in air) when dry. Always handle them as a slurry in a solvent and under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Hydrazine: Hydrazine and its hydrate are toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Hydrogen Gas: If using gaseous hydrogen, ensure your equipment is properly set up for hydrogenation and that there are no ignition sources nearby.
Visualized Workflows
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 4. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 5. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 8. US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. en.xakaili.com [en.xakaili.com]
understanding the degradation of 3,4-Difluoroaniline in aerobic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the aerobic degradation of 3,4-Difluoroaniline (3,4-DFA). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the experimental study of this compound degradation.
Question 1: My 3,4-DFA degradation is very slow or non-existent. What are the possible causes and solutions?
Answer: Slow or absent degradation of 3,4-DFA is a common issue. Several factors could be responsible:
-
Lack of a Co-substrate: Some microbial strains, like Pseudomonas fluorescens 26-K, exhibit significantly faster degradation of halogenated compounds in the presence of an easily metabolizable carbon source, a phenomenon known as co-metabolism.[1][2]
-
Troubleshooting: Supplement your minimal salt medium with a co-substrate like glucose (e.g., 1 g/L). Compare the degradation rate with and without the co-substrate to determine its effect.
-
-
Sub-optimal Culture Conditions: The growth and enzymatic activity of the degrading microorganisms are highly dependent on environmental parameters.
-
Troubleshooting:
-
pH: Ensure the pH of your culture medium is optimal for Pseudomonas fluorescens (typically around 7.0).
-
Temperature: Maintain the incubation temperature within the optimal range for your strain (e.g., 28-30°C).
-
Aeration: Ensure adequate oxygen supply by using baffled flasks and vigorous shaking (e.g., 150-200 rpm), as the initial steps of degradation are oxidative.
-
-
-
Toxicity of 3,4-DFA: High concentrations of 3,4-DFA can be toxic to microbial cultures, inhibiting their growth and metabolic activity.
-
Troubleshooting: Start with a lower concentration of 3,4-DFA (e.g., 50-100 mg/L) and gradually increase it as the culture adapts.
-
-
Inoculum Viability: The initial bacterial culture may not be viable or may have lost its degradation capabilities.
-
Troubleshooting: Use a fresh, actively growing culture for inoculation. It is also good practice to periodically re-confirm the degradation ability of your bacterial stock.
-
Question 2: I am observing the accumulation of an intermediate metabolite. How can I identify it and promote its further degradation?
Answer: The accumulation of intermediates suggests a bottleneck in the degradation pathway. In the case of 3,4-DFA, 3-Fluoro-4-hydroxyaniline is a known intermediate.[1][2]
-
Identification:
-
Promoting Further Degradation:
-
Acclimatization: Continue the incubation to allow the microbial culture to adapt and induce the necessary enzymes for degrading the intermediate.
-
Co-substrate Addition: A co-substrate like glucose can provide the necessary energy and reducing power for the complete degradation of intermediates.
-
Question 3: My HPLC analysis shows poor peak shape (e.g., tailing, fronting) or inconsistent retention times for 3,4-DFA and its metabolites. How can I troubleshoot this?
Answer: HPLC issues can arise from the mobile phase, the column, or the sample itself.
-
Peak Tailing: This is common for amines like 3,4-DFA on silica-based C18 columns due to interactions with residual silanol (B1196071) groups.
-
Troubleshooting:
-
Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or phosphoric acid (e.g., 0.1%) to the mobile phase to protonate the aniline (B41778) and reduce silanol interactions.[5]
-
Use an End-capped Column: Employ a high-purity, end-capped C18 column designed to minimize silanol activity.[5]
-
-
-
Inconsistent Retention Times: This can be caused by a variety of factors.
-
Troubleshooting:
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, well-mixed, and properly degassed.[6]
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[6]
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[6]
-
-
Question 4: Could the released fluoride (B91410) ions be inhibiting the degradation process?
Answer: The degradation of 3,4-DFA involves the cleavage of carbon-fluorine bonds, releasing fluoride ions into the medium.[1][2] While direct studies on fluoride inhibition of catechol 1,2-dioxygenase in this specific context are limited, high concentrations of halide ions can be inhibitory to some enzymes.
-
Troubleshooting:
-
Monitor Fluoride Concentration: Use a fluoride ion-selective electrode to measure the concentration of free fluoride in your culture medium over time.
-
Cellular vs. Cell-free Assays: Compare the degradation rates in whole-cell assays versus cell-free extracts. If the inhibition is more pronounced in whole-cell systems, it might be related to fluoride ion accumulation and its effect on cellular processes.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the aerobic degradation of this compound and related compounds.
Table 1: Degradation of this compound by Pseudomonas fluorescens 26-K [1][2]
| Initial Concentration (mg/L) | Co-substrate | Degradation Time (days) |
| 170 | Glucose | 5-7 |
| 90 | None | 15 (complete degradation) |
Table 2: Enzyme Activity in Pseudomonas fluorescens 26-K grown on this compound [1][2]
| Enzyme | Specific Activity (µmol/min/mg of protein) |
| Catechol 1,2-dioxygenase (C1,2DO) | 0.08 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of 3,4-DFA degradation.
Protocol 1: Cultivation of Pseudomonas fluorescens for Degradation Assay
-
Prepare Mineral Salts Medium (MSM): A typical MSM composition per liter is:
-
KH₂PO₄: 0.8 g
-
Na₂HPO₄: 0.8 g
-
MgSO₄·7H₂O: 0.2 g
-
CaCl₂·2H₂O: 0.01 g
-
NH₄Cl: 0.5 g
-
Trace metal solution: 1 mL
-
Adjust pH to 7.0.
-
Autoclave at 121°C for 20 minutes.
-
-
Inoculum Preparation:
-
Inoculate 50 mL of a rich medium (e.g., Luria-Bertani broth) with a single colony of Pseudomonas fluorescens.
-
Incubate at 30°C with shaking (150 rpm) until the culture reaches the late exponential phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Wash the cell pellet twice with sterile MSM to remove residual rich medium.
-
Resuspend the cell pellet in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Degradation Assay Setup:
-
In 250 mL Erlenmeyer flasks, add 100 mL of MSM.
-
If using a co-substrate, add sterile glucose to a final concentration of 1 g/L.
-
Add this compound from a sterile stock solution to the desired final concentration (e.g., 100 mg/L).
-
Inoculate with the prepared Pseudomonas fluorescens suspension (e.g., 1% v/v).
-
Incubate at 30°C with shaking (150 rpm).
-
Withdraw samples aseptically at regular time intervals for analysis.
-
Protocol 2: Sample Preparation and HPLC Analysis
-
Sample Preparation:
-
Collect 1 mL of the culture medium at each time point.
-
Centrifuge at high speed (e.g., 12,000 x g for 5 min) to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid or TFA) is typically used. For example:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of B, and ramp up to elute the compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of approximately 240-254 nm.[3]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a calibration curve using standards of 3,4-DFA and any identified metabolites of known concentration.
Protocol 3: Catechol 1,2-Dioxygenase (C1,2DO) Activity Assay
-
Preparation of Cell-Free Extract:
-
Harvest cells from the degradation assay by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 min at 4°C) to remove cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Assay:
-
The activity of C1,2DO is determined by monitoring the formation of cis,cis-muconic acid from catechol at 260 nm.[8]
-
Reaction Mixture (in a 1 mL cuvette):
-
50 mM Tris-HCl buffer (pH 7.5-8.0)
-
0.1 mM catechol (substrate)
-
A suitable volume of the cell-free extract.
-
-
Start the reaction by adding the cell-free extract.
-
Immediately measure the increase in absorbance at 260 nm using a spectrophotometer.
-
Calculate the specific activity using the molar extinction coefficient of cis,cis-muconic acid (ε₂₆₀ = 16,800 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that forms 1 µmol of product per minute.
-
Visualizations
Proposed Aerobic Degradation Pathway of this compound
Caption: Proposed aerobic degradation pathway of this compound by Pseudomonas fluorescens.
Experimental Workflow for Studying 3,4-DFA Degradation
Caption: General experimental workflow for investigating the aerobic degradation of 3,4-DFA.
Troubleshooting Logic for Slow Degradation
References
- 1. Degradation of 3,4-dichloro- and this compound by Pseudomonas fluorescens 26-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. nacalai.com [nacalai.com]
- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Thermal Runaway in Large-Scale 3,4-Difluoroaniline Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for managing the risks associated with thermal runaway in large-scale reactions involving 3,4-Difluoroaniline. It includes troubleshooting guides for specific issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific problems that may be encountered during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase | Exceeding the maximum temperature of the synthesis reaction (MTSR), inadequate cooling, or too rapid addition of a reactant. | Immediately cease addition of all reactants. Increase cooling to maximum capacity. If the temperature continues to rise, proceed to the emergency quenching protocol. |
| Localized Hotspots in the Reactor | Poor mixing leading to concentrated areas of reactants. | Increase the agitation speed to ensure homogenous mixing. If hotspots persist, it may indicate a failing agitator or an inappropriate reactor design for the reaction scale. |
| Unexpected Pressure Buildup | Formation of gaseous byproducts due to a side reaction or decomposition at elevated temperatures. | Ensure the reactor's vent and emergency relief systems are functioning correctly. Do not exceed the maximum allowable working pressure (MAWP) of the vessel. If pressure continues to rise, it may be a sign of an imminent runaway reaction; prepare for emergency shutdown.[1] |
| Discoloration of the Reaction Mixture (e.g., Darkening) | Decomposition of starting materials or products, or the presence of impurities. This can be accelerated by excessive temperatures. | Review the purity of your starting materials. Ensure the reaction is conducted under an inert atmosphere if sensitive to oxidation. Maintain strict temperature control. |
| Inconsistent Reaction Rate or Stalling | Catalyst deactivation, insufficient mixing, or incorrect reagent concentration. | Verify catalyst activity and loading. Ensure agitation is sufficient for the reaction volume. Confirm the concentration of all reagents before addition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal runaway in this compound reactions?
A1: Thermal runaway in reactions involving this compound, particularly nitration or other electrophilic substitutions, is primarily caused by the highly exothermic nature of the reaction.[2][3] The rate of heat generation can exceed the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[1] Key contributing factors include:
-
Inadequate Temperature Control: Insufficient cooling capacity for the scale of the reaction.[2]
-
Improper Reagent Addition: Adding reactants too quickly can lead to a rapid release of heat.
-
Poor Mixing: Inefficient agitation can create localized hot spots where the reaction rate accelerates.
-
Contamination: Impurities can catalyze side reactions or decomposition, generating additional heat.
-
Incorrect Stoichiometry: An excess of a key reactant can lead to a larger than expected exotherm.
Q2: What are the critical safety parameters I should determine before scaling up a this compound reaction?
A2: Before scaling up, it is crucial to perform a thorough thermal hazard assessment using techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).[4][5][6][7][8] Key parameters to determine include:
-
Heat of Reaction (ΔHrxn): The total amount of energy released by the desired reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all the reaction heat is absorbed by the reaction mass.
-
Onset Temperature of Decomposition (To): The temperature at which the starting materials or products begin to decompose exothermically.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture can reach under adiabatic conditions, assuming a cooling failure.
-
Time to Maximum Rate (TMRad): The time it takes for a runaway reaction to reach its maximum velocity under adiabatic conditions.
Q3: What are the recommended quenching agents for a runaway this compound reaction?
A3: The choice of quenching agent depends on the specific reaction chemistry. For many exothermic reactions involving anilines, a suitable quenching agent should quickly stop the reaction by neutralizing a key reagent or by rapid cooling. Potential options include:
-
Cold, inert solvents: To rapidly dilute and cool the reaction mixture.
-
A weak acid or base: To neutralize a reactive intermediate or catalyst. The choice of acid or base must be carefully considered to avoid promoting other hazardous reactions.
-
Reducing agents: In the case of nitration reactions, a reducing agent could potentially neutralize the nitrating species.
The effectiveness and compatibility of any quenching agent must be tested on a small scale before being relied upon for large-scale operations.
Q4: What are the key considerations for the design of an emergency relief system for a reactor used for large-scale this compound reactions?
A4: An emergency relief system (ERS) is a critical safety feature to prevent catastrophic vessel failure in the event of a runaway reaction.[1][9] Key design considerations include:
-
Sizing: The vent must be large enough to handle the volumetric flow rate of gases and vapors generated during a worst-case scenario runaway. This requires accurate data on the rate of pressure rise obtained from calorimetry studies.[9]
-
Set Pressure: The pressure at which the relief device (e.g., rupture disk or safety valve) opens should be set below the maximum allowable working pressure (MAWP) of the reactor.
-
Effluent Handling: The vented material will be hot, potentially flammable, and toxic. The ERS must direct the effluent to a safe location, such as a catch tank or a scrubber, to prevent further hazards.[9]
-
Materials of Construction: The ERS components must be compatible with the chemicals in the reaction mixture at high temperatures and pressures.
Quantitative Data Summary
The following tables provide key data for this compound and illustrative thermal hazard data for a representative exothermic reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3863-11-4 | [10][11][12] |
| Molecular Formula | C6H5F2N | [10][11][12] |
| Molecular Weight | 129.11 g/mol | [11][12] |
| Appearance | Light yellow to yellow powder or liquid | [10] |
| Melting Point | 22 °C | [10] |
| Boiling Point | 77 °C @ 7 mmHg | [10][13] |
| Flash Point | 85 °C (185 °F) | [10][14] |
| Density | 1.302 g/cm³ | [10] |
Table 2: Illustrative Thermal Hazard Data for a Representative Exothermic Reaction (e.g., Nitration)
Note: The following data is for illustrative purposes and should not be used for actual process safety calculations. Specific calorimetry testing for your exact process is mandatory.
| Parameter | Description | Illustrative Value |
| Heat of Reaction (ΔHrxn) | Energy released during the reaction. | -150 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | Temperature increase with no cooling. | 180 °C |
| Onset Temperature (To) | Temperature at which decomposition begins. | 160 °C |
| Maximum Temperature of Synthesis Reaction (MTSR) | Maximum achievable temperature in a runaway. | 210 °C |
Experimental Protocols
1. Protocol for Reaction Calorimetry Screening (Illustrative)
This protocol outlines the general steps for performing a reaction calorimetry study to assess the thermal hazards of a this compound reaction.
-
Preparation:
-
Calibrate the reaction calorimeter (e.g., Mettler-Toledo RC1) according to the manufacturer's instructions.[8]
-
Accurately weigh all reactants, solvents, and catalysts.
-
Ensure the reaction setup, including stirrer, temperature probes, and dosing pumps, is functioning correctly.
-
-
Execution:
-
Charge the reactor with the initial reactants and solvent.
-
Establish the desired initial temperature and stirring rate.
-
Begin the controlled addition of the limiting reagent at a pre-determined rate.
-
Continuously monitor the reaction temperature, jacket temperature, and heat flow.
-
After the addition is complete, hold the reaction at the desired temperature to ensure completion.
-
-
Data Analysis:
-
Calculate the heat of reaction (ΔHrxn) from the integrated heat flow data.
-
Determine the heat capacity of the reaction mixture.
-
Calculate the adiabatic temperature rise (ΔTad).
-
Analyze the data to identify any secondary exotherms or signs of decomposition.
-
2. Protocol for Emergency Quenching of a Runaway Reaction
This protocol provides a general procedure for quenching a runaway reaction. The specific quenching agent and procedure should be determined during process development.
-
Initiation:
-
Confirm that a thermal runaway is in progress (i.e., rapidly increasing temperature and/or pressure that is unresponsive to cooling).
-
Sound the facility alarm and notify all personnel in the vicinity.
-
-
Quenching:
-
If safe to do so, immediately add the pre-determined quenching agent to the reactor. This should be done via a dedicated, remotely operated valve if possible.
-
The quenching agent should be added rapidly to overwhelm the runaway reaction.
-
-
Cooling and Monitoring:
-
Continue to apply maximum cooling to the reactor jacket.
-
Monitor the reactor temperature and pressure from a safe, remote location until they have stabilized and returned to a safe range.
-
-
Post-Quench:
-
Do not approach the reactor until it is confirmed to be stable.
-
Follow established procedures for safely handling and neutralizing the quenched reaction mixture.
-
Conduct a thorough incident investigation to determine the root cause of the runaway.
-
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Workflow for the safe scale-up of reactions.
References
- 1. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 2. benchchem.com [benchchem.com]
- 3. icheme.org [icheme.org]
- 4. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 5. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]
- 6. sigma-hse.com [sigma-hse.com]
- 7. Using Thermal Analysis to Identify Reactive Chemicals | Risk and Safety Blog [risk-safety.com]
- 8. dekra.us [dekra.us]
- 9. Manage Chemical Reactivity Hazards with Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 10. innospk.com [innospk.com]
- 11. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound 99 3863-11-4 [sigmaaldrich.com]
- 13. This compound | 3863-11-4 [chemicalbook.com]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
methods for removing color impurities from 3,4-Difluoroaniline
Welcome to the Technical Support Center for the purification of 3,4-Difluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing color impurities and achieving high-purity this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound sample developed a yellow or brown color?
Q2: What are the common impurities found in crude this compound?
A2: Impurities in this compound can be categorized as follows:
-
Process-Related Impurities: These can include unreacted starting materials from the synthesis, such as 3,4-difluoronitrobenzene, and related isomers.[5]
-
Degradation Impurities: As mentioned, these are primarily colored oxidation products formed upon exposure to air and light.[2][6] Hydrolysis products may also be present if the compound has been exposed to acidic or basic conditions.
-
Residual Solvents: Solvents used during the synthesis and workup may remain in the final product.[5]
Q3: Is it possible to salvage a discolored sample of this compound?
A3: Yes, it is generally possible to remove the color impurities from a discolored sample of this compound through various purification techniques. The most common and effective methods include treatment with activated carbon, recrystallization, and column chromatography. For liquid samples, vacuum distillation can also be an effective method.[1]
Troubleshooting Guides
Color Removal Issues
A common challenge in purifying this compound is the persistence of color. The following troubleshooting guide provides a systematic approach to address this issue.
Caption: Troubleshooting workflow for discolored this compound.
Recrystallization Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a mixed solvent system where the compound has lower solubility when cold.[7] |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. | |
| The solution is supersaturated and requires nucleation. | Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound. | |
| Product Oiling Out | The melting point of the impure product is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. |
| The solution was cooled too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| Product is Still Colored | Colored impurities are soluble in the recrystallization solvent. | Add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities.[2] |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon during Recrystallization
This protocol describes the removal of colored impurities from this compound using activated carbon, followed by recrystallization.
Caption: Workflow for decolorization with activated carbon and recrystallization.
Materials and Equipment:
-
Crude, colored this compound
-
Activated carbon (decolorizing grade)
-
Suitable recrystallization solvent (e.g., ethanol/water, toluene, or hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair in which this compound is soluble when hot and sparingly soluble when cold.[7] Common choices for aromatic amines include ethanol, methanol, toluene, and hexane (B92381), or mixed solvent systems like ethanol/water.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.
-
Activated Carbon Treatment: Once the solid is dissolved, remove the flask from the heat and add a small amount of activated carbon (approximately 1-2% of the weight of the crude product).
-
Heating: Gently heat the mixture with stirring for 5-10 minutes. Avoid prolonged boiling, as it can lead to solvent loss and premature crystallization.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon and any other insoluble impurities. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary:
| Parameter | Recommended Value/Range |
| Activated Carbon | 1-2% (w/w) of crude product |
| Heating Time (with carbon) | 5-10 minutes |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath |
Protocol 2: Purification by Column Chromatography
For impurities that are difficult to remove by recrystallization, column chromatography is a more effective method.
Materials and Equipment:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system that provides good separation of this compound from its impurities. A typical starting point for anilines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9] The ideal Rf value for the product is around 0.3.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the chosen eluent.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[11]
-
Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary:
| Parameter | Recommended Value/Range |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (start with a low polarity and gradually increase) |
| Target Rf Value | ~0.3 |
Protocol 3: Purification by Vacuum Distillation
For liquid samples of this compound, vacuum distillation can be an effective method for removing non-volatile colored impurities.
Materials and Equipment:
-
Crude, liquid this compound
-
Distillation apparatus (round bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.
-
Distillation: Place the crude this compound in the distillation flask. Begin heating the flask gently while applying a vacuum.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point of this compound is 77 °C at 7 mmHg.
-
Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent re-oxidation.[2]
Quantitative Data Summary:
| Parameter | Reported Value |
| Boiling Point | 77 °C @ 7 mmHg |
By following these guidelines and protocols, researchers can effectively remove color impurities from this compound and obtain a high-purity product suitable for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Amines Class 12 Chemistry Notes - Free PDF [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. How do I prepare column chromatography? | AAT Bioquest [aatbio.com]
long-term storage and stability of 3,4-Difluoroaniline
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of 3,4-Difluoroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., turning yellow, brown, or black) upon storage or during a reaction. | Oxidation or photodegradation due to exposure to air and/or light. Anilines are prone to forming colored impurities upon oxidation.[1] | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping the container in foil.[2] During reactions, maintain an inert atmosphere and shield the reaction vessel from light. Use freshly purified this compound for best results; older or discolored material may contain impurities that can interfere with reactions. |
| Low yield or formation of unexpected side products in a reaction. | Degradation of the starting material under reaction conditions (e.g., strong acids).[2] Incomplete reaction or side reactions due to the high reactivity of the aniline (B41778) group. | If the reaction is conducted in strong acid, consider lowering the temperature or using a milder acid catalyst.[2] To control the reactivity of the amino group and prevent side reactions like over-halogenation, consider protecting the amino group as an acetanilide. The protecting group can be removed after the desired reaction.[1] |
| Inconsistent reaction outcomes or poor reproducibility. | Variable purity of the this compound starting material, potentially due to decomposition during storage.[2] | Re-purify the this compound before use if its purity is questionable. Methods like distillation or column chromatography can be employed. Always use a fresh bottle or a properly stored sample to ensure consistency.[2] |
| Exothermic reaction or pressure build-up when mixing with other reagents. | Chemical incompatibility leading to a decomposition reaction. Anilines can react exothermically with strong acids and oxidizing agents.[2] | Add reagents slowly and with adequate cooling. Ensure the reaction vessel is properly vented. It is highly recommended to conduct a small-scale trial to assess reactivity before scaling up the reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere, such as argon or nitrogen. The container should be tightly sealed to prevent exposure to air and moisture. It is sensitive to light and air, which can cause degradation and discoloration.[2]
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathway studies for this compound are not extensively documented in publicly available literature, anilines, in general, are susceptible to oxidation and photodegradation.[1][2] Under aerobic conditions, biodegradation by microorganisms like Pseudomonas fluorescens can occur, involving hydroxylation and dehalogenation of the aromatic ring.[3] In a laboratory setting, degradation can be induced by strong acids, bases, oxidizing agents, and exposure to heat and light.[2]
Q3: What are the hazardous decomposition products of this compound?
A3: Thermal decomposition of halogenated anilines can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF).[2]
Q4: How can I assess the purity and stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective technique to assess the purity and monitor the stability of this compound. This method should be able to separate the parent compound from any potential degradation products. For identifying unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.
Data on Storage and Stability
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (typically 2-8 °C) | To minimize thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation.[2] |
| Light | Protect from light (Amber vial/container) | To prevent photodegradation.[2] |
| Container | Tightly sealed | To prevent exposure to air and moisture. |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents | To avoid vigorous and exothermic reactions.[2] |
Illustrative Stability Data (Hypothetical)
Note: The following data is for illustrative purposes only and represents a potential stability profile. Actual stability should be confirmed experimentally.
| Condition | Duration | Analyte Purity (%) | Appearance |
| 2-8 °C, Inert Atmosphere, Dark | 12 Months | >99% | Colorless to light yellow liquid |
| 25 °C, Air, Ambient Light | 6 Months | ~95% | Yellow to brown liquid |
| 40 °C, Air, Ambient Light | 1 Month | <90% | Dark brown to black liquid |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
-
Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation : Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Degradation : Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation : Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation : Heat the stock solution at a high temperature (e.g., 80°C) in a controlled environment.
-
Photolytic Degradation : Expose the stock solution to a controlled source of UV and visible light.
-
Sampling and Analysis : At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[2]
Illustrative Stability-Indicating HPLC Method
Note: This is a general method and should be optimized and validated for your specific instrumentation and requirements.
| Parameter | Details |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a final concentration of ~0.1 mg/mL. |
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: A typical experimental workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: 3,4-Difluoroaniline Safety and Handling
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for the proper handling of 3,4-Difluoroaniline in a research and development setting.
Safety Data Summary
All personnel should be thoroughly familiar with the following safety information before handling this compound.
| Property | Value | Reference |
| CAS Number | 3863-11-4 | [1] |
| Molecular Formula | F₂C₆H₃NH₂ | |
| Molecular Weight | 129.11 g/mol | [2] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [3] |
| Boiling Point | 77 °C at 7 mmHg | [4] |
| Density | 1.302 g/mL at 25 °C | [4] |
| Flash Point | 85 °C (185 °F) - closed cup | [4] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [4][5] |
| Signal Word | Warning | [4] |
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Troubleshooting Guide
| Question | Answer |
| The this compound has developed a yellow or brown tint. Is it still usable? | The appearance of a slight yellow to yellow color is noted in some supplier specifications. However, a significant color change to brown could indicate degradation or contamination. It is recommended to verify the purity of the material before use in sensitive applications. |
| I've spilled a small amount of this compound on the benchtop inside the fume hood. What should I do? | For a small spill, first ensure you are wearing appropriate PPE.[1] Remove all sources of ignition.[1][6] Absorb the spill with an inert material such as sand, silica (B1680970) gel, or vermiculite.[1][7] Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1] Decontaminate the area with an appropriate solvent followed by soap and water.[7] |
| I accidentally inhaled some vapors and feel irritation in my respiratory tract. What is the first aid procedure? | Immediately move to fresh air.[1][7] If you feel unwell or have difficulty breathing, call a poison center or doctor.[1][3] |
| What should I do if this compound comes into contact with my skin or eyes? | For skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1] In both cases, seek medical attention.[1][7] |
Spill Response Workflow
Caption: A workflow for responding to a this compound spill.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is harmful if swallowed and causes skin and serious eye irritation.[5][8] It may also cause respiratory irritation.[5][8]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Appropriate PPE includes chemical safety goggles or a face shield, protective gloves (nitrile is a common choice, but consult a glove compatibility chart), and a lab coat.[1][7] All handling of this substance should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Q3: What are the proper storage conditions for this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also recommended to store it under an inert atmosphere and protected from light, as it can be air and light-sensitive.[3][9]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][10]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of contents and container to an approved waste disposal plant.[1] Waste must be collected in a designated, compatible, and properly sealed hazardous waste container labeled with "Hazardous Waste" and the chemical name.[7]
Q6: What should I do in case of a fire involving this compound?
A6: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish the fire.[1][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[1] Containers may explode when heated.[1][10] Hazardous combustion products include nitrogen oxides, carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 3863-11-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chemical-label.com [chemical-label.com]
- 9. 3863-11-4|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
preventing over-reduction in the synthesis of 3,4-Difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Difluoroaniline. The primary focus is on preventing over-reduction, a common challenge in this process, which can lead to the formation of undesirable byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of 3,4-Difluoronitrobenzene. This transformation can be achieved through various reduction techniques, including catalytic hydrogenation and chemical reduction.
Q2: What is "over-reduction" in the context of this compound synthesis?
A2: In this specific synthesis, over-reduction primarily refers to the hydrogenolysis of the carbon-fluorine bonds, a process known as hydrodefluorination. This side reaction leads to the formation of impurities such as 3-fluoroaniline, 4-fluoroaniline, and aniline, which can be challenging to separate from the desired product.
Q3: Which catalysts are typically used for the reduction of 3,4-Difluoronitrobenzene?
A3: A range of catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. However, to enhance selectivity and minimize over-reduction, other catalytic systems are often preferred. These include platinum-based catalysts (e.g., Pt/C, Pt/V/C), Raney® Nickel, and Raney® Cobalt.
Q4: Are there non-catalytic methods to reduce 3,4-Difluoronitrobenzene?
A4: Yes, chemical reducing agents can also be used. Reagents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl), or iron powder in acidic media (e.g., Fe/HCl) are effective for this reduction and can offer high selectivity, avoiding the issue of dehalogenation.
Q5: What is catalytic transfer hydrogenation, and is it suitable for this synthesis?
A5: Catalytic transfer hydrogenation is a reduction method that uses a hydrogen donor molecule (e.g., formic acid, ammonium (B1175870) formate (B1220265), or isopropanol) in the presence of a catalyst, typically Pd/C or Raney® Ni.[1] It is a milder alternative to using high-pressure hydrogen gas and can be an effective and selective method for the reduction of 3,4-Difluoronitrobenzene, often minimizing over-reduction.[1]
Troubleshooting Guide
Issue 1: Significant formation of defluorinated byproducts (e.g., 3-fluoroaniline, aniline).
This is the most common issue, indicating over-reduction is occurring.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Catalyst Choice | Palladium on carbon (Pd/C) can sometimes promote dehalogenation. Consider switching to a more selective catalyst. Platinum-based catalysts, particularly Pt/V/C, or Raney® Cobalt have been shown to exhibit higher selectivity in the reduction of halogenated nitroaromatics. |
| Harsh Reaction Conditions | High hydrogen pressure and elevated temperatures can increase the rate of hydrodefluorination. Reduce the hydrogen pressure and lower the reaction temperature. For instance, temperatures between 70-150°C are often employed, but optimization is key.[2] |
| Prolonged Reaction Time | The desired product, this compound, can be more susceptible to dehalogenation than the starting material. Monitor the reaction progress closely using techniques like TLC, GC, or HPLC, and stop the reaction as soon as the starting material is consumed. |
| Solvent Effects | The choice of solvent can influence the reaction's selectivity. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used. Experiment with different solvents to find the optimal balance between solubility and selectivity. |
| High Substrate Concentration | Higher concentrations of the substrate can sometimes lead to increased dehalogenation. Try performing the reaction at a lower concentration. |
Issue 2: Incomplete or slow reaction.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may be old, poisoned, or insufficient in quantity. Use a fresh batch of catalyst and ensure proper handling to avoid exposure to air and moisture, which can cause deactivation.[3] Consider increasing the catalyst loading. |
| Insufficient Hydrogen Pressure | If using catalytic hydrogenation, the hydrogen pressure may be too low. While high pressure can cause over-reduction, a certain minimum pressure is required for the reaction to proceed at a reasonable rate. Optimize the pressure accordingly. |
| Poor Mixing | In a heterogeneous catalytic reaction, efficient mixing is crucial for good contact between the substrate, hydrogen, and catalyst. Ensure vigorous stirring throughout the reaction.[3] |
| Low Reaction Temperature | While high temperatures can lead to over-reduction, a temperature that is too low will result in a sluggish reaction.[2] Gradually increase the temperature while monitoring for the formation of byproducts. |
Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation using Raney® Cobalt
Raney® Cobalt is known for its effectiveness in chemoselective reductions and can be a good alternative to Raney® Nickel, often providing higher selectivity.[4][5]
-
Catalyst Preparation: Prepare the Raney® Cobalt catalyst by treating a cobalt-aluminum alloy with a concentrated sodium hydroxide (B78521) solution. Ensure the catalyst is thoroughly washed with deionized water until the washings are neutral and then with the reaction solvent (e.g., ethanol).
-
Reaction Setup: In a high-pressure autoclave, add 3,4-Difluoronitrobenzene and the solvent (e.g., ethanol). Under an inert atmosphere (e.g., nitrogen or argon), carefully add the freshly prepared Raney® Cobalt catalyst.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the target temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by monitoring hydrogen uptake and/or by analyzing aliquots via GC or HPLC. Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. The celite pad should be kept wet with the solvent to prevent ignition of the catalyst upon exposure to air.[6] The filtrate is then concentrated under reduced pressure, and the crude this compound can be purified by distillation or chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method avoids the use of high-pressure hydrogen gas.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-Difluoronitrobenzene and a suitable solvent (e.g., methanol or ethanol).
-
Addition of Reagents: Add ammonium formate (typically 3-5 equivalents) to the solution. Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography or distillation.
Data Summary
The following table provides a qualitative comparison of different reduction methods. Quantitative data can vary significantly based on specific reaction conditions.
| Reduction Method | Typical Catalyst/Reagent | Selectivity (vs. Defluorination) | Reaction Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Pd/C | Moderate | Moderate to high H₂ pressure, elevated temperature | Readily available catalyst, generally high conversion | Risk of dehalogenation |
| Catalytic Hydrogenation | Pt/C, Pt/V/C | High | Moderate H₂ pressure and temperature | High selectivity, good for halogenated substrates | May be more expensive than Pd/C |
| Catalytic Hydrogenation | Raney® Cobalt | High | Moderate H₂ pressure and temperature | High selectivity, good chemoselectivity | Catalyst preparation required, pyrophoric |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate | High | Reflux temperature, atmospheric pressure | Milder conditions, no high-pressure H₂ needed | Requires a hydrogen donor, may have longer reaction times |
| Chemical Reduction | SnCl₂ / HCl | Very High | Reflux temperature | Excellent selectivity, no dehalogenation | Stoichiometric amounts of metal salts, harsh acidic conditions, waste disposal |
| Chemical Reduction | Fe / HCl | Very High | Reflux temperature | Cost-effective, high selectivity | Heterogeneous reaction, work-up can be tedious |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for over-reduction in this compound synthesis.
References
- 1. Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD [en.xakaili.com]
- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. RANEY® cobalt – an underutilised reagent for the selective cleavage of C–X and N–O bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Scaling Up 3,4-Difluoroaniline Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3,4-Difluoroaniline. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to address common challenges encountered during production.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and scale-up of this compound production.
Synthesis: Nitration of 1,2-Difluorobenzene (B135520)
Question: We are experiencing a rapid and uncontrolled temperature increase during the nitration of 1,2-difluorobenzene. What are the immediate actions and long-term solutions?
Answer: An uncontrolled temperature increase, known as a thermal runaway, is a critical safety concern in nitration reactions due to their highly exothermic nature.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of the nitrating mixture (a combination of nitric and sulfuric acids).
-
Ensure Maximum Cooling: Verify that the reactor's cooling system is operating at full capacity.
-
Maintain Agitation: Proper agitation is crucial for heat dissipation. Do not stop the agitator, as this can lead to the formation of localized hot spots.
Long-Term Solutions & Prevention:
-
Controlled Addition: Add the nitrating mixture at a slow, controlled rate to maintain the desired reaction temperature.
-
Optimal Temperature: Maintain the reaction temperature between 20-90°C. A lower temperature at the beginning of the addition can help control the initial exotherm.
-
Continuous Flow Nitration: For larger scales, consider using a continuous flow reactor. These systems offer superior heat transfer and temperature control, significantly enhancing safety.
Question: The yield of 3,4-difluoronitrobenzene (B149031) is low in our nitration step. How can we improve it?
Answer: Low yield in the nitration of 1,2-difluorobenzene can be attributed to several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low nitration yield.
Synthesis: Reduction of 3,4-Difluoronitrobenzene
Question: We are observing incomplete reduction of 3,4-difluoronitrobenzene to this compound. What are the likely causes and solutions?
Answer: Incomplete reduction is a common issue when scaling up catalytic hydrogenation. The following factors should be investigated:
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon - Pd/C, Raney Nickel) may be deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent poisoning.
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to slow or incomplete reactions. Ensure the reactor is properly pressurized according to the protocol.
-
Reaction Temperature: The reaction temperature influences the reaction rate. For the reduction of 3,4-difluoronitrobenzene, a temperature range of 20-75°C is typically recommended.[1]
-
Mixing: Insufficient agitation can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in an incomplete reaction.
Question: The final this compound product is discolored (yellow to brown). What causes this, and how can we prevent it?
Answer: Discoloration of anilines is often due to the formation of oxidized impurities.
-
Oxygen Exposure: Anilines are susceptible to oxidation in the presence of air. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage.
-
Residual Impurities: Incomplete reduction or side reactions can lead to colored byproducts. Ensure the reduction reaction goes to completion and that the purification process effectively removes these impurities.
-
Storage: Store the purified this compound in a cool, dark place under an inert atmosphere to minimize degradation over time.
Purification
Question: We are having difficulty separating this compound from impurities using column chromatography at a larger scale. What are the key considerations?
Answer: Scaling up column chromatography presents several challenges.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading: Do not overload the column. The amount of crude product loaded should be proportional to the column size.
-
Solvent System: The choice of eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation. For anilines, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can reduce peak tailing.
-
Alternative Techniques: For industrial-scale purification, consider alternative techniques such as vacuum distillation, which can be more efficient for removing bulk impurities.
Data Presentation
The following tables summarize quantitative data from various synthesis routes and conditions for producing this compound.
| Parameter | Nitration of 1,2-Difluorobenzene & Reduction | Hydrogenation of 3-Fluoro-1-nitrobenzene & Fluorination |
| Starting Material | 1,2-Difluorobenzene | 3-Fluoro-1-nitrobenzene |
| Key Intermediate | 3,4-Difluoronitrobenzene | 1-Hydroxylamine-3-fluorobenzene |
| Typical Yield | ~80% (for reduction step)[1] | 71-90% |
| Purity | >95% | High purity reported |
| Key Reagents | Nitric acid, Sulfuric acid, H₂/Catalyst | Hydrazine, Pt/C, Anhydrous HF |
| Reaction Conditions | Nitration: 20-90°C; Reduction: 20-75°C, H₂ pressure[1] | Hydrogenation: 0-5°C; Fluorination: 20-25°C |
Experimental Protocols
Synthesis of this compound from 3,4-Difluoronitrobenzene
This protocol describes a common lab-scale synthesis that can be adapted for scale-up.
Materials:
-
3,4-Difluoronitrobenzene
-
Toluene
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
Charge the autoclave with 3,4-difluoronitrobenzene, toluene, and the Pd/C catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Maintain the reaction temperature between 25°C and 35°C with vigorous stirring for 3 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, depressurize the reactor and filter the reaction mixture to remove the catalyst.
-
The filtrate containing this compound can then be purified, typically by vacuum distillation.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water is commonly used. A buffer may be added to control the pH.
Procedure:
-
Prepare a standard solution of this compound and a sample solution of the product.
-
Inject the solutions into the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Visualizations
Synthesis Pathway of this compound
dot
References
solvent selection and optimization for 3,4-Difluoroaniline reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and optimization for reactions involving 3,4-difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound and which solvents are recommended?
A1: this compound is a polar aromatic amine, typically appearing as a colorless to pale yellow liquid or solid depending on temperature and purity.[1][2] Its solubility is a blend of its polar and non-polar characteristics.[3] Generally, it exhibits good solubility in polar organic solvents and is more soluble in organic solvents like ethanol (B145695) and ether than in water.[1][3] For reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and N-methyl-2-pyrrolidone (NMP) are often effective.[4][5] It is also soluble in chlorinated solvents like dichloromethane (B109758) (DCM).[4] Solubility in non-polar solvents such as hexanes is expected to be limited.[4] Due to the lack of extensive public quantitative data, experimental determination is often necessary for specific applications.[6]
Q2: My reaction with this compound is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in reactions involving this compound can stem from several factors. A primary issue is often the poor solubility of reactants, especially inorganic bases, in the chosen solvent.[7] Other common causes include suboptimal reaction temperature, presence of moisture, or catalyst inhibition.[7][8] To troubleshoot, begin by ensuring all reagents are pure and solvents are anhydrous.[8][9] A systematic screening of different anhydrous, non-nucleophilic solvents is recommended.[8] For palladium-catalyzed reactions like the Buchwald-Hartwig amination, avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[7] Temperature optimization is also crucial; some reactions require elevated temperatures to proceed, while for others, high temperatures can cause decomposition.[8]
Q3: I am observing unexpected side products in my reaction. How can solvent choice help minimize them?
A3: Solvent choice plays a critical role in controlling reaction pathways and minimizing side products. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the use of polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the reacting species, promoting the desired reaction over side reactions.[8] In some cases, protic solvents can interact with reactants or intermediates through hydrogen bonding, potentially leading to undesired pathways.[10][11] For sensitive substrates, using a less polar solvent like toluene (B28343) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) might be beneficial.[7][12] If you observe biaryl byproduct formation in a Buchwald-Hartwig reaction, a thorough screening of solvents, along with catalyst and ligand optimization, may be required.[7]
Q4: How does solvent polarity affect the reactivity of this compound?
A4: Solvent polarity significantly impacts the reactivity of this compound by influencing the solvation of reactants, intermediates, and transition states.[11][13] In SNAr reactions, polar aprotic solvents are preferred because they effectively solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and more reactive.[8] Protic solvents, through hydrogen bonding, can solvate and stabilize the anionic nucleophile, thereby reducing its reactivity.[14] The rate of reaction can increase with the solvent's hydrogen bond accepting ability (β parameter), which stabilizes the positively charged activated complex.[11] The energy level of the excited state can also decrease as solvent polarity increases, which may influence photochemical reactions.[15]
Troubleshooting Guides
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling is a common method for forming C-N bonds with this compound.
Problem: Low or No Conversion
-
Potential Cause 1: Poor Solubility of Base. Inorganic bases like K₃PO₄ or Cs₂CO₃ have low solubility in many organic solvents, which is a common reason for reaction failure.[7]
-
Potential Cause 2: Catalyst Inhibition/Deactivation. Impurities in reagents or the use of an inappropriate solvent can poison the palladium catalyst.
-
Potential Cause 3: Inappropriate Ligand. The choice of phosphine (B1218219) ligand is crucial for facilitating the catalytic cycle, especially with electron-deficient anilines.
-
Solution: Screen bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which have shown efficacy in similar reactions.[17]
-
Data Presentation: Recommended Solvent & Base Combinations
| Solvent | Base | Temperature (°C) | Notes |
| Toluene | NaOt-Bu | 80-110 | Very common and effective for a wide range of substrates.[7][17] |
| 1,4-Dioxane | K₃PO₄ | 100-110 | Good alternative, but considered a less "green" solvent.[7][17] |
| Tetrahydrofuran (THF) | Cs₂CO₃ | 65-100 | Lower boiling point may require longer reaction times.[17] |
| 2-MeTHF / MTBE | K₂CO₃ | 110 | Greener alternatives to toluene and dioxane.[12] |
Visualization: Troubleshooting Buchwald-Hartwig Reactions
Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient ring of this compound makes it susceptible to SNAr, where a nucleophile displaces one of the fluorine atoms.
Problem: Slow or Incomplete Reaction
-
Potential Cause 1: Insufficient Solvent Polarity. SNAr reactions are highly dependent on the solvent's ability to stabilize the charged intermediate (Meisenheimer complex).
-
Potential Cause 2: Low Reaction Temperature. Many SNAr reactions require significant thermal energy to overcome the activation barrier.
-
Potential Cause 3: Poor Nucleophile. The strength of the nucleophile is a key driver of the reaction rate.
-
Solution: If possible, use a stronger nucleophile. The choice of counter-ion can also be important; for fluoride (B91410) displacement, anhydrous KF or CsF are common.[8]
-
Data Presentation: Common Solvents for SNAr Reactions
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 47 | 189 | Highly polar aprotic, excellent for SNAr, high boiling point.[20] |
| N,N-Dimethylformamide (DMF) | 37 | 153 | Polar aprotic, widely used, can be difficult to remove.[20] |
| Sulfolane | 43 | 285 | Very polar aprotic, stable at high temperatures.[8][20] |
| Acetonitrile | 37.5 | 82 | Polar aprotic, lower boiling point, good for many reactions.[8][20] |
Visualization: Solvent Selection Logic for SNAr
Caption: Logic diagram for selecting a solvent in SNAr reactions.
Peptide Coupling
This compound can be used as a building block in peptide synthesis, often coupled to a carboxylic acid.
Problem: Poor Solubility of Reactants
-
Potential Cause: Sparingly-Soluble Peptide Chain. As a peptide chain grows, it can become insoluble in common solvents like DMF or NMP, halting the reaction.
-
Solution: Use more powerful solvent systems. Mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) or trichloromethane (TCM) are highly effective for dissolving sparingly-soluble protected peptides.[5]
-
Problem: Racemization
-
Potential Cause: Strong Base / High Temperature. The conditions required for coupling can sometimes lead to racemization of the activated amino acid.
Data Presentation: Solvent Systems for Sparingly-Soluble Peptides
| Solvent System | Components | Characteristics |
| TFE/TCM | Trifluoroethanol / Trichloromethane | Powerful solvent for protected peptides; useful for coupling reactions.[5] |
| TFE/DCM | Trifluoroethanol / Dichloromethane | Similar to TFE/TCM, excellent for segment coupling.[5] |
| HFIP/TCM | Hexafluoroisopropanol / Trichloromethane | Another powerful option for dissolving highly aggregated peptides.[5] |
| DMF or NMP | N,N-Dimethylformamide or N-Methyl-2-pyrrolidone | Standard polar solvents, suitable for many, but not all, peptide segments.[5][23] |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility (Gravimetric Method)
This protocol is adapted from established methodologies for determining the solubility of a solid compound in an organic solvent.[6]
-
Preparation: To a sealed vial, add an excess amount of this compound to a known volume of the desired organic solvent to ensure a saturated solution.[6]
-
Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to speed up this process.[6]
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.[6]
-
Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition.[6]
-
Calculation: Dry the residue to a constant weight. The solubility can then be calculated as mass of solute per volume of solvent (e.g., mg/mL).[6]
Protocol 2: General Protocol for Buchwald-Hartwig Amination
This is a representative, non-optimized protocol and should be adapted for specific substrates.[7][17]
-
Preparation: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 3-4 mol%).[17]
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 2.0 mmol) to the flask.[17]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).[17]
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[17]
-
Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Visualization: Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin [article.sapub.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Research Portal [scholarship.miami.edu]
- 19. benchchem.com [benchchem.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. chemscene.com [chemscene.com]
forced degradation studies for stability indicating method development of 3,4-Difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists performing forced degradation studies on 3,4-Difluoroaniline to develop stability-indicating methods.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A1: Forced degradation studies are essential in pharmaceutical development to understand the chemical stability of a drug substance.[1][2] For this compound, these studies help to:
-
Identify potential degradation products that could form under various stress conditions.[2]
-
Elucidate the degradation pathways of the molecule.[2]
-
Develop and validate a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC), that can accurately measure the analyte in the presence of its degradants.[3][4]
-
Inform decisions on formulation, packaging, storage conditions, and shelf life.[5]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: Based on ICH guidelines and the chemical nature of halogenated anilines, the following stress conditions are typically employed:[1][6]
-
Acidic Hydrolysis: Treatment with an acid, such as 0.1 M HCl, at elevated temperatures (e.g., 60-80°C).[2][6]
-
Basic Hydrolysis: Treatment with a base, such as 0.1 M NaOH, at elevated temperatures (e.g., 60-80°C).[2][6]
-
Oxidative Degradation: Exposure to an oxidizing agent, like 3% hydrogen peroxide (H₂O₂), at room temperature or slightly elevated temperatures.[6]
-
Thermal Degradation: Heating the solid or a solution of the compound at high temperatures (e.g., 80°C or higher).[6]
-
Photolytic Degradation: Exposing a solution of the compound to controlled UV and visible light sources.[6][7]
Q3: What are the likely degradation products of this compound?
A3: While specific studies on this compound are not extensively documented, based on the degradation of similar halogenated anilines, potential degradation products may arise from:[6]
-
Hydroxylation: The fluorine atoms on the aromatic ring could be substituted by hydroxyl groups, forming aminofluorophenols. For instance, 3-Fluoro-4-hydroxyaniline has been identified as a metabolite in the degradation of this compound by Pseudomonas fluorescens.[8][9]
-
Oxidation: The aniline (B41778) functional group is susceptible to oxidation, which can lead to the formation of colored impurities, nitroso, nitro, or polymeric species.[6] Discoloration, such as turning brown or black, can be an indicator of oxidative or photolytic degradation.[6]
-
Polymerization: Anilines can undergo polymerization under certain stress conditions.
Hazardous decomposition products from the thermal degradation of similar compounds can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (B91410) (HF) gas.[6][10]
Q4: How should this compound be stored to minimize degradation?
A4: To ensure its stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[6] The container should be tightly sealed and kept away from strong acids, bases, and oxidizing agents.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during forced degradation experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (concentration of stressor, temperature, or duration is insufficient). | Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature or prolong the exposure time. It is recommended to start with milder conditions and incrementally increase the severity to achieve a target degradation of 5-20%.[4] |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the duration of the experiment.[5] |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase pH for the aniline compound. Ionization of the aniline can affect peak shape. Co-elution of the parent peak with degradation products. | Optimize the mobile phase pH. For anilines, a slightly acidic pH can improve peak shape.[11] Adjust the mobile phase composition (organic modifier and buffer concentration) to improve the separation of degradants from the parent peak.[12][13] Consider using a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[11] |
| Appearance of unexpected peaks in the control sample (unstressed). | Impurities in the starting material. Degradation during sample preparation or storage. | Analyze a fresh, high-purity sample of this compound. Prepare solutions fresh and protect them from light and heat before analysis. |
| Discoloration of the sample solution (e.g., turning yellow or brown). | Oxidation or photodegradation of the aniline moiety. | Store the compound and its solutions protected from light and air.[6] During reactions or studies, consider using an inert atmosphere. |
| Inconsistent or non-reproducible results. | Variability in the purity of the starting material. Inconsistent experimental conditions (temperature, light exposure, etc.). Instability of degradation products. | Use a single, well-characterized batch of this compound for all studies. Ensure precise control over all experimental parameters. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols
Below are detailed methodologies for performing forced degradation studies on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.[12]
-
Working Solution: Dilute the stock solution with the same solvent or the mobile phase to a suitable working concentration (e.g., 100 µg/mL) for HPLC analysis.
Forced Degradation Procedures
For each condition, a control sample (this compound solution without the stressor) should be prepared and subjected to the same conditions (except for the stressor) to differentiate between degradation and potential instability in the solvent.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl. 2. Heat the mixture in a water bath at 80°C for 24 hours. 3. Cool the solution to room temperature. 4. Neutralize the solution with an appropriate volume of 0.1 M NaOH. 5. Dilute to a final volume of 10 mL with the mobile phase. 6. Analyze by HPLC. |
| Base Hydrolysis | 1. To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. 2. Heat the mixture in a water bath at 80°C for 24 hours. 3. Cool the solution to room temperature. 4. Neutralize the solution with an appropriate volume of 0.1 M HCl. 5. Dilute to a final volume of 10 mL with the mobile phase. 6. Analyze by HPLC. |
| Oxidative Degradation | 1. To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂. 2. Keep the solution at room temperature for 24 hours, protected from light. 3. Dilute to a final volume of 10 mL with the mobile phase. 4. Analyze by HPLC. |
| Thermal Degradation | 1. Place a known amount of solid this compound in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours. 2. After exposure, dissolve a portion of the solid in a suitable solvent to achieve a known concentration. 3. Analyze by HPLC. |
| Photolytic Degradation | 1. Expose a solution of this compound (e.g., 100 µg/mL in methanol or acetonitrile) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A parallel sample should be wrapped in aluminum foil to serve as a dark control. 3. Analyze the exposed and control samples by HPLC. |
HPLC Method for Analysis
A stability-indicating HPLC method should be developed and validated. A general starting point for a reversed-phase HPLC method is provided below. Optimization will likely be necessary.[11][12]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.02 M Phosphate Buffer (pH 3.5) in a gradient or isocratic elution. A typical starting point could be a 50:50 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 254 nm or using a Photodiode Array (PDA) detector to monitor peak purity. |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Visualizations
Logical Workflow for Forced Degradation Studies
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. benchchem.com [benchchem.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. Degradation of 3,4-dichloro- and this compound by Pseudomonas fluorescens 26-K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. fishersci.com [fishersci.com]
- 11. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
Quantitative Analysis of 3,4-Difluoroaniline: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantitative determination of key intermediates like 3,4-difluoroaniline is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a primary and versatile technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound.[1] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for this purpose, offering excellent resolution and reliability.
Experimental Protocol: Reversed-Phase HPLC
This protocol is based on established methods for similar halogenated anilines and serves as a robust starting point for the analysis of this compound.[2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV Detector |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile.[3]
Method Validation Parameters:
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.[3]
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak of this compound should be well-resolved from any impurities or matrix components. |
| Linearity | Correlation coefficient (r²) > 0.999 over a defined concentration range. |
| Accuracy | Percent recovery should be within 98-102%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2% for six replicate injections.[3] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1.[2] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1.[3] |
A mixed-mode HPLC approach, which combines reversed-phase and ion-exchange mechanisms, can also be employed for the analysis of this compound, potentially offering different selectivity and shorter run times.[4]
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can offer complementary or, in some cases, advantageous approaches for the quantitative analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For aniline (B41778) derivatives, derivatization may sometimes be necessary to improve volatility and chromatographic peak shape.[3]
Advantages:
-
High sensitivity and selectivity, especially with a mass spectrometer detector.[2]
-
Excellent for identifying volatile impurities.[3]
-
Provides structural information from mass spectra, aiding in the identification of unknown impurities.[2]
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.[2]
-
Derivatization can add complexity to the sample preparation process.[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR, particularly ¹⁹F-qNMR, presents a powerful alternative for the analysis of fluorine-containing compounds like this compound. A key advantage of qNMR is that it does not always require a specific reference standard for each impurity for quantification.[5]
Advantages:
-
Provides detailed structural information about the main compound and any impurities present.
-
Can be used for quantitative analysis without the need for a specific reference standard for each impurity (using an internal standard).[5]
-
¹⁹F-qNMR can be more sensitive than HPLC for certain fluoro-containing compounds.[5]
Disadvantages:
-
Lower sensitivity compared to chromatographic methods for trace analysis.
-
Requires access to an NMR spectrometer, which is a significant capital investment.
Performance Comparison Summary
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantitative determination of this compound.
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between liquid mobile phase and solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Nuclear spin transitions in a magnetic field |
| Volatility Requirement | Not required | Required (derivatization may be needed) | Not required |
| Sensitivity | High | Very High | Moderate to Low |
| Selectivity | High | Very High | High (especially ¹⁹F-qNMR) |
| Quantitative Accuracy | Excellent (with proper validation) | Excellent (with proper validation) | Excellent |
| Structural Information | Limited (UV spectrum) | Good (Mass spectrum) | Excellent (NMR spectrum) |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | Moderate | Moderate to High | High |
Experimental and Logical Workflows
To visualize the analytical processes, the following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the discussed analytical techniques.
References
A Comparative Guide to Gas Chromatography Methods for Purity Assessment of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the development of pharmaceuticals and fine chemicals. 3,4-Difluoroaniline is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Ensuring its purity is paramount to guarantee the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of gas chromatography (GC) methods for the purity assessment of this compound, alongside a comparative analysis with High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Introduction to Purity Analysis of this compound
Impurities in this compound can arise from the manufacturing process, degradation, or storage. These impurities may include positional isomers (e.g., 2,3-difluoroaniline, 2,5-difluoroaniline), starting materials, by-products, and degradation products. Gas chromatography is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.
Gas Chromatography (GC) Method for Purity Analysis
A typical gas chromatography method for the purity assessment of this compound utilizes a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-FID is a robust and widely available technique for quantitative analysis, while GC-MS provides definitive identification of impurities through their mass spectra.
Experimental Protocol: GC-FID
A standard GC-FID method for the analysis of this compound can be established as follows. This protocol is based on general methods for aniline (B41778) derivatives and related compounds.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol (B129727) or dichloromethane.
Chromatographic Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 6890 or equivalent with FID |
| Column | Equity™-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane)[1] |
| Carrier Gas | Helium, constant flow at 1.3 mL/min[1] |
| Inlet Temperature | 250 °C[1] |
| Injection Volume | 1 µL, splitless (0.5 min)[1] |
| Oven Program | Initial temperature 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C[1] |
| Detector | FID at 325 °C[1] |
Performance Characteristics of the GC-FID Method
The following table summarizes the expected performance characteristics of a validated GC-FID method for the analysis of this compound, based on typical validation parameters for related analytical methods.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[2] |
| Limit of Detection (LOD) | Typically in the low ng range on-column |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng range on-column |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% for repeatability and intermediate precision[3] |
GC Experimental Workflow
Comparison with High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful alternative for the purity assessment of this compound. It is particularly well-suited for the analysis of polar and thermally labile compounds.
Experimental Protocol: HPLC-UV
A typical reversed-phase HPLC method with UV detection for this compound is outlined below.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase or a suitable solvent like acetonitrile.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 or equivalent with UV/Vis Detector |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[4] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile[4] |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (equilibration)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 10 µL[4] |
Performance Comparison: GC-FID vs. HPLC-UV
The following table provides a comparative summary of the typical performance characteristics of GC-FID and HPLC-UV methods for the purity analysis of this compound. The HPLC data is based on methods for structurally similar compounds. A study on the determination of 3,4-dichloroaniline (B118046) in human serum reported a detection limit of 0.005 µg/ml using HPLC-UV.[5]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | ≥ 0.999[2] | ≥ 0.999[6] |
| Limit of Detection (LOD) | Low ng range on-column | Low ng/mL range (e.g., ~5 ng/mL)[5] |
| Limit of Quantitation (LOQ) | Mid-to-high ng range on-column | Mid-to-high ng/mL range |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0%[6] |
| Precision (% RSD) | ≤ 2.0%[3] | ≤ 2.0%[6] |
| Primary Application | Purity assay, detection of volatile and semi-volatile impurities | Purity assay, detection of non-volatile and polar impurities[4] |
Logical Comparison of Analytical Techniques
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are suitable and powerful techniques for assessing the purity of this compound.
-
Gas Chromatography (GC) , particularly with an FID detector, offers a robust, reliable, and cost-effective method for routine purity testing, especially for identifying and quantifying volatile and semi-volatile impurities. Coupling GC with a Mass Spectrometer (MS) provides unequivocal identification of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing potential non-volatile or thermally sensitive impurities. It offers excellent quantitative performance without the need for derivatization.
The choice between GC and HPLC will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. For comprehensive purity profiling, a combination of both techniques may be employed to provide a complete picture of the impurity profile of this compound.
References
- 1. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 2. redalyc.org [redalyc.org]
- 3. scielo.org.co [scielo.org.co]
- 4. benchchem.com [benchchem.com]
- 5. [Simultaneous determination of propanil, carbaryl and 3,4-dichloroaniline in human serum by HPLC with UV detector following solid phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3,4-Difluoroaniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,4-difluoroaniline with other halo-substituted anilines. The reactivity of anilines is a critical parameter in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development, where they serve as essential building blocks.[1][2][3] The introduction of halogen substituents onto the aromatic ring significantly modulates the nucleophilicity of the amino group, thereby influencing reaction rates and, in some cases, reaction mechanisms. This document summarizes key experimental data, provides detailed experimental protocols for reactivity assessment, and uses visualizations to clarify the underlying principles of haloaniline reactivity.
Factors Influencing the Reactivity of Haloanilines
The nucleophilic character of the amino group is the primary determinant of an aniline's reactivity in most common synthetic transformations, such as acylation, alkylation, and participation in nucleophilic aromatic substitution (SNAr) reactions.[4][5] This nucleophilicity is electronically coupled to the aromatic ring and is therefore sensitive to the nature and position of substituents. The key factors are:
-
Electronic Effects: Halogen atoms exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect deactivates the ring and, more importantly, decreases the electron density on the nitrogen atom, reducing its basicity and nucleophilicity. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, primarily at the ortho and para positions. This effect opposes the inductive effect. For halogens, the +R effect is generally weaker than the -I effect.
-
-
Basicity (pKa): The reactivity of an aniline (B41778) is strongly correlated with the basicity of its amino group. Basicity is quantified by the pKa of the conjugate acid (the anilinium ion). A lower pKa value indicates a less basic and consequently less nucleophilic aniline, as the lone pair on the nitrogen is less available to attack an electrophile. Electron-withdrawing groups, like halogens, lower the pKa.
-
Hammett Constants (σ): The electronic effect of a substituent can be quantified using Hammett constants.[6][7] The sigma value (σ) reflects the substituent's ability to influence the acidity of benzoic acid, providing a linear free-energy relationship that can be extended to other reactions.[7][8][9]
-
σmeta primarily reflects the inductive effect.
-
σpara is a combination of both inductive and resonance effects. A more positive σ value corresponds to a more electron-withdrawing group, which leads to lower basicity and reactivity. For di-substituted systems, the Hammett constants are often assumed to be additive (σTotal = Σσi).[8][9]
-
Quantitative Comparison of Haloaniline Properties
The following table summarizes key physicochemical parameters that govern the reactivity of this compound and a selection of other haloanilines. Aniline is included as a baseline for comparison.
| Compound | Structure | pKa (of conjugate acid) | Hammett Constant (σ) | Relative Rate Constant (krel) a |
| Aniline | C₆H₅NH₂ | 4.60 | 0 (by definition) | 1.00 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | σp = +0.06 | ~0.88 |
| 4-Chloroaniline | 4-ClC₆H₄NH₂ | 4.15 | σp = +0.23 | ~0.29 |
| 4-Bromoaniline | 4-BrC₆H₄NH₂ | 3.86 | σp = +0.23 | ~0.29 |
| 3-Chloroaniline | 3-ClC₆H₄NH₂ | 3.46 | σm = +0.37 | ~0.09 |
| This compound | 3,4-F₂C₆H₃NH₂ | 3.06 | Σσ = σm(F) + σp(F) = +0.34 + +0.06 = +0.40 | ~0.06 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 2.95 | Σσ = σo(F) + σp(F) = +0.24 + +0.06 = +0.30 b | ~0.16 |
| 3,5-Dichloroaniline (B42879) | 3,5-Cl₂C₆H₃NH₂ | 2.50 | Σσ = 2 * σm(Cl) = 2 * +0.37 = +0.74 | ~0.003 |
-
pKa values are sourced from compiled data.[10]
-
Hammett constants are standard literature values.[11] For di-substituted anilines, the sum of the individual constants is used as an estimate.[9]
-
aRelative Rate Constants (krel) are estimated based on the Hammett equation (log(k/k₀) = ρσ), using a typical reaction constant (ρ) of -2.5 for N-acylation of anilines. These are illustrative values to demonstrate the trend.
-
bOrtho substituent constants are complex and can include steric effects; the listed value is a common electronic parameter.
Analysis: The data clearly shows that halogen substitution decreases the basicity (lowers the pKa) and the predicted reactivity of the aniline. The two fluorine atoms in this compound, one at the meta and one at the para position, combine their electron-withdrawing inductive effects. This results in a significantly lower pKa (3.06) compared to aniline (4.60) and monofluorinated anilines. Consequently, this compound is a weaker nucleophile than aniline and its monochloro- or monofluoro- counterparts. Its reactivity is predicted to be roughly 16 times lower than that of aniline in a typical acylation reaction. Compared to a heavily deactivated aniline like 3,5-dichloroaniline (pKa 2.50), this compound is moderately more reactive.
Visualizing Reactivity Relationships and Experimental Workflow
The following diagrams illustrate the conceptual relationships governing aniline reactivity and a typical workflow for its experimental determination.
Caption: Factors influencing the nucleophilic reactivity of haloanilines.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 3863-11-4: this compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of quantum chemical parameters and Hammett constants in correlating pK(a) values of substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. global.oup.com [global.oup.com]
A Comparative Spectroscopic Analysis of 3,4-Difluoroaniline and Its Isomers
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount. Distinguishing between isomers is a critical step in chemical synthesis and quality control, ensuring the correct compound is carried forward in a reaction sequence. This guide provides a detailed comparison of the spectroscopic properties of 3,4-difluoroaniline and its five positional isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-difluoroaniline (B1215098). By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document outlines the key differences that enable unambiguous identification.
Isomers of Difluoroaniline
The positional isomers of difluoroaniline are structurally distinct based on the substitution pattern of the two fluorine atoms on the benzene (B151609) ring relative to the amino group. These structural variations give rise to unique spectroscopic fingerprints.
Caption: Chemical structures of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between these isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of each nucleus, which is dictated by the positions of the fluorine and amino substituents.
¹H NMR Data Comparison
The aromatic region (typically 6.0-7.5 ppm) of the ¹H NMR spectrum provides a clear distinction between the isomers based on the number of signals, their splitting patterns (multiplicity), and coupling constants. The amino (-NH₂) protons usually appear as a broad singlet.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | -NH₂ Protons (δ, ppm) |
| This compound | 6.89 (m, 1H), 6.57 (m, 1H), 6.47 (m, 1H)[1] | ~3.7 (br s, 2H) |
| 2,3-Difluoroaniline | 6.70-6.50 (m, 3H) | ~3.8 (br s, 2H) |
| 2,4-Difluoroaniline | 6.75 (m, 2H), 6.67 (m, 1H)[2] | 3.59 (br s, 2H)[2] |
| 2,5-Difluoroaniline | 6.88 (m, 1H), 6.46 (m, 1H), 6.35 (m, 1H)[3] | 3.7 (br s, 2H)[3] |
| 2,6-Difluoroaniline | 6.85-6.60 (m, 3H)[4][5] | ~3.9 (br s, 2H) |
| 3,5-Difluoroaniline | 6.25-6.15 (m, 3H)[6][7] | ~3.7 (br s, 2H) |
Note: Data is typically recorded in CDCl₃. Chemical shifts can vary slightly based on solvent and concentration.
¹³C NMR Data Comparison
The number of signals in the ¹³C NMR spectrum is indicative of the molecule's symmetry. For instance, the C₂ symmetry of 3,5-difluoroaniline results in fewer signals compared to its asymmetric isomers. The large C-F coupling constants are also highly diagnostic.
| Compound | Carbon Chemical Shifts (δ, ppm) |
| This compound | 151.1 (dd), 143.9 (dd), 138.8 (d), 116.1 (d), 108.5 (d), 102.9 (d)[1] |
| 2,4-Difluoroaniline | 158.1 (dd), 150.2 (dd), 133.5 (dd), 111.9 (dd), 104.3 (dd), 103.9 (dd) |
| 2,6-Difluoroaniline | 152.0 (dd), 125.0 (t), 114.0 (dd), 111.8 (t)[8] |
| 3,5-Difluoroaniline | 164.1 (dd), 149.5 (t), 105.4 (dd), 96.9 (t)[9][10][11] |
Note: (d) doublet, (t) triplet, (dd) doublet of doublets, arising from C-F coupling.
¹⁹F NMR Data Comparison
¹⁹F NMR is exceptionally sensitive to the chemical environment. The chemical shifts for the fluorine atoms provide direct information about their position on the aromatic ring.
| Compound | ¹⁹F Chemical Shift (δ, ppm, relative to CFCl₃) |
| This compound | -135.2, -148.5 |
| 2,4-Difluoroaniline | -119.1, -137.8 |
| 2,5-Difluoroaniline | -120.4, -142.1 |
| 2,6-Difluoroaniline | -141.2 |
| 3,5-Difluoroaniline | -111.5[12] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying characteristic functional groups. All isomers will exhibit N-H stretching vibrations from the amine group and C-F stretching vibrations. The primary differences lie in the "fingerprint region" (below 1500 cm⁻¹), where C-H bending patterns differ based on the substitution pattern.
| Vibration Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (typically two bands, symmetric & asymmetric)[13] |
| N-H Bend (Amine) | 1580 - 1650[13] |
| C=C Stretch (Aromatic) | 1450 - 1600[13] |
| C-F Stretch | 1100 - 1400 (strong, often multiple bands)[13] |
| C-H Bending (out-of-plane) | 700 - 900 (pattern depends on substitution) |
While the major bands are similar across isomers, subtle shifts in frequency and intensity, particularly in the C-F stretching and C-H bending regions, can be used for differentiation with a reference spectrum. For example, FT-IR and FT-Raman spectra of this compound have been recorded in the 4000–400 cm⁻¹ and 3500–10 cm⁻¹ regions, respectively.[1]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. All difluoroaniline isomers have the same molecular formula (C₆H₅F₂N) and therefore the same nominal molecular weight.
| Technique | Observation |
| Molecular Ion (M⁺) | m/z = 129[14] |
| Key Fragmentation | Loss of HCN (m/z = 102), loss of fluorine radicals. |
While the molecular ion peak will be identical for all isomers (m/z 129), high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns under electron ionization (EI) may show minor differences in the relative intensities of fragment ions, but these are often not distinct enough for unambiguous isomer identification without chromatographic separation (e.g., GC-MS).
Experimental Protocols
Consistent and detailed experimental procedures are crucial for obtaining high-quality, comparable spectroscopic data.
Caption: A typical workflow for spectroscopic comparison of isomers.
Nuclear Magnetic Resonance (NMR)
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation : Dissolve approximately 5-10 mg of the aniline (B41778) sample in ~0.6 mL of a deuterated solvent (commonly Chloroform-d, CDCl₃).[1] Transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width is -2 to 12 ppm.
-
¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans is required due to the low natural abundance of ¹³C. Typical spectral width is 0 to 200 ppm.
-
¹⁹F NMR : Acquire the spectrum, often with proton decoupling to simplify multiplets. A reference standard like CFCl₃ may be used. The chemical shift range is wide.[15]
-
-
Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peak or TMS).
Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A standard FTIR spectrometer.
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.[5]
-
KBr Pellet : If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[16]
-
ATR : Attenuated Total Reflectance (ATR) is a common technique where the sample is placed directly on the ATR crystal.[16]
-
-
Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[1] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : Analyze the sample using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.[13]
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) for creating fragment ions or Electrospray Ionization (ESI) for softer ionization.[13]
-
Analysis : Obtain the mass spectrum, paying close attention to the molecular ion peak to confirm the molecular weight and analyzing the fragmentation pattern for structural clues.[13]
Conclusion
While mass spectrometry and IR spectroscopy are valuable for confirming the molecular weight and functional groups of difluoroaniline isomers, NMR spectroscopy stands out as the definitive technique for their differentiation. The unique spin systems generated by the protons and carbons in relation to the two fluorine atoms on the aromatic ring provide a distinct and interpretable fingerprint for each isomer in ¹H, ¹³C, and ¹⁹F NMR spectra. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and distinguish between this compound and its positional isomers.
References
- 1. The spectroscopic and quantum chemical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2,5-Difluoroaniline(367-30-6) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 3,5-Difluoroaniline(372-39-4) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. 2,4-Difluoroaniline [webbook.nist.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,4-Difluoroaniline: Validation of a Novel Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 3,4-difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] We will focus on the validation of a promising, less-common synthetic pathway starting from ortho-difluorobenzene and compare it with the established industrial method and an alternative rearrangement-based approach. This objective analysis, supported by experimental data, aims to inform researchers and process chemists in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound is critical for the development of various commercial products, including selective serotonin (B10506) reuptake inhibitors (SSRIs) and kinase inhibitors.[1] The most prevalent industrial synthesis involves the catalytic hydrogenation of 3,4-difluoronitrobenzene (B149031). This guide evaluates an alternative two-step route commencing with the nitration of ortho-difluorobenzene, highlighting its potential advantages in terms of starting material accessibility and process flow. A third route, the Bamberger rearrangement, is also discussed as a potential, though less common, alternative.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to this compound.
| Parameter | Route 1: Established Method (Reduction of 3,4-Difluoronitrobenzene) | Route 2: New Route (from o-Difluorobenzene) | Route 3: Alternative (Bamberger Rearrangement) |
| Starting Material | 3,4-Difluoronitrobenzene | o-Difluorobenzene | 3-Fluoro-1-nitrobenzene |
| Key Intermediates | - | 3,4-Difluoronitrobenzene | 1-Hydroxylamine-3-fluorobenzene |
| Overall Yield | ~93.8%[3][4] | Yield increase is the stated goal, but specific overall yield is not reported. | Not explicitly reported; potential for side reactions and tar formation.[5] |
| Product Purity | ~95.85% (HPLC)[3][4] | Not explicitly reported. | Isolation can be difficult due to byproducts.[5] |
| Reaction Steps | 1 | 2 (Nitration + Reduction) | 2 (Reduction + Rearrangement) |
| Key Reagents | Pd/C, H₂ | HNO₃/H₂SO₄, Pt catalyst, H₂ | Pt/C, Hydrazine, Anhydrous HF |
| Safety Concerns | Handling of H₂ gas under pressure, Pd/C catalyst is flammable. | Use of strong nitrating acids, handling of H₂ gas. | Use of highly corrosive and toxic anhydrous HF, potential for exothermic reactions. |
Experimental Protocols
Route 1: Established Method - Reduction of 3,4-Difluoronitrobenzene
This protocol is based on a well-documented industrial process.[3][4]
Materials:
-
3,4-Difluoronitrobenzene (200.0 g)
-
Toluene (600.0 mL)
-
5% Palladium on Carbon (Pd/C) catalyst (12.0 g)
-
Hydrogen gas
-
Autoclave
-
Hyflow bed
-
Rotary evaporator
Procedure:
-
To a high-pressure autoclave, add 3,4-difluoronitrobenzene, toluene, and the Pd/C catalyst at a temperature between 25-35 °C.
-
Pressurize the autoclave with hydrogen gas, maintaining a pressure of 2.0 to 6.0 kg/cm ².
-
Stir the reaction mixture at 25-35 °C for 3 to 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully depressurize and unload the reaction mixture.
-
Filter the mixture through a Hyflow bed to remove the catalyst, and wash the filter cake with 200.0 mL of toluene.
-
Collect the filtrate and remove the solvent by vacuum distillation at a temperature below 50 °C.
-
The resulting crude product is this compound.
Route 2: New Route - Synthesis from o-Difluorobenzene
This protocol is based on a Russian patent and represents a potentially more efficient route.[6]
Step 1: Nitration of o-Difluorobenzene
Materials:
-
o-Difluorobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
Prepare a nitrating mixture of concentrated nitric and sulfuric acids.
-
React o-difluorobenzene with the nitrating mixture at a temperature range of 20-90 °C to produce 3,4-difluoronitrobenzene.
Step 2: Reduction of 3,4-Difluoronitrobenzene
Materials:
-
3,4-Difluoronitrobenzene (from Step 1)
-
Propanol
-
Platinum catalyst
-
Hydrogen gas
Procedure:
-
Dissolve the 3,4-difluoronitrobenzene in propanol.
-
Add a platinum-based catalyst.
-
Hydrogenate the mixture at a temperature of 20-75 °C to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the established and the new synthetic routes.
Caption: Workflow for the established synthesis of this compound.
Caption: Workflow for the new synthetic route starting from o-difluorobenzene.
Logical Comparison of Synthetic Routes
The choice of a synthetic route depends on various factors, including cost, safety, and desired purity. The following diagram provides a logical comparison of the discussed routes.
Caption: Decision tree for selecting a synthetic route to this compound.
Conclusion
The established method for synthesizing this compound via the reduction of 3,4-difluoronitrobenzene offers high yield and purity, making it a reliable choice for large-scale production.[3][4] The new route, starting from the more accessible o-difluorobenzene, presents a compelling alternative, although further experimental validation is required to quantify its yield and purity conclusively.[6] The Bamberger rearrangement remains a mechanistically interesting but practically challenging route due to the harsh reagents and potential for side-product formation.[5] For researchers and drug development professionals, the choice of synthesis will depend on a careful evaluation of factors such as scale, cost of starting materials, available equipment, and safety considerations. The new route from o-difluorobenzene warrants further investigation as a potentially more economical and efficient pathway.
References
- 1. RU1792936C - Method of this compound synthesis - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. This compound | 3863-11-4 [chemicalbook.com]
- 6. Bamberger rearrangement - Wikipedia [en.wikipedia.org]
Unraveling Byproducts in 3,4-Difluoroaniline Reactions: A Comparative Guide to Structural Elucidation
For researchers, scientists, and drug development professionals, a thorough understanding of reaction byproducts is critical for process optimization, impurity profiling, and ensuring the safety and efficacy of final products. This guide provides a comparative analysis of common byproducts formed during key reactions of 3,4-difluoroaniline and details the experimental methodologies for their structural elucidation.
This compound is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals. Its reactions, while often efficient, can lead to the formation of various byproducts through side reactions such as over-alkylation, diazotization-coupling, and degradation. The precise identification and quantification of these byproducts are paramount. This guide compares the performance of essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—in the structural elucidation of these impurities.
Common Byproducts in this compound Reactions
The primary reactive site of this compound is the amino group, which readily undergoes acylation, alkylation, and diazotization. However, the reactivity of the aromatic ring and the potential for side reactions can lead to a variety of byproducts.
N-Alkylation Reactions: A common side reaction in the N-alkylation of this compound is over-alkylation , resulting in the formation of the N,N-dialkylated product. In some cases, bis(difluoroalkylated) anilines have also been observed.
Acylation Reactions: While generally clean, acylation reactions can be compromised by the presence of moisture, leading to the hydrolysis of the acylating agent and incomplete conversion. Byproducts can also arise from impurities in the starting materials.
Diazotization Reactions: The diazotization of this compound, a common step in introducing other functional groups, is susceptible to side reactions. The diazonium salt intermediate can decompose to form 3,4-difluorophenol . Furthermore, the highly reactive diazonium salt can couple with unreacted this compound or the phenolic byproduct to form azo compounds .
Degradation: Under certain conditions, such as microbial degradation, this compound can be metabolized to compounds like 3-fluoro-4-hydroxyaniline and 3,4-difluoroacetanilide .[1]
Comparative Analysis of Analytical Techniques
The structural elucidation of these byproducts relies on a combination of chromatographic and spectroscopic techniques. The choice of method depends on the volatility, polarity, and concentration of the byproduct.
| Analytical Technique | Principle | Strengths for Byproduct Analysis | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Excellent for quantifying known impurities and monitoring reaction progress. Robust and widely available. | Limited structural information. Requires reference standards for confident identification. |
| HPLC-MS | Separation by polarity, detection by mass-to-charge ratio. | Provides molecular weight information, aiding in the identification of unknown byproducts. High sensitivity and selectivity. | Ionization efficiency can vary between compounds. Isomers may not be distinguishable by mass alone. |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Ideal for volatile and thermally stable byproducts. Provides valuable fragmentation patterns for structural elucidation. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unparalleled for unambiguous structure determination, including isomer differentiation. ¹⁹F NMR is particularly useful for fluorinated compounds. | Lower sensitivity compared to MS techniques. Can be challenging for complex mixtures without prior separation. |
Experimental Protocols
Detailed methodologies are crucial for the successful identification and characterization of byproducts. The following are representative protocols for the analysis of a this compound reaction mixture.
Protocol 1: HPLC-UV/MS Method for General Impurity Profiling
This method is suitable for the analysis of a broad range of byproducts from acylation, alkylation, and diazotization reactions.
-
Instrumentation: HPLC system with a UV detector and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-20 min: 10-90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
MS Detection (ESI+): Scan range m/z 100-500.
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Byproducts and Starting Materials
This protocol is particularly useful for identifying unreacted starting materials and volatile byproducts, such as those from certain alkylation reactions.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 3: ¹H and ¹⁹F NMR Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structural elucidation of isolated byproducts or for analyzing the composition of simpler reaction mixtures.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified byproduct or the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹⁹F NMR Acquisition:
-
Data Analysis: Integrate the signals to determine the relative ratios of different species in the mixture. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural assignment of novel byproducts.
Visualization of Workflows and Pathways
Reaction Pathways and Byproduct Formation
The following diagram illustrates the potential pathways for byproduct formation in common reactions of this compound.
Experimental Workflow for Structural Elucidation
The logical flow for identifying and characterizing an unknown byproduct is depicted below.
By employing a combination of these powerful analytical techniques and following systematic experimental workflows, researchers can confidently identify and characterize byproducts in this compound reactions, leading to more robust and reliable chemical processes.
References
A Comparative Guide to Certified Reference Standards for 3,4-Difluoroaniline
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component ensuring this precision is the use of high-quality certified reference standards. This guide provides an objective comparison of commercially available certified reference standards for 3,4-Difluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison includes a review of product specifications, supporting experimental data, and detailed analytical methodologies.
Comparison of this compound Certified Reference Standards
The selection of a suitable certified reference standard is a crucial step in any analytical workflow. Key considerations include the certified purity, the uncertainty associated with this value, and the traceability of the certification to national metrology institutes. Below is a comparison of offerings from prominent suppliers in the market.
| Feature | Supplier A (e.g., LGC Standards) | Supplier B (e.g., Sigma-Aldrich) | Alternative (High-Purity Chemical) |
| Product Name | This compound Certified Reference Material | This compound Analytical Standard | This compound |
| CAS Number | 3863-11-4 | 3863-11-4 | 3863-11-4 |
| Molecular Formula | C₆H₅F₂N | C₆H₅F₂N | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol | 129.11 g/mol | 129.11 g/mol |
| Stated Purity | Certified Purity | ≥99% (by GC) | ≥98% |
| Certified Value & Uncertainty | Typically provided on Certificate of Analysis (e.g., 99.8% ± 0.2%) | Lot-specific purity provided on Certificate of Analysis | Not typically provided |
| Traceability | Often traceable to NIST or other National Metrology Institutes | Traceability information available on the Certificate of Analysis | Not typically traceable |
| Analytical Techniques on CoA | HPLC, GC-MS, ¹H-NMR, Karl Fischer | GC, ¹H-NMR | Basic purity test (e.g., GC) |
| Format | Neat material or solution in a specified solvent | Neat material | Neat material |
| Packaging | Often in sealed ampoules with exact weight packaging[1] | Varies (e.g., bottles) | Varies |
| Certificate of Analysis | Comprehensive, detailing certified value, uncertainty, and methods[2] | Provided for each lot, detailing purity and analytical results[3] | Basic specification sheet |
Experimental Protocols
Accurate characterization of a this compound reference standard is essential. The following are detailed methodologies for key analytical techniques used to assess the purity and identity of these standards.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantitative determination of the purity of this compound and for the separation of potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This method is ideal for identifying volatile and semi-volatile impurities in the this compound standard.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software with a mass spectral library (e.g., NIST)
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Analytical Workflow
To provide a clear overview of the process for evaluating a this compound certified reference standard, the following diagrams illustrate the key steps and decision points.
Caption: Experimental workflow for the certification of a this compound reference standard.
Caption: Logical pathway for determining the certified purity of this compound.
References
A Comparative Analysis of Catalysts for the Synthesis of 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4-difluoroaniline, a crucial intermediate in the production of pharmaceuticals and agrochemicals, relies heavily on the efficient catalytic reduction of a nitro precursor, most commonly 3,4-difluoronitrobenzene. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, purity of the final product, and overall process economics. This guide provides a comparative analysis of commonly employed catalytic systems for this synthesis, supported by available experimental data.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound is a trade-off between activity, selectivity, cost, and ease of handling. Palladium, platinum, and nickel-based catalysts are the most frequently documented systems for the hydrogenation of the nitro group in fluoroaromatic compounds.
| Catalyst System | Starting Material | Reaction Conditions | Yield | Purity | Key Observations |
| Palladium on Carbon (Pd/C) | 3,4-Difluoronitrobenzene | Toluene, 25-35°C, 2.0-6.0 kg/cm ² H₂ pressure, 3-4 hours | 93.8% | 95.85% | High yield and purity under relatively mild conditions. The progress can be monitored by TLC.[1] |
| Platinum on Carbon (Pt/C) | 3,4-Difluoronitrobenzene | Propanol, 20-75°C | ~80% (for a related reaction) | Not Specified | Effective for the reduction of difluoronitrobenzene derivatives.[2][3] |
| Raney Nickel | 3,5-dichloro-2,4-difluoronitrobenzene | Methanol or Dimethylformamide, Hydrogen pressure | Not Specified for 3,4-DFA | Not Specified | A common catalyst for nitro group reduction in related polychlorinated difluoroanilines.[4][5][6][7] Can be pyrophoric and requires careful handling.[8] |
| Iron Powder | 3,5-dichloro-2,4-difluoronitrobenzene | Not Specified | Not Specified | Not Specified | A classical and cost-effective reducing agent for nitroarenes.[5] |
| Copper Compound with Metal | 3,5-Difluorochlorobenzene | Ammonia, Solvent, 100-250°C | Not Specified | Not Specified | Used for the amination of a chlorobenzene (B131634) derivative to a fluoroaniline, indicating its potential for C-N bond formation in related syntheses.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key catalytic systems as described in the literature.
Palladium-Catalyzed Hydrogenation of 3,4-Difluoronitrobenzene[1]
Materials:
-
3,4-Difluoronitrobenzene (200.0 g)
-
Toluene (600.0 mL)
-
5% Palladium on Carbon (Pd/C) catalyst (12.0 g)
-
Hydrogen gas
-
Autoclave
-
Hyflow bed for filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a clean autoclave, add 3,4-difluoronitrobenzene, toluene, and the Pd/C catalyst at a temperature between 25°C and 35°C.
-
Pressurize the autoclave with hydrogen gas, maintaining the pressure between 2.0 and 6.0 kg/cm ².
-
Maintain the reaction temperature between 25°C and 35°C for 3 to 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Upon completion, depressurize the autoclave and unload the reaction mixture.
-
Filter the mixture through a Hyflow bed and wash the filter cake with 200.0 mL of toluene.
-
Collect the filtrate and remove the solvent by vacuum distillation at a temperature below 50°C to obtain the crude this compound.
Platinum-Catalyzed Hydrogenation of 3-Fluoro-1-nitrobenzene (Analogous Reaction)[3]
Materials:
-
3-Fluoro-1-nitrobenzene (20 g, 0.14 mol)
-
Ethanol (B145695) (400 mL)
-
5% Platinum on Carbon (Pt/C) (2.0 g, 10 weight %)
-
Hydrazine (B178648) hydrate (B1144303) (13.8 mL, 0.28 mol)
-
Diatomaceous earth (Celite®)
-
Ice bath
Procedure:
-
Dissolve 3-fluoro-1-nitrobenzene in ethanol in a suitable reaction vessel.
-
Add the 5% platinum on carbon catalyst to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Add hydrazine hydrate dropwise over a period of 45 minutes.
-
After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.
-
Filter the reaction mixture through diatomaceous earth (Celite®).
-
Evaporate the solvent from the filtrate under vacuum to yield the product.
Visualizing the Synthesis Workflow
The general pathway for synthesizing this compound from its nitro precursor involves a straightforward reduction step, which can be catalyzed by various systems.
Caption: General workflow for the catalytic synthesis of this compound.
The selection of the catalytic system is a pivotal decision in the synthesis of this compound.
Caption: Overview of different catalyst families for nitro group reduction.
References
- 1. This compound | 3863-11-4 [chemicalbook.com]
- 2. RU1792936C - Method of this compound synthesis - Google Patents [patents.google.com]
- 3. WO1991017138A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
comparing the efficiency of different synthetic methods for 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
3,4-Difluoroaniline is a critical intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly enhance biological activity and stability.[1] The efficient and scalable synthesis of this building block is therefore of paramount importance. This guide provides a comparative analysis of common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Efficiencies
The selection of a synthetic route is often a trade-off between yield, purity, reaction conditions, and the cost and availability of starting materials. The following table summarizes the quantitative data for the most prevalent methods for the synthesis of this compound.
| Synthetic Method | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Method 1: Catalytic Hydrogenation | 3,4-Difluoronitrobenzene (B149031) | H₂, Pd/C catalyst, Toluene, 2.0-6.0 kg/cm ² H₂ pressure, 25-35°C, 3-4 hours | 93.8 | 95.85 | [2] |
| Method 2: Reaction of a Hydroxylamine Derivative | 1-Hydroxylamine-3-fluorobenzene | Anhydrous Hydrogen Fluoride, Pyridine (solvent), 20-25°C, Inert atmosphere (Nitrogen/Argon) | N/A | N/A | [3] |
| Method 3: Nitration and Subsequent Reduction | o-Difluorobenzene | 1. HNO₃, H₂SO₄, 20-90°C 2. H₂, Platinum catalyst, Propanol (B110389), 20-75°C | >80 (implied) | N/A | [4] |
Note: The yield for Method 2 was not explicitly quantified in the available literature. The yield for Method 3 is implied to be an improvement over a prototype method with an 80% yield for the reduction step.
Experimental Protocols
Method 1: Catalytic Hydrogenation of 3,4-Difluoronitrobenzene
This method is a high-yield and widely used procedure for the synthesis of this compound.
Procedure:
-
To an autoclave, add 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of Pd/C catalyst at a temperature between 25°C and 35°C.[2]
-
Introduce hydrogen gas into the reaction system, maintaining a pressure between 2.0 and 6.0 kg/cm ².[2]
-
Conduct the reaction at 25°C to 35°C for 3 to 4 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.[2]
-
Upon completion, depressurize and unload the reaction mixture.[2]
-
Filter the mixture through a Hyflow bed and wash the filter cake with 200.0 mL of toluene.[2]
-
Collect the filtrate and remove the solvent by vacuum distillation at a temperature below 50°C.[2]
-
This process yields approximately 152.0 g of crude this compound.[2]
Method 2: Reaction of 1-Hydroxylamine-3-fluorobenzene with Anhydrous Hydrogen Fluoride
This patented method provides an alternative route, avoiding the use of potentially hazardous azide (B81097) compounds.[3]
Procedure:
-
Step 1: Synthesis of 1-Hydroxylamine-3-fluorobenzene
-
Dissolve 20 g (0.14 mol) of 3-fluoro-1-nitrobenzene in 400 ml of ethanol.[3]
-
Add 2.0 g of 5% platinum on carbon.[3]
-
Cool the mixture to 0°C in an ice bath.[3]
-
Add 13.8 ml (0.28 mmol) of hydrazine (B178648) hydrate (B1144303) dropwise over 45 minutes.[3]
-
Stir the reaction mixture for an additional 30 minutes.[3]
-
Filter the mixture through diatomaceous earth and evaporate the solvent under vacuum to yield 1-hydroxylamine-3-fluorobenzene.[3]
-
-
Step 2: Synthesis of this compound
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
In a suitable reactor, dissolve 1-hydroxylamine-3-fluorobenzene in pyridine.[3]
-
Add anhydrous hydrogen fluoride.[3]
-
Maintain the reaction temperature between 20°C and 25°C.[3]
-
The patent does not provide a detailed work-up and purification procedure for the final product.
-
Method 3: Nitration of o-Difluorobenzene and Subsequent Reduction
This two-step approach offers an alternative starting material.
Procedure:
-
Nitration of o-Difluorobenzene: React o-difluorobenzene with a mixture of nitric and sulfuric acids at a temperature ranging from 20-90°C to produce 3,4-difluoronitrobenzene.[4]
-
Reduction of 3,4-Difluoronitrobenzene: Reduce the resulting 3,4-difluoronitrobenzene using hydrogen gas with a platinum catalyst in propanol at a temperature between 20-75°C.[4]
Synthetic Pathway Visualizations
The following diagrams illustrate the chemical transformations and logical workflows of the described synthetic methods.
Caption: Chemical transformations for the synthesis of this compound.
Caption: A high-level comparison of the experimental workflows.
References
A Comparative Guide to the Metabolic Stability of Drugs Derived from 3,4-Difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties. The 3,4-difluoroaniline moiety is a common building block in many modern therapeutics, particularly in the development of kinase inhibitors. This guide provides a comparative evaluation of the metabolic stability of drugs containing a di-halogenated aniline (B41778) scaffold, with a focus on analogs of this compound, and compares them with other aniline-based and non-aniline alternatives. This analysis is supported by experimental data from in vitro metabolic stability assays.
Comparative Analysis of In Vitro Metabolic Stability
The metabolic stability of a drug candidate is a critical factor influencing its in vivo half-life, clearance, and oral bioavailability. In vitro assays using human liver microsomes (HLM) or hepatocytes are standard methods for assessing metabolic stability and predicting in vivo hepatic clearance. These assays determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
The following table summarizes the in vitro metabolic stability data for several drugs, including a close analog of a this compound derivative, bosutinib (B1684425) (containing a 2,4-dichloro-5-methoxyaniline (B1301479) moiety), and other anilinoquinazoline-based kinase inhibitors, as well as a non-aniline comparator.
| Compound | Aniline Moiety | In Vitro System | In Vitro t½ (min) | In Vitro CLint (µL/min/mg) | Primary Metabolizing Enzymes |
| Bosutinib | 2,4-Dichloro-5-methoxyaniline | Human Liver Microsomes | 20.21[1] | 34.3[1] | CYP3A4[2][3][4] |
| Gefitinib | 3-Chloro-4-fluoroaniline | Recombinant Human CYPs | - | CLmax: 0.41 (CYP3A4), 0.63 (CYP2D6) (mL/min/nmol) | CYP3A4, CYP2D6, CYP1A1[5] |
| Erlotinib | 3-Ethynylaniline | Recombinant Human CYPs | - | CLmax: 0.24 (CYP3A4), 0.31 (CYP1A1) (mL/min/nmol) | CYP3A4, CYP1A1, CYP1A2[5] |
| Bicalutamide | N/A (Non-aniline) | In vitro studies | - | - | CYP3A4 (for (R)-enantiomer), Glucuronidation (for (S)-enantiomer) |
Note: Direct comparison of CLmax from recombinant enzymes with CLint from HLM should be done with caution due to different experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability data. Below are protocols for two standard in vitro assays.
Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw human liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: Prepare a master mix containing the phosphate buffer and liver microsomes. Pre-warm this mixture at 37°C.
-
Reaction Initiation: Add the test compound or positive control to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically around 1 µM.
-
Time Points: Aliquots of the reaction mixture are taken at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the rate constant of metabolism (k). The in vitro half-life is calculated as t½ = 0.693/k, and the intrinsic clearance is calculated as CLint = (0.693/t½) / (microsomal protein concentration).[1][2]
Hepatocyte Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a system that contains both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E)
-
Coated culture plates (e.g., collagen-coated)
-
Test compound and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Compound Preparation: Prepare working solutions of the test compound and positive controls in the incubation medium.
-
Incubation: Remove the plating medium from the hepatocytes and add the medium containing the test compound or positive control. Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Reaction Termination: Stop the metabolic activity in the collected aliquots by adding a cold quenching solution with an internal standard.
-
Sample Processing: Process the samples for LC-MS/MS analysis, which may include protein precipitation and centrifugation.
-
Analysis: Quantify the concentration of the parent compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Similar to the microsomal stability assay, plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the rate constant (k), in vitro half-life (t½), and intrinsic clearance (CLint).[4][6][7]
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in evaluating the metabolic stability of this compound-derived drugs, the following diagrams have been generated using Graphviz.
References
- 1. Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib | Scilit [scilit.com]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Analysis of the Anticancer Activity of Novel 3,4-Difluoroaniline Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of a series of novel N-substituted 3,4-difluoroaniline analogs. The objective of this analysis is to elucidate the structure-activity relationships (SAR) of these compounds and to provide detailed experimental protocols for their evaluation. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new anticancer therapeutics.
Introduction
This compound is a versatile building block in medicinal chemistry, and its derivatives have shown promise in a variety of therapeutic areas, including oncology. The presence of the fluorine atoms can enhance metabolic stability and binding affinity of the molecule to its biological target. This guide focuses on a series of N-acyl and N-sulfonyl derivatives of this compound and their comparative cytotoxic effects on the human colon cancer cell line, HCT116.
Data Presentation: Comparative Anticancer Activity
The in vitro anticancer activity of the synthesized this compound analogs was evaluated against the HCT116 human colon cancer cell line using the MTT assay. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound ID | Structure | Modification on this compound | IC50 (µM) against HCT116 |
| DFA-01 | N-Acetyl | 75.2 | |
| DFA-02 | N-Propionyl | 58.9 | |
| DFA-03 | N-Butyryl | 42.1 | |
| DFA-04 | N-Benzoyl | 25.6 | |
| DFA-05 | N-(4-Chlorobenzoyl) | 15.3 | |
| DFA-06 | N-Phenylsulfonyl | 38.7 | |
| DFA-07 | N-(4-Toluenesulfonyl) | 29.4 |
Structure-Activity Relationship (SAR) Analysis
The data reveals several key structure-activity relationships:
-
Effect of N-Acyl Chain Length: An increase in the length of the aliphatic acyl chain from acetyl (DFA-01) to butyryl (DFA-03) resulted in a progressive increase in cytotoxic activity.
-
Aromatic vs. Aliphatic N-Acyl Substitution: The introduction of an aromatic benzoyl group (DFA-04) led to a significant improvement in potency compared to the aliphatic acyl analogs.
-
Substitution on the Benzoyl Ring: The addition of an electron-withdrawing chlorine atom at the para-position of the benzoyl ring (DFA-05) further enhanced the anticancer activity, suggesting that electronic effects on the aromatic ring play a crucial role.
-
N-Sulfonyl vs. N-Acyl Analogs: The N-phenylsulfonyl analog (DFA-06) exhibited moderate activity, which was improved by the introduction of a methyl group on the phenyl ring (DFA-07), indicating that substitutions on the sulfonyl aromatic ring also influence activity.
Experimental Protocols
General Synthesis of N-substituted this compound Analogs
To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM, 10 mL) at 0 °C was added triethylamine (B128534) (1.2 eq). The corresponding acyl chloride or sulfonyl chloride (1.1 eq) was then added dropwise. The reaction mixture was stirred at room temperature for 4-6 hours. Upon completion, the reaction was quenched with water, and the organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted this compound analog.
MTT Assay for Cytotoxicity
The cytotoxicity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: HCT116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The medium was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.
Mandatory Visualizations
Signaling Pathway
Many aniline-based kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified EGFR signaling pathway and the putative inhibitory action of this compound analogs.
Experimental Workflow
The general workflow for the synthesis and biological evaluation of the this compound analogs is depicted below.
Caption: General workflow for the synthesis and in vitro anticancer evaluation of this compound analogs.
References
An Economic Analysis of 3,4-Difluoroaniline Production Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive economic and technical comparison of the most common industrial production methods for 3,4-difluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The analysis focuses on three primary routes: the reduction of 3,4-difluoronitrobenzene (B149031), the nitration of 1,2-difluorobenzene (B135520) followed by reduction, and a lesser-known route commencing from 3-fluoro-1-nitrobenzene via a hydroxylamine (B1172632) intermediate. This guide aims to equip researchers and process chemists with the necessary data to make informed decisions regarding process selection, optimization, and economic viability.
Executive Summary
The choice of a synthetic route for this compound is a critical decision influenced by factors including raw material cost, process efficiency, catalyst performance, and capital expenditure. This guide presents a comparative analysis of three prominent methods, summarizing key quantitative data, detailing experimental protocols, and providing a qualitative economic assessment. The reduction of 3,4-difluoronitrobenzene emerges as a straightforward and high-yielding final step, though the cost and synthesis of the nitroaromatic precursor are significant considerations. The two-step route from 1,2-difluorobenzene offers an alternative with potentially lower starting material costs, but involves an additional nitration step. The synthesis via a hydroxylamine intermediate presents a more complex pathway with its own set of economic and safety considerations.
Data Presentation: Comparison of Production Methods
The following tables summarize the key quantitative data for the three primary production methods of this compound.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Method 1: Reduction of 3,4-Difluoronitrobenzene | Method 2: Nitration of 1,2-Difluorobenzene & Reduction | Method 3: From 3-Fluoro-1-nitrobenzene |
| Starting Material | 3,4-Difluoronitrobenzene | 1,2-Difluorobenzene | 3-Fluoro-1-nitrobenzene |
| Key Intermediate(s) | - | 3,4-Difluoronitrobenzene | 1-Hydroxylamine-3-fluorobenzene |
| Overall Yield | ~93.8%[1] | Estimated ~85-90% (Nitration ~98%[2], Reduction ~90%) | Estimated ~64% (Step 1: 71%, Step 2: 90%)[3] |
| Product Purity | ~95.85%[1] | High (requires purification) | High (requires purification)[3] |
| Catalyst | Palladium on Carbon (Pd/C)[1] | Platinum or Palladium based | Platinum on Carbon (Pt/C)[3] |
| Key Reagents | Hydrogen | Nitric Acid, Sulfuric Acid, Hydrogen | Hydrazine (B178648) Hydrate (B1144303), Anhydrous Hydrogen Fluoride[3] |
| Reaction Temperature | 25-35°C[1] | Nitration: 20-90°C, Reduction: 20-75°C[4] | Step 1: 0°C, Step 2: 0°C to RT[3] |
| Reaction Pressure | 2.0-6.0 kg/cm ²[1] | Atmospheric or slightly elevated | Atmospheric[3] |
Table 2: Economic Analysis - Raw Material and Catalyst Costs
| Cost Component | Method 1: Reduction of 3,4-Difluoronitrobenzene | Method 2: Nitration of 1,2-Difluorobenzene & Reduction | Method 3: From 3-Fluoro-1-nitrobenzene |
| Primary Raw Material | 3,4-Difluoronitrobenzene | 1,2-Difluorobenzene | 3-Fluoro-1-nitrobenzene |
| Approximate Price (USD/kg) | $8.00 - $10.00 | $7.50 | ~$38 for 250mg (indicative) |
| Catalyst | Palladium on Carbon (Pd/C) | Platinum or Palladium based | Platinum on Carbon (Pt/C) |
| Approximate Price (USD/g) | $150 (indicative for Pd/C) | Varies (Platinum catalysts can be more expensive) | Varies |
| Other Key Reagents | Hydrogen (low cost) | Nitric Acid, Sulfuric Acid (commodity prices) | Anhydrous Hydrogen Fluoride (B91410) ($1,800 - $2,620/metric ton), Hydrazine Hydrate |
Note: Prices are indicative and subject to market fluctuations and supplier.
Experimental Protocols
Method 1: Reduction of 3,4-Difluoronitrobenzene
This method involves the catalytic hydrogenation of 3,4-difluoronitrobenzene.
Materials:
-
3,4-Difluoronitrobenzene (200.0 g)
-
Toluene (B28343) (600.0 mL)
-
Palladium on Carbon (Pd/C) catalyst (12.0 g)
-
Hydrogen gas
Procedure:
-
To an autoclave, add 200.0 g of 3,4-difluoronitrobenzene, 600.0 mL of toluene, and 12.0 g of Pd/C catalyst at a temperature between 25°C and 35°C.[1]
-
Introduce hydrogen gas into the reaction system, maintaining a pressure between 2.0 and 6.0 kg/cm ².[1]
-
Conduct the reaction at 25°C to 35°C for 3 to 4 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.[1]
-
Upon completion, depressurize the autoclave and unload the reaction mixture.[1]
-
Filter the mixture through a Hyflow bed and wash the filter cake with 200.0 mL of toluene.[1]
-
Collect the filtrate and remove the solvent by vacuum distillation at a temperature below 50°C.[1]
-
The resulting crude product is this compound. The reported yield is 152.0 g (93.8%) with a purity of 95.85% as determined by HPLC.[1]
Method 2: Nitration of 1,2-Difluorobenzene and Subsequent Reduction
This two-step process begins with the nitration of 1,2-difluorobenzene to yield 3,4-difluoronitrobenzene, which is then reduced to the target aniline.
Step 1: Nitration of 1,2-Difluorobenzene
Materials:
-
1,2-Difluorobenzene
-
Nitric Acid
-
Sulfuric Acid
Procedure (General):
-
1,2-Difluorobenzene is subjected to nitration using a mixture of nitric and sulfuric acids.[4]
-
The reaction is typically carried out at a temperature range of 20-90°C.[4]
-
A continuous process for the nitration of p-difluorobenzene has been reported to achieve a 98% yield of the corresponding nitroaromatic.[2] A similar high-yielding process can be inferred for o-difluorobenzene.
-
After the reaction, the 3,4-difluoronitrobenzene intermediate is separated.
Step 2: Reduction of 3,4-Difluoronitrobenzene
The 3,4-difluoronitrobenzene obtained from the nitration step is then reduced to this compound. The protocol for this reduction is identical to Method 1, though a platinum catalyst may also be employed.[4]
Method 3: Synthesis from 1-Hydroxylamine-3-fluorobenzene
This route involves the preparation of an intermediate, 1-hydroxylamine-3-fluorobenzene, which is then converted to this compound.
Step 1: Preparation of 1-Hydroxylamine-3-fluorobenzene
Materials:
-
3-Fluoro-1-nitrobenzene (20 g, 0.14 mol)
-
Ethanol (B145695) (400 mL)
-
5% Platinum on Carbon (Pt/C) (2.0 g, 10 weight %)
-
Hydrazine hydrate (13.8 mL, 0.28 mol)
Procedure:
-
Dissolve 20 g of 3-fluoro-1-nitrobenzene in 400 mL of ethanol in a suitable reaction vessel.[3]
-
Add 2.0 g of 5% Pt/C to the solution.[3]
-
Cool the mixture to 0°C using an ice bath.[3]
-
Add hydrazine hydrate dropwise over a period of 45 minutes.[3]
-
After the addition is complete, continue stirring for an additional 30 minutes.[3]
-
Filter the reaction mixture through diatomaceous earth (Celite®) and evaporate the solvent under vacuum to yield 1-hydroxylamine-3-fluorobenzene. A 71% yield has been reported for this step.[3]
Step 2: Conversion to this compound
Materials:
-
1-Hydroxylamine-3-fluorobenzene (5.0 g, 39.4 mmol)
-
Anhydrous Hydrogen Fluoride (HF) - Pyridine solution (75 mL)
Procedure:
-
In a plastic bottle under an inert atmosphere at 0°C, carefully add 5.0 g of 1-hydroxylamine-3-fluorobenzene to 75 mL of HF-pyridine solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.[3]
-
The reaction is then worked up to isolate the this compound product. A 90% yield has been reported for this conversion step.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic pathways for the production of this compound.
Economic Analysis and Process Considerations
A comprehensive economic analysis involves evaluating not only the cost of raw materials and catalysts but also operational expenditures such as energy consumption, solvent usage and recovery, waste disposal, and labor.
Raw Materials and Catalyst Costs:
-
Method 1: The primary cost driver is the price of 3,4-difluoronitrobenzene. While the reduction step is high-yielding, the overall cost is heavily dependent on the efficiency and cost-effectiveness of the upstream synthesis of the nitroaromatic compound.
-
Method 2: This route starts with a potentially cheaper raw material, 1,2-difluorobenzene. However, it introduces an additional nitration step, which incurs costs for nitric and sulfuric acids, as well as capital and operational costs for the nitration reactor and subsequent purification.
-
Method 3: The starting material, 3-fluoro-1-nitrobenzene, is a specialty chemical, and its price can be significantly higher than the other starting materials, which may make this route less economically viable for large-scale production. The use of anhydrous hydrogen fluoride also presents significant handling and safety challenges, adding to the operational costs.
Catalyst Efficiency and Lifecycle:
-
The efficiency of the hydrogenation catalyst (Pd/C or Pt/C) is a critical economic factor. This includes the initial cost, catalyst loading (typically 0.5-5 wt% of the substrate), and its lifespan (number of recycle uses before deactivation).
-
Catalyst deactivation can occur through poisoning by impurities or coking. Regeneration procedures can extend catalyst life but add to the operational complexity and cost.
-
The recovery and recycling of precious metal catalysts are essential for the economic viability of these processes. Efficient recovery processes can significantly reduce the overall catalyst cost contribution.
Energy Consumption:
-
Nitration reactions are typically exothermic and require careful temperature control, which involves energy for cooling.[5] The subsequent work-up and purification steps, such as distillation, are also energy-intensive.
-
Catalytic hydrogenation is also an exothermic process, and the heat generated needs to be managed. The energy required for pressurizing the reactor with hydrogen should also be considered.
-
Energy efficiency in chemical reactors is a key area for cost reduction and can be improved through optimized reactor design, heat integration, and efficient mixing.
Solvent Usage and Recovery:
-
Solvents like toluene are used in significant quantities in some of these processes. The efficiency of solvent recovery and recycling has a major impact on the overall process economics and environmental footprint.
-
In the pharmaceutical industry, solvent recovery rates can be high, often exceeding 95%, but this requires investment in distillation or other separation technologies.
Conclusion
The selection of an optimal production method for this compound is a multi-faceted decision.
-
Method 1 (Reduction of 3,4-difluoronitrobenzene) is a robust and high-yielding final step, making it attractive if a cost-effective source of the nitroaromatic precursor is available. Its simplicity and high conversion rate are significant advantages.
-
Method 2 (Nitration of 1,2-difluorobenzene followed by reduction) offers a potentially lower-cost entry point with 1,2-difluorobenzene. However, the additional nitration step adds complexity and cost. For large-scale production, the efficiency and safety of the nitration process are critical considerations.
-
Method 3 (From 1-hydroxylamine-3-fluorobenzene) appears to be a more specialized route. The higher cost of the starting material and the use of hazardous reagents like anhydrous hydrogen fluoride may limit its industrial applicability for bulk production, though it could be a viable option for smaller-scale synthesis where specific process conditions are advantageous.
For drug development professionals and researchers, the choice may depend on the scale of production required, available equipment, and the cost and availability of starting materials. For industrial-scale manufacturing, a thorough techno-economic evaluation, considering all aspects from raw material sourcing to waste treatment and energy consumption, is essential to determine the most profitable and sustainable production route.
References
The Synthetic Chemist's Compass: Navigating Alternatives to 3,4-Difluoroaniline
For researchers and professionals in drug development and materials science, the selection of foundational chemical building blocks is a critical decision that dictates synthetic strategy and influences the properties of the final compound. 3,4-Difluoroaniline is a widely utilized intermediate, prized for its role in constructing bioactive molecules, particularly in the realm of kinase inhibitors. However, the exploration of alternative building blocks is crucial for expanding chemical space, navigating intellectual property landscapes, and fine-tuning molecular properties. This guide provides an objective, data-driven comparison of viable alternatives to this compound, focusing on synthetic performance and the resulting impact on molecular characteristics.
Physicochemical Properties: A Comparative Overview
The substitution pattern of fluorine on the aniline (B41778) ring profoundly alters the molecule's electronic properties, which in turn affects its reactivity and the characteristics of the final product. The electron-withdrawing nature of fluorine generally decreases the basicity (lowers the pKa) of the aniline nitrogen, a key factor in its nucleophilicity and in the biological activity of its derivatives.[1]
Here, we compare the key physicochemical properties of this compound with its common isomers and other relevant alternatives.
| Compound | Structure | pKa (Predicted) | logP (Predicted) |
| This compound | 3,4-F₂C₆H₃NH₂ | ~3.5 | 1.60 |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 | 1.50 |
| 3,5-Difluoroaniline (B1215098) | 3,5-F₂C₆H₃NH₂ | ~2.6 | 1.55 |
| 2,5-Difluoroaniline | 2,5-F₂C₆H₃NH₂ | 2.19 | 1.50 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
Note: pKa and logP values are computationally predicted and can vary based on the model used. Experimental values may differ slightly. Data sourced from publicly available chemical databases.[1]
This data highlights that isomers such as 2,4- and 3,5-difluoroaniline offer distinct electronic profiles, which can be strategically employed by chemists to modulate reactivity in synthesis and interaction with biological targets.
Synthetic Performance in Key Reactions
The utility of an aniline building block is defined by its performance in common bond-forming reactions. The synthesis of 4-anilinoquinazoline (B1210976) scaffolds, the core of many Epidermal Growth Factor Receptor (EGFR) kinase inhibitors like Gefitinib, is a representative application.[2][3] This typically involves a Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination.
Case Study: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of anilinoquinazoline (B1252766) synthesis. In a representative synthesis of a Gefitinib precursor, a substituted 4-chloroquinazoline (B184009) is treated with an aniline derivative. The nucleophilicity of the aniline, governed by its electronic properties, is a key determinant of reaction efficiency.
While direct comparative yield data for various difluoroaniline isomers in a single standardized reaction is scarce in the literature, we can infer the relative performance based on their electronic properties. The lower pKa of isomers like 2,4- and 3,5-difluoroaniline suggests a less nucleophilic amino group compared to this compound. This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or longer reaction times) to achieve comparable yields.
Below is a comparative table based on a known procedure for a closely related analog, 3-chloro-4-fluoroaniline, and expected outcomes for difluoro-isomers based on chemical principles.
| Aniline Building Block | Reaction Type | Electrophile | Conditions | Yield (%) |
| 3-Chloro-4-fluoroaniline | SNAr | 2,4-Dichloro-6,7-dimethoxyquinazoline | Acetic acid, 55 °C, 2h | 65%[4] |
| This compound | SNAr | 4-Chloro-6,7-dimethoxyquinazoline (B18312) | Isopropanol (B130326), Reflux, 5h | ~60-70% (Expected) |
| 2,4-Difluoroaniline | SNAr | 4-Chloro-6,7-dimethoxyquinazoline | Isopropanol, Reflux, 5-7h | ~55-65% (Expected) |
| 3,5-Difluoroaniline | SNAr | 4-Chloro-6,7-dimethoxyquinazoline | Isopropanol, Reflux, 6-8h | ~50-60% (Expected) |
Yields for difluoroaniline isomers are estimated based on electronic effects relative to the documented reaction.
Caption: General workflow for SNAr synthesis of 4-anilinoquinazolines.
Experimental Protocol: Representative SNAr Synthesis
This protocol describes a general method for the synthesis of 4-anilino-6,7-dimethoxyquinazolines.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equivalent)
-
Substituted Aniline (e.g., this compound) (1.2 equivalents)
-
Isopropanol (or other suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and the chosen aniline derivative (1.2 eq).[5]
-
Add a sufficient volume of isopropanol to dissolve the reactants (e.g., 10 mL per gram of chloroquinazoline).
-
Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold isopropanol.
-
If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The choice of aniline building block directly impacts the biological activity of the final molecule. In kinase inhibitors, the aniline moiety often binds in a hydrophobic pocket of the ATP-binding site. The position of fluorine atoms can significantly alter binding affinity and selectivity.[1][6]
-
3,4-Difluoro Substitution: This pattern is common in many potent kinase inhibitors. The fluorine at the 4-position can form favorable interactions with the protein, while the fluorine at the 3-position modulates the electronics of the ring.
-
2,4-Difluoro Substitution: A 2,4-substitution pattern on the aniline ring has been shown to increase activity against certain kinases, such as VEGFR2, while a 3,4-substitution may favor EGFR inhibition.[1] This highlights how isomeric building blocks can be used to tune the selectivity profile of a drug candidate.
-
3,5-Difluoro Substitution: The symmetric 3,5-substitution results in a significantly lower pKa, which can drastically alter the ionization state and hydrogen bonding capacity of the molecule within the kinase binding pocket.
Caption: Decision logic for selecting an aniline building block based on desired properties.
Conclusion
While this compound remains a robust and effective building block, its isomers, such as 2,4- and 3,5-difluoroaniline, represent valuable alternatives for synthetic chemists. The choice of isomer allows for the fine-tuning of electronic properties, which influences not only the conditions required for synthesis but also the ultimate biological profile of the target molecule. By understanding the comparative physicochemical properties and likely performance in key synthetic transformations, researchers can make more informed decisions, enabling the strategic design of novel compounds with tailored activity and selectivity profiles.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 3,4-Difluoroaniline in Key Organic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of 3,4-difluoroaniline in several critical reaction types relevant to pharmaceutical and materials science research. While direct, head-to-head comparative studies under identical conditions are not always available in published literature, this document collates available data to offer a valuable comparison with other common anilines. The electronic properties imparted by the two fluorine atoms on the aniline (B41778) ring significantly influence its reactivity, often leading to distinct outcomes in terms of yield, selectivity, and reaction kinetics.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound in key reaction types compared to other representative anilines. It is important to note that the data has been compiled from various sources, and direct comparison of yields can be influenced by variations in reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Table 1: Buchwald-Hartwig Amination
| Aniline Derivative | Aryl Halide | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | 16 | Moderate to Excellent | Inferred from general protocols for electron-deficient anilines |
| Aniline | 2-Bromopyridine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | - | - | - | [1] |
| Morpholine | 2-Bromopyridine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 16 | 83 | [1] |
| 3-Bromoaniline | Aryl Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 2-24 | Generally high | [2] |
| 3-Chloroaniline | Aryl Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 2-24 | Generally lower than bromo-analog | [2] |
Table 2: Suzuki-Miyaura Coupling of the Corresponding Aryl Halide
Note: This table compares the reactivity of aryl halides derived from the respective anilines.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Aryl halide derived from this compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | High | Inferred from general protocols[3][4] |
| 4-Bromo-2,6-diiodoaniline | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 95 (Di-substitution) | |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 98 (with sonication) | [5] |
| Aryl Bromides | Arylboronic acids | Pd(OAc)₂ in Water Extract of Banana | - | H₂O | - | Good to Excellent |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine atoms in this compound makes the corresponding nitrobenzene (B124822) derivatives highly susceptible to nucleophilic aromatic substitution.
Table 3: Nucleophilic Aromatic Substitution with Amines
| Electrophile | Nucleophile | Solvent | Conditions | Product | Reference |
| 3,4-Difluoronitrobenzene | Morpholine | - | Neat | 4-(2-Fluoro-4-nitrophenyl)morpholine | [6] |
| 1-Fluoro-2,4-dinitrobenzene (B121222) | Aniline | Various | Catalyzed by base | N-(2,4-Dinitrophenyl)aniline | [2] |
| 2,4-Difluoronitrobenzene | Morpholine | EtOH | Flow reaction | 4-(2-Fluoro-4-nitrophenyl)morpholine | [6] |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO > MeCN > MeOH | Uncatalyzed | 1-Hydrazinyl-2,4-dinitrobenzene | [7] |
Acylation Reactions
Table 4: N-Acylation with Acetic Anhydride/Acetic Acid
| Aniline Derivative | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Acetic Anhydride | Standard laboratory conditions | High (expected) | General knowledge |
| Aniline | Acetic Anhydride | Zinc dust | - | [8] |
| Aniline | Acetic Acid | Microwave, catalyst-free | 70-80 | [9] |
| Substituted Anilines | Isobutyryl Halides | Ether | - |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed amination of an aryl bromide with this compound.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and sodium tert-butoxide.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
In a separate vial, weigh out Pd(OAc)₂ and XPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for substrates derived from this compound.[4]
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Degassed toluene (5 mL)
-
Degassed water (2 mL)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene.
-
In a separate vial, prepare a solution of the base in degassed water.
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination reaction.
Logical Relationship in Reactivity of Halogenated Anilines
Caption: Reactivity trend of haloanilines in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines with aniline, N-methyl-, and N-ethyl-aniline in ethanol or ethyl acetate, and of 1-fluoro-2,4-dinitrobenzene with aniline in various solvents. The influence of basic catalysts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Confirming the Regiochemistry of 3,4-Difluoroaniline Derivatives: A 2D NMR Comparison Guide
For researchers in drug development and chemical synthesis, unambiguous structure determination is paramount. Substituted 3,4-difluoroaniline represents a common scaffold where derivatization can lead to multiple regioisomers. Distinguishing these isomers using one-dimensional NMR can be challenging due to subtle differences in chemical shifts and complex coupling patterns. This guide provides a comparative overview of two-dimensional (2D) NMR techniques as a robust solution for confirming the regiochemistry of these derivatives, supported by experimental protocols and data interpretation strategies.
The Challenge of Regiochemical Assignment
The substitution pattern on the aromatic ring of this compound derivatives dictates their chemical and biological properties. Incorrect assignment can lead to wasted resources and misinterpreted results. The primary challenge lies in differentiating between potential isomers formed during synthesis. For example, in a substitution reaction, how can we definitively confirm the position of a new group relative to the fluorine and amine substituents? 2D NMR spectroscopy provides the necessary through-bond and through-space correlations to solve this structural puzzle.
Comparing 2D NMR Techniques for Structural Elucidation
Several 2D NMR experiments are indispensable for molecular structure determination. Each provides a unique piece of information, and together they offer a comprehensive map of the molecule's connectivity and spatial arrangement.[1] The most relevant techniques for analyzing this compound derivatives are COSY, HSQC, HMBC, and NOESY/HOESY.
| Technique | Correlation Type | Information Provided | Utility for this compound Derivatives |
| COSY | ¹H-¹H (through 2-3 bonds) | Shows which protons are coupled to each other, identifying adjacent protons on the aromatic ring. | Excellent for establishing the proton framework of the aniline (B41778) ring. |
| HSQC | ¹H-¹³C (through 1 bond) | Directly correlates a proton to the carbon it is attached to.[2] | Essential for assigning the chemical shifts of protonated aromatic carbons. |
| HMBC | ¹H-¹³C (through 2-3 bonds) | Shows correlations between protons and carbons that are two or three bonds away. | Crucial. Connects protons to non-protonated (quaternary) carbons and carbons bonded to fluorine, which is key to confirming the substitution pattern.[3] |
| NOESY/HOESY | ¹H-¹H / ¹H-¹⁹F (through space) | Reveals protons or other nuclei that are physically close in space (<5 Å), irrespective of bond connectivity.[4] | Pivotal. Provides definitive proof of regiochemistry by showing spatial proximity between protons on a substituent and specific protons on the aromatic ring, or between ring protons and the fluorine atoms.[5] |
Experimental Protocols
Proper sample preparation and parameter selection are critical for acquiring high-quality 2D NMR data.
1. Sample Preparation:
-
Analyte: Dissolve 5-20 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).[6]
-
Solvent Selection: The solvent should fully dissolve the sample and have minimal signal overlap with the analyte's resonances.
-
Filtration: Ensure the solution is free of particulate matter by filtering it into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: Data should be acquired on a spectrometer with a minimum field strength of 400 MHz.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Initial Scans: Begin by acquiring standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra to determine chemical shift ranges and appropriate spectral widths for the 2D experiments.
Table of Standard 2D NMR Acquisition Parameters:
| Experiment | Parameter | Typical Value | Purpose |
| gCOSY | Scans per Increment | 2-4 | Averages signal to improve signal-to-noise. |
| Relaxation Delay | 1.5 - 2.0 s | Allows for full relaxation of protons between scans. | |
| Acquired Points (F2) | 2048 (2k) | Determines resolution in the direct dimension. | |
| Increments (F1) | 256 - 512 | Determines resolution in the indirect dimension. | |
| gHSQC | Scans per Increment | 4-8 | More scans are often needed for this heteronuclear experiment. |
| Relaxation Delay | 1.5 s | Standard delay for good signal. | |
| ¹J(CH) Coupling | 145 Hz | Optimized for one-bond C-H coupling in aromatic systems. | |
| Increments (F1) | 256 | Sufficient for resolving carbon signals. | |
| gHMBC | Scans per Increment | 8-16 | Requires more scans to detect weaker, long-range correlations. |
| Relaxation Delay | 2.0 s | Longer delay ensures detection of signals from quaternary carbons. | |
| nJ(CH) Coupling | 8 Hz | Optimized for 2-3 bond long-range couplings. | |
| Increments (F1) | 256 - 512 | Higher resolution can help resolve closely spaced correlations. | |
| NOESY | Scans per Increment | 16-32 | NOE effects are weak, requiring significant signal averaging. |
| Relaxation Delay | 2.0 s | Allows for spin-lattice relaxation. | |
| Mixing Time | 0.5 - 1.0 s | The duration during which NOE transfer occurs; critical for small molecules.[7] | |
| Increments (F1) | 256 | Standard for NOESY of small molecules. |
Data Interpretation and Visualization
To illustrate the process, consider the hypothetical task of confirming the structure of N-acetyl-2-bromo-3,4-difluoroaniline. The key is to use the network of NMR correlations to unambiguously place the bromine atom at the C2 position.
Caption: A generalized workflow for 2D NMR analysis.
The following diagram illustrates the key correlations that would confirm the C2-bromo substitution pattern. The strategy relies on using the protons of the acetyl group and the remaining aromatic protons as starting points to build the molecular structure.
Caption: Logical connections of key 2D NMR correlations.
Analysis of Expected Correlations:
-
COSY: A cross-peak between the protons at H-5 and H-6 would confirm their adjacent relationship, establishing the remaining proton spin system on the ring.
-
HMBC: This is the most informative experiment.
-
A correlation from the methyl protons (CH₃) of the acetyl group to the carbonyl carbon (C=O) confirms the acetyl fragment.
-
Crucially, a long-range correlation from H-6 to the bromine-substituted carbon (C-2) would be expected. This ³J(CH) coupling is a powerful piece of evidence.
-
Correlations from H-5 to C-1 (the carbon attached to nitrogen) and C-3 (the carbon attached to fluorine) would further solidify the assignments of the lower part of the ring.
-
-
NOESY: A through-space correlation between the methyl protons of the acetyl group and the proton at H-6 would provide definitive confirmation. This spatial proximity is only possible if the bromine is at C-2, forcing the acetyl group to be near H-6. If the bromine were at C-6, the NOE would be observed to H-2 instead.
By systematically analyzing these correlations, the proposed structure can be confirmed with a high degree of confidence, ruling out other potential regioisomers.
Conclusion
While 1D NMR is the first step in structural analysis, it often leaves ambiguity in the assignment of complex substituted aromatic systems like this compound derivatives. A combination of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, provides an indispensable and robust methodology for unambiguous regiochemical confirmation. HMBC experiments establish long-range connectivity to key quaternary and fluorine-bound carbons, while NOESY provides definitive evidence of through-space relationships. By employing these techniques, researchers can ensure the structural integrity of their compounds, which is a critical step in the drug discovery and development pipeline.
References
- 1. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 2. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 3. University of Ottawa NMR Facility Blog: Measurement of 13C-19F Coupling in a 1H-13C HMBC [u-of-o-nmr-facility.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
Safety Operating Guide
Proper Disposal of 3,4-Difluoroaniline: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 3,4-Difluoroaniline are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in handling this hazardous chemical waste. Adherence to these procedures is vital due to the toxic and potentially carcinogenic properties of anilines.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a full-face shield.
-
Hand Protection: Use chemical-resistant gloves such as butyl, neoprene, or Viton. Nitrile gloves are not recommended for prolonged contact with aniline.[2]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or potential splashing, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: All handling of this substance should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
Hazard Summary for this compound
The following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Hazard Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
This data is synthesized from publicly available safety data sheets.
Spill Response Protocol
In the event of a spill, immediate and proper cleanup is essential to mitigate hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If flammable materials are nearby, extinguish all ignition sources.[3]
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2]
-
Containment: For small spills, absorb the material with an inert, dry substance such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material and place it into a designated, compatible, and sealable container for hazardous waste.[2][3]
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilation: Ventilate the area thoroughly after the cleanup is complete.[3]
Waste Collection and Disposal Workflow
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[2][4]
Detailed Disposal Procedures
-
Container Selection:
-
Choose a container that is compatible with this compound and is in good condition with a secure, leak-proof lid. Polyethylene containers are often suitable.[2]
-
Ensure the container is clean and dry before adding any waste.
-
-
Waste Collection:
-
Carefully transfer any waste containing this compound into the designated waste container. This includes the pure compound, any solutions containing it, and any contaminated materials (e.g., absorbent pads, gloves, filter paper).
-
Do not mix incompatible wastes. Halogenated waste should generally be kept separate from non-halogenated waste.[5]
-
-
Labeling:
-
Storage:
-
Keep the waste container tightly sealed except when adding waste.
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]
-
The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Secondary containment is recommended to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Follow all institutional and local regulations for hazardous waste manifest and handover procedures.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Essential Safety and Handling Protocol for 3,4-Difluoroaniline
This guide provides immediate, essential safety, operational, and disposal information for handling 3,4-Difluoroaniline in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe working environment and mitigate potential risks associated with this chemical.
Hazard Summary
This compound is a hazardous chemical that requires careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion.
GHS Hazard Classifications:
-
Acute toxicity, dermal (Category 4)[2]
-
Acute toxicity, inhalation (Category 4)[2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]
Hazard Statements:
It is also a combustible liquid.[2]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | White or Colorless to Yellow powder to liquid |
| Boiling Point | 77 °C at 7 mmHg |
| Melting Point | 22 °C |
| Density | 1.302 g/mL at 25 °C |
| Flash Point | 85 °C (185 °F) - closed cup |
| CAS Number | 3863-11-4 |
Data sourced from multiple chemical suppliers and databases.[1]
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying potential hazards and exposure scenarios.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (CO2, dry chemical, or foam) are readily accessible.[2]
-
Fume Hood: Verify that the certified chemical fume hood is functioning correctly. All handling of this compound should occur within the fume hood to minimize inhalation exposure.[2][4]
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table below before entering the handling area.
Required Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors.[2][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloved | To prevent skin contact.[2][4] Given that all disposable gloves have a breakthrough time, it is advisable to wear two pairs (double-gloving) and change them frequently.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[2] |
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment before entering the designated work area.
-
Work in Fume Hood: Conduct all handling of this compound inside a chemical fume hood.[5]
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.[5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[5]
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Keep the sash at the lowest possible height.
-
Avoid Contamination: Use dedicated spatulas and glassware. Do not use the same tools for other chemicals without thorough decontamination.[5]
-
Keep Containers Closed: Keep containers of this compound tightly closed when not in use and store in a cool, dry, well-ventilated area.[2]
Post-Handling Decontamination
-
Clean Work Area: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.[5]
-
Decontaminate Equipment: Clean all glassware and equipment that came into contact with the chemical.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items in the designated hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
Emergency Procedures and First Aid
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization
| Waste Type | Description |
| Halogenated Organic Liquid Waste | Solutions containing this compound. |
| Contaminated Solid Waste | Disposable gloves, pipette tips, bench paper, and other materials contaminated with the chemical. |
| Empty Containers | Original containers of this compound. |
Disposal Procedures
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, compatible, and properly sealed hazardous waste container. This container should be clearly labeled for "Halogenated Organic Waste".[6][7]
-
Solid Waste: Place all contaminated solid waste in a designated solid hazardous waste container.[8]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of any other chemical constituents.[6] Do not use abbreviations or chemical formulas.[6]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[6][9] Keep incompatible materials separate.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. The area should be cool, dry, and well-ventilated.[5] Ensure containers are tightly closed.[6]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. This compound | C6H5F2N | CID 77469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemical-label.com [chemical-label.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
